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  • Product: Methyl 4-methylpiperazine-1-carbodithioate
  • CAS: 98428-90-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis, Properties, and Applications of Methyl 4-methylpiperazine-1-carbodithioate

Executive Summary: The convergence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide provides an in-depth analysis of Methyl 4-methylpiperazine-1-car...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The convergence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide provides an in-depth analysis of Methyl 4-methylpiperazine-1-carbodithioate, a molecule integrating the pharmacologically significant piperazine ring with the versatile dithiocarbamate moiety. We present a detailed, field-proven methodology for its two-step synthesis, beginning with the formation of the dithiocarbamate salt followed by S-methylation. This document elucidates the mechanistic principles behind the synthesis, offers a comprehensive summary of the compound's physicochemical and spectroscopic properties, and explores its potential applications in drug development, particularly in oncology. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.

Introduction: The Piperazine-Dithiocarbamate Scaffold

The strategic combination of a piperazine core and a dithiocarbamate functional group creates a molecular architecture with significant therapeutic relevance. The piperazine ring is a ubiquitous feature in numerous approved drugs, valued for its ability to improve pharmacokinetic properties and engage in critical hydrogen bonding interactions.[1][2] Concurrently, the dithiocarbamate group is a powerful bidentate chelating agent for various transition metals, a property that underpins its broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4][5]

Methyl 4-methylpiperazine-1-carbodithioate emerges from this synergy. The methylation of the dithiocarbamate salt to its ester form modifies the compound's polarity, lipophilicity, and metabolic stability, potentially enhancing its cell permeability and bioavailability. This guide provides a detailed exploration of its synthesis and properties, offering a foundation for its application in modern drug discovery programs.

Synthesis and Mechanism

The synthesis of Methyl 4-methylpiperazine-1-carbodithioate is a robust two-step process. The first step involves the formation of a stable dithiocarbamate salt from 1-methylpiperazine, which is subsequently alkylated to yield the final methyl ester.

Step 1: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

The initial and critical step is the nucleophilic addition of the secondary amine, 1-methylpiperazine, to carbon disulfide. This reaction is typically performed in a basic medium at reduced temperatures to form the corresponding dithiocarbamate salt.[6][7]

Causality and Experimental Rationale:

  • Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the secondary nitrogen of 1-methylpiperazine attacking the electrophilic carbon atom of carbon disulfide.[3]

  • Role of Base: The resulting dithiocarbamic acid is unstable and is deprotonated in situ by a base, such as sodium hydroxide, to form the more stable and isolable sodium dithiocarbamate salt.[4][8]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent the evaporation of the volatile carbon disulfide (boiling point ~46 °C) and to minimize the formation of side products.[4][9]

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol.

  • Place the flask in an ice-water bath and allow the solution to cool to below 10 °C with continuous stirring.

  • Slowly add carbon disulfide (0.1 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.1 mol) in 20 mL of cold water.

  • Add the sodium hydroxide solution dropwise to the reaction mixture. A precipitate should begin to form.

  • Continue stirring the reaction mixture vigorously in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

  • Collect the resulting white precipitate of sodium 4-methylpiperazine-1-carbodithioate by vacuum filtration.

  • Wash the product sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and impurities.

  • Dry the final product in a desiccator over anhydrous calcium chloride to yield the stable salt.

Step 2: S-Methylation to Methyl 4-methylpiperazine-1-carbodithioate

The second step involves the S-alkylation of the dithiocarbamate salt. This is a classic nucleophilic substitution (SN2) reaction where the dithiocarbamate anion acts as the nucleophile.[8]

Causality and Experimental Rationale:

  • Nucleophile: The dithiocarbamate anion possesses "soft" nucleophilic character at the sulfur atoms, making it highly reactive towards soft electrophiles like methyl iodide.

  • Methylating Agent: Methyl iodide or dimethyl sulfate are commonly used as efficient methylating agents for this transformation.

  • Solvent: A polar aprotic solvent such as acetone or acetonitrile is typically used to dissolve the salt and facilitate the SN2 reaction.

Detailed Experimental Protocol:

  • Suspend the dried sodium 4-methylpiperazine-1-carbodithioate (0.05 mol) in 100 mL of acetone in a round-bottom flask with vigorous stirring.

  • Add methyl iodide (0.055 mol, 1.1 equivalents) to the suspension dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the precipitated sodium iodide by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to yield pure Methyl 4-methylpiperazine-1-carbodithioate.

Synthesis Workflow Visualization

SynthesisWorkflow cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: S-Methylation NMP 1-Methylpiperazine Salt Sodium 4-methylpiperazine- 1-carbodithioate NMP->Salt Nucleophilic Addition & Deprotonation (Ethanol, 0-10°C) CS2 Carbon Disulfide CS2->Salt Nucleophilic Addition & Deprotonation (Ethanol, 0-10°C) NaOH Sodium Hydroxide NaOH->Salt Nucleophilic Addition & Deprotonation (Ethanol, 0-10°C) Product Methyl 4-methylpiperazine- 1-carbodithioate Salt->Product SN2 Reaction (Acetone, RT) MeI Methyl Iodide MeI->Product

Caption: Overall workflow for the two-step synthesis of the target compound.

Physicochemical and Spectroscopic Properties

The structural characterization of Methyl 4-methylpiperazine-1-carbodithioate relies on a combination of spectroscopic techniques. The expected properties are summarized below.

PropertyData
Molecular Formula C7H14N2S2
Molecular Weight 190.33 g/mol
Appearance Expected to be a pale yellow oil or low-melting solid
1H NMR (CDCl3, δ ppm)~3.8-4.2 (br m, 4H, -N-CH2-CS2), ~2.6 (s, 3H, S-CH3), ~2.4-2.6 (br m, 4H, -N-CH2-CH3), ~2.3 (s, 3H, N-CH3)
13C NMR (CDCl3, δ ppm)~195-200 (C=S), ~50-55 (piperazine carbons), ~46 (N-CH3), ~18 (S-CH3)
FT-IR (cm-1)~1480-1500 (C-N thioureide), ~950-1050 (C=S)
Mass Spec (EI) Expected M+ peak at m/z = 190

Applications in Drug Discovery and Development

Piperazine dithiocarbamate derivatives are gaining significant attention as versatile scaffolds for developing novel therapeutic agents, particularly in oncology.[1][10][11]

Anticancer Activity and Mechanism of Action

The anticancer effects of dithiocarbamates are often linked to their ability to chelate intracellular copper, leading to the inhibition of the ubiquitin-proteasome system, which is critical for protein degradation and often overactive in cancer cells.[4] This inhibition disrupts cellular homeostasis and induces apoptosis (programmed cell death) in malignant cells. Several studies have demonstrated that piperazine dithiocarbamate complexes exhibit potent antiproliferative activity against various human cancer cell lines.[11][12]

AnticancerMechanism Compound Methyl 4-methylpiperazine- 1-carbodithioate Chelation Intracellular Cu(II) Chelation Compound->Chelation Enters Cell Proteasome Proteasome Inhibition Chelation->Proteasome Apoptosis Cancer Cell Apoptosis Proteasome->Apoptosis

Caption: Proposed mechanism of anticancer action for dithiocarbamate compounds.

Antimicrobial Potential

In addition to their anticancer properties, metal complexes of 4-methylpiperazine-1-carbodithioate have demonstrated promising activity against various bacterial and fungal strains.[4] The proposed mechanism involves the inhibition of essential microbial enzymes through metal chelation, disrupting critical metabolic pathways in the pathogens.[4][5]

Conclusion

Methyl 4-methylpiperazine-1-carbodithioate is a synthetically accessible compound built upon a privileged medicinal chemistry scaffold. The methodologies outlined in this guide provide a reliable and mechanistically understood pathway to its production. Its characteristic spectroscopic signature allows for unambiguous identification. The demonstrated and potential biological activities, especially as an anticancer agent via proteasome inhibition, establish this molecule as a valuable platform for the development of next-generation therapeutics. Further investigation into its pharmacology, toxicology, and formulation is warranted to fully explore its clinical potential.

References

  • Narayanan, A. C., Singh, S., & Kandasamy, J. (n.d.). Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. SynOpen. Available at: [Link]

  • Wikipedia. (n.d.). Dithiocarbamate. Available at: [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(28), 12574-12585. Available at: [Link]

  • Hogson, O. A. (2020). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Journal of Chemistry. Available at: [Link]

  • Gill, S., et al. (2025). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1):01-07. Available at: [Link]

  • Isac, V., et al. (2022). Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. Rev. Chim. (Bucharest), 73(3), 208-215. Available at: [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. National Center for Biotechnology Information. Available at: [Link]

  • Manonmani, C., & Jayabalakrishnan, C. (2015). Synthesis, Characterization and Study of Biological Applications of Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Liga. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Anonymous. (n.d.). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). IOSR Journal of Applied Chemistry. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYLPIPERAZINE-1-CARBOTHIOYLSULFANYL 4-METHYLPIPERAZINE-1-CARBODITHIOATE. Available at: [Link]

  • Hafeez, F., et al. (2023). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 28(14), 5486. Available at: [Link]

  • Hafeez, F., et al. (2023). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 28(14), 5486. Available at: [Link]

  • Liu, Z., et al. (2020). Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. Molecules, 25(24), 5963. Available at: [Link]

  • Liu, A., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. Available at: [Link]

  • Liu, A., et al. (2006). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of Mass Spectrometry, 41(8), 1063-1070. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2884. Available at: [Link]

  • Liu, A., et al. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1599-1605. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-Methylpiperazine-1-carbodithioate: Synthesis, Properties, and Therapeutic Potential

Introduction and Nomenclature Methyl 4-methylpiperazine-1-carbodithioate is the methyl ester of 4-methylpiperazine-1-carbodithioic acid. Dithiocarbamates are a class of organosulfur compounds that have garnered considera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Nomenclature

Methyl 4-methylpiperazine-1-carbodithioate is the methyl ester of 4-methylpiperazine-1-carbodithioic acid. Dithiocarbamates are a class of organosulfur compounds that have garnered considerable attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a methyl group to the carbodithioate functional group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, making it a strategic modification in lead compound optimization.

The IUPAC name for the target compound is Methyl 4-methylpiperazine-1-carbodithioate .

For clarity, the CAS numbers for closely related and precursor compounds are provided below:

Compound NameCAS Number
Sodium 4-methylpiperazine-1-carbodithioate5712-49-2
4-Methylpiperazine-1-carbodithioic acidNot assigned
Bis(4-methyl-1-piperazinylthiocarbonyl)disulfide20231-01-0

Synthesis and Characterization

The synthesis of Methyl 4-methylpiperazine-1-carbodithioate can be logically achieved through a two-step process, starting with the formation of the corresponding dithiocarbamate salt, followed by methylation.

Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

A common and efficient method for preparing the sodium salt of 4-methylpiperazine-1-carbodithioic acid involves the reaction of 1-methylpiperazine with carbon disulfide in the presence of a base, such as sodium hydroxide.

Experimental Protocol:

  • Dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent, such as ethanol, and cool the solution in an ice bath.

  • Slowly add carbon disulfide (1 equivalent) to the stirred solution while maintaining a low temperature.

  • Add a solution of sodium hydroxide (1 equivalent) in water dropwise to the reaction mixture.

  • Continue stirring in the ice bath for several hours to allow for the complete formation of the sodium salt.

  • The resulting precipitate of sodium 4-methylpiperazine-1-carbodithioate can be collected by filtration, washed with a cold solvent like ethanol, and dried.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Reaction in Ethanol Reaction in Ethanol 1-Methylpiperazine->Reaction in Ethanol Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reaction in Ethanol Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction in Ethanol Sodium 4-methylpiperazine-1-carbodithioate Sodium 4-methylpiperazine-1-carbodithioate Reaction in Ethanol->Sodium 4-methylpiperazine-1-carbodithioate Precipitation Methylation_Workflow Sodium Salt Sodium 4-methylpiperazine- 1-carbodithioate Reaction S-Methylation in DMF Sodium Salt->Reaction Methylating Agent Methyl Iodide or Dimethyl Sulfate Methylating Agent->Reaction Product Methyl 4-methylpiperazine- 1-carbodithioate Reaction->Product Purification Purification Product->Purification

Foundational

Spectroscopic Blueprint of Methyl 4-methylpiperazine-1-carbodithioate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-methylpiperazine-1-carbodithioate. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of Methyl 4-methylpiperazine-1-carbodithioate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental methodologies and the rationale behind the synthetic and analytical procedures.

Introduction

Synthesis and Experimental Protocols

The synthesis of Methyl 4-methylpiperazine-1-carbodithioate is typically achieved through a two-step process. The first step involves the formation of the dithiocarbamate salt, followed by esterification.

Part 1: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

The initial and crucial step is the synthesis of the sodium salt of 4-methylpiperazine-1-carbodithioic acid. This reaction is a classic example of the nucleophilic addition of a secondary amine to carbon disulfide.

Experimental Protocol:

  • Reaction Setup: A solution of 1-methylpiperazine (1 equivalent) in a suitable solvent, such as ethanol or methanol, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C.

  • Addition of Carbon Disulfide: Carbon disulfide (1 equivalent) is added dropwise to the cooled and stirred solution of 1-methylpiperazine. The reaction is exothermic, and maintaining a low temperature is critical to prevent the formation of byproducts.

  • Formation of the Dithiocarbamic Acid: The addition of carbon disulfide results in the formation of 4-methylpiperazine-1-carbodithioic acid as an intermediate.

  • Salt Formation: A solution of sodium hydroxide (1 equivalent) in water or ethanol is then added dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. This deprotonates the dithiocarbamic acid to form the more stable sodium salt.

  • Isolation: The resulting precipitate of sodium 4-methylpiperazine-1-carbodithioate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Low Temperature: The reaction between amines and carbon disulfide is highly exothermic. Low temperatures are maintained to control the reaction rate, minimize the evaporation of the volatile carbon disulfide, and prevent the thermal decomposition of the dithiocarbamic acid intermediate.

  • Solvent Choice: Ethanol or methanol are commonly used as they are good solvents for the reactants and the resulting sodium salt has limited solubility, facilitating its precipitation and isolation.

Synthesis_Step1 cluster_reactants Reactants cluster_process Process cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Mixing in Ethanol at 0-5°C Mixing in Ethanol at 0-5°C 1-Methylpiperazine->Mixing in Ethanol at 0-5°C Carbon Disulfide Carbon Disulfide Dropwise Addition Dropwise Addition Carbon Disulfide->Dropwise Addition Sodium Hydroxide Sodium Hydroxide Stirring Stirring Sodium Hydroxide->Stirring Mixing in Ethanol at 0-5°C->Stirring Dropwise Addition->Mixing in Ethanol at 0-5°C Filtration and Washing Filtration and Washing Stirring->Filtration and Washing Sodium 4-methylpiperazine-1-carbodithioate Sodium 4-methylpiperazine-1-carbodithioate Filtration and Washing->Sodium 4-methylpiperazine-1-carbodithioate

Caption: Workflow for the synthesis of Sodium 4-methylpiperazine-1-carbodithioate.

Part 2: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

The second step is the S-alkylation of the dithiocarbamate salt with a methylating agent to form the desired methyl ester.

Experimental Protocol:

  • Reaction Setup: The previously synthesized sodium 4-methylpiperazine-1-carbodithioate (1 equivalent) is dissolved or suspended in a suitable solvent, such as acetone, ethanol, or dimethylformamide (DMF).

  • Addition of Methylating Agent: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1-1.1 equivalents), is added to the mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or gently heated (e.g., to 40-50 °C) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude Methyl 4-methylpiperazine-1-carbodithioate can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent for this type of S-alkylation. Dimethyl sulfate is a less expensive alternative but is more toxic.

  • Solvent: The choice of solvent depends on the solubility of the sodium salt. Acetone is often a good choice as the byproduct, sodium iodide, is poorly soluble and precipitates, driving the reaction forward.

  • Aqueous Work-up: The aqueous work-up is essential to remove the inorganic salts (e.g., NaI) and any unreacted water-soluble starting materials.

Synthesis_Step2 cluster_reactants Reactants cluster_process Process cluster_product Product Sodium Salt Sodium 4-methylpiperazine- 1-carbodithioate Reaction in Acetone Reaction in Acetone Sodium Salt->Reaction in Acetone Methyl Iodide Methyl Iodide Methyl Iodide->Reaction in Acetone Stirring at RT Stirring at Room Temp. Reaction in Acetone->Stirring at RT Aqueous Work-up Aqueous Work-up Stirring at RT->Aqueous Work-up Purification Purification Aqueous Work-up->Purification Target Molecule Methyl 4-methylpiperazine- 1-carbodithioate Purification->Target Molecule

Caption: Workflow for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for Methyl 4-methylpiperazine-1-carbodithioate based on the analysis of its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for the title compound are summarized below.

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
N-CH~ 2.3 - 2.5Singlet3H-The methyl group attached to the nitrogen is in a relatively shielded environment.
Piperazine CH ₂ (adjacent to N-CH₃)~ 2.4 - 2.6Triplet (or Multiplet)4H~ 5-7These protons are adjacent to the N-methylated nitrogen.
Piperazine CH ₂ (adjacent to N-CSSMe)~ 3.8 - 4.2Triplet (or Multiplet)4H~ 5-7These protons are adjacent to the electron-withdrawing dithiocarbamate group, leading to a downfield shift.
S-CH~ 2.6 - 2.8Singlet3H-The methyl group attached to the sulfur of the dithiocarbamate group.

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Assignment Rationale
C SS~ 195 - 205The carbon of the dithiocarbamate group is highly deshielded due to the two adjacent sulfur atoms.
Piperazine C H₂ (adjacent to N-CSSMe)~ 50 - 55These carbons are deshielded by the adjacent nitrogen and the dithiocarbamate group.
Piperazine C H₂ (adjacent to N-CH₃)~ 53 - 58These carbons are in a typical range for piperazine ring carbons.
N-C H₃~ 45 - 50The carbon of the N-methyl group.
S-C H₃~ 18 - 22The carbon of the S-methyl group is relatively shielded.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for Methyl 4-methylpiperazine-1-carbodithioate are listed below.

Predicted IR Spectral Data

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityRationale
~ 2950 - 2800C-H stretchingAliphatic (CH₂, CH₃)Medium to StrongCharacteristic of C-H bonds in the methyl and piperazine groups.
~ 1450 - 1550C-N stretching (Thioureide band)DithiocarbamateStrongThis band has partial double bond character due to resonance and is a key indicator of the dithiocarbamate group.[1]
~ 950 - 1050C=S stretchingDithiocarbamateMedium to StrongCharacteristic stretching vibration of the thiocarbonyl group.[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The expected molecular weight of Methyl 4-methylpiperazine-1-carbodithioate (C₇H₁₄N₂S₂) is 190.06 g/mol . The mass spectrum should show a molecular ion peak at m/z = 190.

  • Major Fragmentation Pathways:

    • Loss of the S-methyl group (-•SCH₃) leading to a fragment at m/z = 143.

    • Cleavage of the C-S bond to generate the 4-methylpiperazinium cation and the [CS₂Me]⁻ fragment (or related neutral losses).

    • Fragmentation of the piperazine ring.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for Methyl 4-methylpiperazine-1-carbodithioate. The outlined synthetic protocols are based on well-established chemical principles for the formation of dithiocarbamates and their esters. The predicted NMR, IR, and MS data, derived from the analysis of analogous structures, offer a reliable blueprint for the characterization of this compound. This information is intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and further investigation of this versatile molecule.

References

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis and Characterization of new Dithiocarbamate Complexes - Asian Journal of Research in Chemistry. (2018). Asian Journal of Research in Chemistry, 11(4), 883. [Link]

Sources

Exploratory

molecular structure and characterization of Methyl 4-methylpiperazine-1-carbodithioate

An In-Depth Technical Guide to the Molecular Structure and Characterization of Methyl 4-methylpiperazine-1-carbodithioate Prepared by: Gemini, Senior Application Scientist Introduction Methyl 4-methylpiperazine-1-carbodi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of Methyl 4-methylpiperazine-1-carbodithioate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 4-methylpiperazine-1-carbodithioate is an organosulfur compound belonging to the dithiocarbamate class. Dithiocarbamates (DTCs) are characterized by the functional group R₂NCS₂⁻ and are widely recognized for their strong metal-chelating properties, which has led to their use in diverse applications, including as fungicides, vulcanization accelerators, and, increasingly, in the biomedical field.[1][2] The incorporation of a piperazine ring, a privileged scaffold in medicinal chemistry, into the dithiocarbamate framework creates molecules with significant potential as therapeutic agents and versatile ligands in coordination chemistry.[3][4] Piperazine-based dithiocarbamates have been investigated for their anticancer, antimicrobial, and antioxidant activities.[3][5]

This guide provides a comprehensive overview of the synthesis, molecular structure, and detailed spectroscopic characterization of Methyl 4-methylpiperazine-1-carbodithioate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and the analytical methodologies used to verify its identity and purity.

Synthesis and Physicochemical Properties

The synthesis of dithiocarbamates is typically a straightforward and high-yield reaction. The most common method involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[6] For Methyl 4-methylpiperazine-1-carbodithioate, the precursor is 1-methylpiperazine. The initial product is often the sodium or potassium salt, which can then be esterified to yield the methyl ester.

Experimental Protocol: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate
  • Dissolve 1-methylpiperazine (0.1 mol) in 50 mL of cold ethanol in a flask placed within an ice bath to manage the exothermic reaction.[7]

  • While stirring vigorously, slowly add carbon disulfide (0.1 mol) to the solution.

  • To this mixture, add a solution of sodium hydroxide (0.1 mol) in 20 mL of water dropwise, ensuring the temperature is maintained below 10 °C.[7][8]

  • Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

  • The resulting white precipitate, the sodium salt of the dithiocarbamate, is collected by vacuum filtration.

  • Wash the product with cold ethanol and then diethyl ether to remove unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous calcium chloride or silica gel.[1][7]

Note: The subsequent methylation to form the title compound, Methyl 4-methylpiperazine-1-carbodithioate, would involve reacting this sodium salt with a methylating agent like methyl iodide.

Physicochemical Properties & Stability

Dithiocarbamates exhibit variable stability. They are generally stable in alkaline solutions but decompose rapidly in acidic environments to the parent amine and carbon disulfide.[6][9] Exposure to air can also lead to oxidation.[2] Therefore, proper handling and storage are critical for maintaining the compound's integrity.

Table 1: Physicochemical Properties and Handling of Dithiocarbamates

PropertyValue/RecommendationRationale & Reference
Appearance Typically a white to pale yellow solid.Based on general properties of related compounds.[10]
Stability More stable under alkaline (pH > 9) conditions.[2][11]Acidic conditions protonate the dithiocarbamate, leading to rapid decomposition.
Storage Store in a sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[9]Minimizes exposure to air, moisture, and acidic gases, preventing oxidation and hydrolysis.
Solubility Soluble in many organic solvents; the corresponding sodium salt is soluble in water.The methyl ester is more lipophilic than its salt precursor.

Molecular Structure and Spectroscopic Characterization Workflow

The definitive identification of Methyl 4-methylpiperazine-1-carbodithioate relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure. The overall workflow from synthesis to confirmation is a self-validating system where the results from each step inform and corroborate the others.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis 1. Synthesis (1-Methylpiperazine + CS₂ + Base) esterification 2. Esterification (with Methylating Agent) synthesis->esterification purification 3. Purification (Filtration & Drying) esterification->purification ir IR Spectroscopy (Functional Group ID) purification->ir Pure Sample nmr NMR Spectroscopy (¹H & ¹³C Connectivity) purification->nmr Pure Sample ms Mass Spectrometry (Molecular Weight & Formula) purification->ms Pure Sample confirmation Structural Confirmation of Methyl 4-methylpiperazine-1-carbodithioate ir->confirmation Combined Data Interpretation nmr->confirmation Combined Data Interpretation ms->confirmation Combined Data Interpretation

Caption: Workflow from synthesis to structural confirmation.

Molecular Structure Diagram

The structure consists of a piperazine ring in a chair conformation, with a methyl group attached to one nitrogen and the carbodithioate methyl ester group attached to the other.

G N1 N C1 CH₂ N1->C1 C_dtc C N1->C_dtc C2 CH₂ C1->C2 N2 N C2->N2 C3 CH₂ N2->C3 C_Me CH₃ N2->C_Me C4 CH₂ C3->C4 C4->N1 S1 S C_dtc->S1 =S S2 S C_dtc->S2 C_SMe CH₃ S2->C_SMe

Caption: Molecular structure of Methyl 4-methylpiperazine-1-carbodithioate.

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For dithiocarbamates, two key vibrational modes are of diagnostic importance: the C-N stretching vibration (thioureide band) and the C-S stretching vibration. The C-N bond in dithiocarbamates has a partial double bond character due to resonance, causing its stretching frequency to appear at a higher wavenumber (1450-1550 cm⁻¹) than a typical C-N single bond.[1][12] The presence of a single strong band for the C-S stretch around 950-1050 cm⁻¹ is indicative of a bidentate coordination of the sulfur atoms, though in the methyl ester, we primarily look for this band to confirm the C-S linkage.[1]

Experimental Protocol:

  • Ensure the sample is completely dry to avoid a broad O-H signal from water around 3400 cm⁻¹.

  • Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.[13]

Data Interpretation:

Table 2: Key IR Absorption Bands for Methyl 4-methylpiperazine-1-carbodithioate

Wavenumber (cm⁻¹)Vibration TypeSignificanceReference
2800-3000C-H stretchAliphatic C-H bonds of the piperazine ring and methyl groups.[14]
1450-1550ν(C-N) (Thioureide)Indicates partial double bond character of the N-CSS bond, a hallmark of dithiocarbamates.[1][13]
950-1050ν(C-S) stretchConfirms the presence of the carbodithioate sulfur linkages.[1][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The chemical shift (δ) of a nucleus is influenced by the electron density around it, while spin-spin coupling in ¹H NMR reveals the number of neighboring protons.

¹H NMR Spectroscopy

Experimental Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

Data Interpretation: The piperazine ring protons will appear as multiplets due to their complex coupling. The two methyl groups will appear as singlets in distinct chemical environments.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Reference
~ 4.0 - 4.2Multiplet4H-N-CH₂- (adjacent to NCS₂)The electron-withdrawing carbodithioate group deshields these protons, shifting them downfield.[8]
~ 2.5 - 2.7Multiplet4H-N-CH₂- (adjacent to N-CH₃)These protons are in a more typical aliphatic amine environment.[15][16]
~ 2.6Singlet3HS-CH₃The methyl group attached to sulfur is deshielded compared to an alkyl methyl group.
~ 2.3Singlet3HN-CH₃Typical chemical shift for an N-methyl group on a saturated heterocycle.[17]
¹³C NMR Spectroscopy

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR. A higher concentration may be needed for a better signal-to-noise ratio.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

Data Interpretation: Each unique carbon atom in the molecule will give a distinct signal.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale & Reference
~ 200N-C SSThe carbodithioate carbon is highly deshielded and appears significantly downfield.
~ 55-N-C H₂- (adjacent to N-CH₃)Typical shift for carbons alpha to a nitrogen in a saturated ring.[18][19]
~ 50-N-C H₂- (adjacent to NCS₂)Slightly different environment due to the proximity of the dithiocarbamate group.[20]
~ 46N-C H₃Standard chemical shift for an N-methyl carbon.[20]
~ 18S-C H₃The S-methyl carbon is shielded relative to the other carbons.

Mass Spectrometry (MS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

Data Interpretation: The primary observation will be the molecular ion peak [M+H]⁺. Further fragmentation (MS/MS) can be performed to confirm the structure.

Table 5: Predicted Mass Spectrometry Fragmentation Data (ESI-MS)

m/z ValueIonSignificanceReference
191.06[M+H]⁺Molecular ion peak, confirming the molecular weight (190.05 g/mol ).Calculated
101.09[C₅H₁₃N₂]⁺Fragment corresponding to the loss of the -CSSCH₃ group, leaving the protonated 1-methylpiperazine cation.[21]
90.98[CH₃S₂C]⁺Fragment corresponding to the methyl carbodithioate portion.Inferred

Conclusion

The structural elucidation of Methyl 4-methylpiperazine-1-carbodithioate is reliably achieved through a synergistic application of modern spectroscopic techniques. IR spectroscopy confirms the presence of the key dithiocarbamate functional group through its characteristic thioureide and C-S stretching bands. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the piperazine ring and methyl substituents. Finally, mass spectrometry verifies the molecular weight and provides corroborating evidence of the primary structural units through predictable fragmentation patterns. Together, these self-validating methods provide a complete and trustworthy characterization essential for any further research or application of this compound.

References

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Foundational

An In-depth Technical Guide on the Chemical Stability and Reactivity of Methyl 4-methylpiperazine-1-carbodithioate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methylpiperazine-1-carbodithioate is an organic compound featuring a piperazine ring, a dithiocarbamate functional group, and a methyl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperazine-1-carbodithioate is an organic compound featuring a piperazine ring, a dithiocarbamate functional group, and a methyl ester. This unique combination of moieties suggests a rich and complex chemical behavior, making it a molecule of interest in various fields, including medicinal chemistry and materials science. Dithiocarbamates, in general, are known for their ability to act as versatile ligands, forming stable complexes with a wide range of metal ions.[1][2] The piperazine scaffold is a common feature in many biologically active compounds, valued for its impact on physicochemical properties and its ability to serve as a structural linker.[3][4]

This technical guide provides a comprehensive overview of the anticipated chemical stability and reactivity of Methyl 4-methylpiperazine-1-carbodithioate. While specific experimental data for this exact molecule is limited in publicly available literature, its properties can be reliably inferred from the well-established chemistry of dithiocarbamate esters and piperazine derivatives. This document will delve into its synthesis, stability under various conditions, and its reactivity profile, offering field-proven insights for professionals in drug development and chemical research.

Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

The synthesis of dithiocarbamates is typically achieved through the reaction of a primary or secondary amine with carbon disulfide.[5][6] In the case of Methyl 4-methylpiperazine-1-carbodithioate, the synthesis would logically proceed in two main steps: the formation of the dithiocarbamate salt followed by S-alkylation.

Step 1: Formation of the Dithiocarbamate Salt

The initial step involves the reaction of 1-methylpiperazine, a secondary amine, with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding sodium dithiocarbamate salt.[7][8] This reaction is generally carried out at low temperatures to control its exothermicity.[1]

Step 2: S-Alkylation

The resulting dithiocarbamate salt is then reacted with a methylating agent, such as methyl iodide or dimethyl sulfate, to introduce the methyl group onto one of the sulfur atoms, yielding the final product, Methyl 4-methylpiperazine-1-carbodithioate.[7]

Chemical Stability

The stability of Methyl 4-methylpiperazine-1-carbodithioate is influenced by several factors, including pH, temperature, and exposure to oxidizing agents.

Hydrolytic Stability:

Dithiocarbamates are known to be susceptible to hydrolysis, with the rate of degradation being highly dependent on pH.[9]

  • Acidic Conditions: In acidic or neutral environments, dithiocarbamates, particularly those with aliphatic chains, are vulnerable to hydrolysis.[5] This process typically leads to the liberation of carbon disulfide and the corresponding amine, in this case, 1-methylpiperazine.[5][10] The decomposition is accelerated by acids.[10]

  • Alkaline Conditions: Dithiocarbamates generally exhibit greater stability in alkaline media.[9][11] However, under very strong alkaline conditions, degradation can still occur, potentially leading to a mixture of sulfur-containing compounds like sulfonates and disulfides.[5]

Thermal Stability:

The thermal decomposition of dithiocarbamates and their metal complexes has been a subject of study, often in the context of their use as single-source precursors for metal sulfide nanoparticles.[1][12] While specific data for Methyl 4-methylpiperazine-1-carbodithioate is not available, the thermal decomposition of related compounds often occurs in multiple stages.[12][13] The decomposition products can include poisonous gases such as carbon disulfide, oxides of sulfur, and oxides of nitrogen.[10]

Oxidative Stability:

Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.[7] This reaction involves the coupling of two dithiocarbamate molecules through a disulfide bond. The presence of the piperazine ring and the methyl group may influence the susceptibility of Methyl 4-methylpiperazine-1-carbodithioate to oxidation.

Condition Expected Stability Primary Degradation Products
Acidic pHLow1-Methylpiperazine, Carbon Disulfide
Neutral pHModerate1-Methylpiperazine, Carbon Disulfide
Alkaline pHHighGenerally stable, but can degrade under strongly basic conditions.
Elevated TemperatureModerateCarbon Disulfide, Sulfur Oxides, Nitrogen Oxides
Oxidizing AgentsModerateThiuram Disulfide derivative

Chemical Reactivity

The reactivity of Methyl 4-methylpiperazine-1-carbodithioate is dictated by the dithiocarbamate ester and the piperazine ring.

Reactions at the Dithiocarbamate Moiety:

The dithiocarbamate group is the primary site of reactivity.

  • Reaction with Electrophiles: The sulfur atoms of the dithiocarbamate group are nucleophilic and can react with a variety of electrophiles.

  • Complexation with Metal Ions: A key feature of dithiocarbamates is their ability to act as strong chelating agents for a wide range of metal ions.[1][5] They typically coordinate to metals as bidentate ligands through the two sulfur atoms, forming stable complexes.[2] This property is central to their application in areas such as heavy metal removal and the synthesis of coordination compounds with potential biological activity.[5][14]

Reactions involving the Piperazine Ring:

The piperazine ring contains a tertiary amine (the N-methyl group) and a nitrogen atom that is part of the dithiocarbamate functionality. The lone pair on the N-methylated nitrogen gives the piperazine ring its basic character and nucleophilic properties.[15][16]

  • N-Alkylation and Acylation: The tertiary amine on the piperazine ring can potentially undergo further reactions, although this is less likely than reactions at the dithiocarbamate moiety. The chemistry of piperazine itself involves reactions like N-alkylation and N-acylation.[15]

Diagram of Potential Reactivity

G cluster_0 Methyl 4-methylpiperazine-1-carbodithioate cluster_1 Reactivity Pathways cluster_2 Products Molecule Methyl 4-methylpiperazine-1-carbodithioate Hydrolysis Hydrolysis (Acidic/Neutral) Molecule->Hydrolysis H+ / H2O Oxidation Oxidation Molecule->Oxidation [O] Metal_Complexation Metal Complexation Molecule->Metal_Complexation Metal Ions (M^n+) Thermal_Decomposition Thermal Decomposition Molecule->Thermal_Decomposition Heat (Δ) Degradation_Products 1-Methylpiperazine + CS2 Hydrolysis->Degradation_Products Oxidized_Product Thiuram Disulfide Derivative Oxidation->Oxidized_Product Metal_Complex Metal-Dithiocarbamate Complex Metal_Complexation->Metal_Complex Decomposition_Products Gaseous Products (CS2, SOx, NOx) Thermal_Decomposition->Decomposition_Products

Caption: Key reactivity pathways for Methyl 4-methylpiperazine-1-carbodithioate.

Experimental Protocols

Protocol 1: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

This protocol is adapted from general procedures for the synthesis of dithiocarbamate salts.[8][17]

  • Dissolve 1-methylpiperazine (0.1 mol) in a suitable solvent such as ethanol in a flask.

  • Cool the solution in an ice bath to below 10°C.

  • Slowly add carbon disulfide (0.1 mol) to the stirred solution.

  • To this mixture, add a solution of sodium hydroxide (0.1 mol) in water dropwise, ensuring the temperature remains below 10°C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Collect the resulting precipitate by filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the product in a desiccator.

Protocol 2: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

This protocol is based on general S-alkylation methods for dithiocarbamates.[7]

  • Dissolve the synthesized sodium 4-methylpiperazine-1-carbodithioate (0.1 mol) in a suitable polar solvent.

  • Add a methylating agent, such as methyl iodide (0.1 mol), to the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by a suitable technique (e.g., TLC).

  • Upon completion, the product can be isolated by extraction and purified by chromatography or recrystallization.

Workflow for Synthesis

G Start 1-Methylpiperazine Step1 Formation of Dithiocarbamate Salt Start->Step1 CS2 Carbon Disulfide CS2->Step1 Base Base (e.g., NaOH) Base->Step1 Salt Sodium 4-methylpiperazine-1-carbodithioate Step1->Salt Step2 S-Alkylation Salt->Step2 Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Step2 Product Methyl 4-methylpiperazine-1-carbodithioate Step2->Product

Caption: General synthetic workflow for Methyl 4-methylpiperazine-1-carbodithioate.

Conclusion

Methyl 4-methylpiperazine-1-carbodithioate is a molecule with a predictable yet versatile chemical profile. Its stability is highly pH-dependent, with a notable vulnerability to acidic hydrolysis. The dithiocarbamate moiety is the primary center of reactivity, particularly for metal chelation. The piperazine ring contributes to the overall physicochemical properties and provides a potential site for further modification. For researchers and drug development professionals, a thorough understanding of these stability and reactivity patterns is crucial for the effective handling, storage, and application of this and structurally related compounds.

References

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Exploratory

A Technical Guide to Methyl 4-methylpiperazine-1-carbodithioate Derivatives and Analogues: Synthesis, Bioactivity, and Therapeutic Potential

This guide provides an in-depth technical exploration of methyl 4-methylpiperazine-1-carbodithioate and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of methyl 4-methylpiperazine-1-carbodithioate and its derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. We will delve into the synthetic chemistry, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols relevant to researchers, medicinal chemists, and drug development professionals. The narrative emphasizes the causal relationships behind experimental design and the self-validating nature of the described protocols, ensuring scientific integrity and practical applicability.

Introduction: The Emergence of a Versatile Scaffold

The molecular architecture of methyl 4-methylpiperazine-1-carbodithioate marries two pharmacologically significant moieties: the piperazine ring and the dithiocarbamate group. Piperazine and its derivatives are integral components of numerous approved drugs, valued for their favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1] Dithiocarbamates, characterized by the NC(S)S functional group, are renowned for their potent metal-chelating capabilities and diverse biological activities, including anticancer, antifungal, and enzymatic inhibitory effects.[1][2] The fusion of these two scaffolds has yielded a versatile platform for the development of novel therapeutic agents with tunable biological profiles.[1]

This guide will systematically explore the synthesis of this core structure and its analogues, elucidate their mechanisms of action, and provide practical protocols for their preparation and evaluation.

Synthesis and Characterization

The synthesis of methyl 4-methylpiperazine-1-carbodithioate and its analogues is typically achieved through a straightforward and robust nucleophilic addition reaction. The general principle involves the reaction of a secondary amine (N-methylpiperazine) with carbon disulfide in the presence of a base, followed by alkylation.

Synthesis of the Carbodithioate Salt Intermediate

The initial and crucial step is the formation of the dithiocarbamate salt. This is a well-established reaction where the nucleophilic secondary amine attacks the electrophilic carbon of carbon disulfide.

G cluster_reactants Reactants cluster_process Process cluster_product Product N_Methylpiperazine 1-Methylpiperazine Reaction Nucleophilic Addition N_Methylpiperazine->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Base Base (e.g., NaOH, KOH) Base->Reaction in solvent (e.g., Ethanol/Water) Salt Sodium 4-methylpiperazine-1-carbodithioate Reaction->Salt

Caption: General workflow for the synthesis of the dithiocarbamate salt intermediate.

Experimental Protocol: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate [3][4]

  • Reaction Setup: Dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol in a flask and place it in an ice bath to maintain a low temperature.[3]

  • Carbon Disulfide Addition: Slowly add carbon disulfide (0.1 mol) dropwise to the stirred solution. The exothermicity of the reaction necessitates slow addition and cooling to prevent side reactions.

  • Base Addition: Prepare a solution of sodium hydroxide (0.1 mol) in 20 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.[3] The base deprotonates the initially formed dithiocarbamic acid, yielding the more stable salt.

  • Reaction Completion: Continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.[3]

  • Product Isolation: Collect the resulting white precipitate of sodium 4-methylpiperazine-1-carbodithioate by filtration.

  • Purification: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride to obtain the stable salt.[3]

Synthesis of Methyl 4-methylpiperazine-1-carbodithioate (Esterification)

The carbodithioate salt is then alkylated to produce the final methyl ester derivative. This is a standard S-alkylation reaction where the sulfur anion acts as a nucleophile.

G Salt Sodium 4-methylpiperazine- 1-carbodithioate Reaction S-Alkylation Salt->Reaction Alkylating_Agent Alkylating Agent (e.g., Methyl Iodide) Alkylating_Agent->Reaction in solvent (e.g., Acetone) Product Methyl 4-methylpiperazine- 1-carbodithioate Reaction->Product

Caption: General workflow for the S-alkylation to form the carbodithioate ester.

Experimental Protocol: Synthesis of Analogues via Alkylation [5]

This protocol can be adapted to synthesize a wide range of analogues by varying the alkylating agent.

  • Reaction Setup: Suspend the synthesized sodium 4-methylpiperazine-1-carbodithioate (0.01 mol) and potassium carbonate (K₂CO₃) in acetone. The K₂CO₃ acts as a base to neutralize any acid formed during the reaction.

  • Alkylation: Add the desired alkylating agent (e.g., a chloroacetyl derivative, 0.01 mol) to the suspension.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ester derivative.

Characterization

The structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques provides a self-validating system for identity and purity.

  • FTIR Spectroscopy: Key vibrational bands confirm the presence of specific functional groups. For instance, the C=S stretching vibration is typically observed in the range of 1220-1225 cm⁻¹.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework. In ¹³C NMR, the carbon of the C=S group gives a characteristic signal at a very low field, typically between 192 and 198 ppm.[1][6] ¹H NMR will show characteristic signals for the methyl and piperazine protons.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.[6]

Mechanism of Action and Biological Activities

Derivatives of methyl 4-methylpiperazine-1-carbodithioate have demonstrated a broad spectrum of biological activities, primarily attributed to two key mechanisms: metal chelation and enzyme inhibition.

Metal Chelation

The dithiocarbamate moiety is a powerful bidentate chelating agent, capable of coordinating with essential metal ions like zinc and copper through its two sulfur atoms.[2][3] Many vital enzymes, particularly in pathogenic fungi and cancer cells, rely on these metal ions as cofactors. By sequestering these ions, the compounds can disrupt critical enzymatic processes, leading to cellular dysfunction and death.[2] This mechanism is a cornerstone of their antifungal and anticancer properties.[3][7]

G cluster_compound Dithiocarbamate Derivative cluster_enzyme Metalloenzyme cluster_inactivated Result Compound Piperazine Carbodithioate Inactivated_Enzyme Inactivated Enzyme Compound->Inactivated_Enzyme Chelates Metal Ion Enzyme Active Enzyme (with Metal Cofactor e.g., Zn²⁺, Cu²⁺) Enzyme->Inactivated_Enzyme Metal Ion Removed Cell_Death Cell Death / Growth Inhibition Inactivated_Enzyme->Cell_Death Disrupts Cellular Process

Caption: Proposed mechanism of action via metal chelation.

Enzyme Inhibition

Beyond general metal chelation, specific derivatives have been shown to inhibit key enzymes with high selectivity.

  • Antifungal Activity: A primary target for antifungal dithiocarbamates is lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi.[8] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. Docking studies have shown that these compounds can fit effectively into the active site of the CYP51 enzyme.[8]

  • Anticancer Activity: The anticancer effects are multifaceted. One significant mechanism is the inhibition of the proteasome, a cellular complex responsible for protein degradation that is often hyperactive in cancer cells.[3] Additionally, some analogues induce DNA damage and activate cell cycle checkpoints, such as the G2/M checkpoint, leading to apoptosis.[9]

  • MAO Inhibition: Certain piperazine-dithiocarbamate derivatives have been identified as potent and selective inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.[10] This suggests potential applications in treating neurological disorders like depression.

Structure-Activity Relationship (SAR) Insights

The "tunable" nature of this scaffold allows for systematic modification to optimize potency and selectivity.

  • Substitution on the Piperazine Ring: The substituent on the N4-position of the piperazine ring significantly influences biological activity. For instance, incorporating bulky or aromatic groups can enhance binding to specific targets.

  • The Ester Moiety: The group attached to the sulfur atom (the 'R' in -S-R) is a critical determinant of activity. Hybrid molecules, where a known bioactive fragment is attached via the dithiocarbamate linker, have been successfully developed.[1] For example, linking the scaffold to triazole alcohols has produced highly potent antifungal agents.[8]

  • Aromatic Substituents: In anticancer analogues, the nature and position of substituents on an attached aryl ring dramatically affect cytotoxicity. Electron-withdrawing groups like chlorine often enhance antiproliferative activity.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the therapeutic potential of this compound class.

Table 1: Anticancer Activity of Selected Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
8f HCT-1161.58[9]
8m HCT-1161.84[9]
8q HCT-1161.47[9]
5b (2-chlorophenyl)A-549 (Lung)25.11% viability[11]
5i (2,4-dimethylphenyl)A-549 (Lung)25.31% viability[11]

Table 2: Antifungal Activity of Selected Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
6b (N-(4-chlorobenzyl))C. albicans0.063 - 0.5[8]
6b (N-(4-chlorobenzyl))C. glabrata0.063 - 0.5[8]
M451 (Polymer derivative)Fusarium oxysporum66 - 145 (EC₅₀)[12]

Key Experimental Protocols

To facilitate further research, detailed protocols for common biological assays are provided below.

Protocol: MTT Assay for Cytotoxicity[3]

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Treat the cells with these various concentrations and include an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using appropriate software.

Protocol: Microbroth Dilution for Minimum Inhibitory Concentration (MIC)[5]

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a suitable broth (e.g., RPMI-1640).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well. Include a positive control (fungi only) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Directions

The methyl 4-methylpiperazine-1-carbodithioate scaffold represents a highly promising and synthetically accessible platform in medicinal chemistry. The ability to systematically modify its structure allows for the fine-tuning of its biological activity against a range of targets, from fungal enzymes to cancer cell proliferation pathways. The primary mechanisms, rooted in metal chelation and specific enzyme inhibition, provide a solid foundation for rational drug design.

Future research will likely focus on the synthesis of more complex hybrid molecules to enhance target specificity and reduce off-target effects. Further elucidation of the specific molecular targets and signaling pathways involved in their anticancer activity will be crucial for their clinical translation. The potent antifungal properties, particularly against resistant strains, warrant further investigation and development of these compounds as next-generation antimycotics.

References

  • The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Piperazine-Based Dithiocarbamates - Benchchem.
  • Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - PMC.
  • Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry - Benchchem.
  • Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives.
  • Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives.
  • Synthesis, Characterization and Study of Biological Applications of Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Liga - IOSR Journal.
  • Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC - NIH.
  • Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction - MDPI.
  • Organotin(IV) 4-(benzo[d][2][3]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities - ResearchGate. Available at:

  • Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I) - IOSR Journal.
  • Synthesis and characterization of new Piperazine-Dithiocarbamate compounds as potent MAO-A inhibitors | Request PDF - ResearchGate.
  • Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs - MDPI.
  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed.
  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed.
  • New potent antifungal triazole alcohols containing N-benzylpiperazine carbodithioate moiety: Synthesis, in vitro evaluation and in silico study - PubMed.
  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.
  • Antifungal activity of a novel synthetic polymer M451 against phytopathogens - Frontiers.
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Foundational

The Ascending Trajectory of Methyl 4-methylpiperazine-1-carbodithioate in Medicinal Chemistry: A Technical Guide

Abstract The dithiocarbamate scaffold, a deceptively simple organosulfur motif, has undergone a remarkable renaissance in medicinal chemistry. Initially relegated to roles in agriculture and industrial processes, its inh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The dithiocarbamate scaffold, a deceptively simple organosulfur motif, has undergone a remarkable renaissance in medicinal chemistry. Initially relegated to roles in agriculture and industrial processes, its inherent chemical versatility and potent biological activities have captured the attention of drug discovery professionals.[1][2] This technical guide delves into the burgeoning potential of a specific and promising derivative: Methyl 4-methylpiperazine-1-carbodithioate and its analogues. We will traverse its synthetic pathways, explore its diverse pharmacological landscape, and illuminate its potential as a foundational scaffold for next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound class.

Introduction: The Dithiocarbamate Revival

Dithiocarbamates (DTCs) are characterized by the NC(S)S⁻ functional group. Their history is rooted in the 20th century as pesticides and vulcanization accelerators for rubber.[3][4] However, their potent metal-binding capacity and high reactivity with thiol groups have paved the way for their exploration in medicine.[3] The well-known anti-alcoholism drug, Disulfiram, is a classic example of a dithiocarbamate derivative that has found a clinical application.[2]

The core appeal of dithiocarbamates in a medicinal chemistry context lies in their multifaceted nature. They can act as:

  • Metal Chelators: The sulfur-rich moiety readily coordinates with various metal ions, a property that can be exploited to modulate the activity of metalloenzymes or to induce cytotoxic effects in cancer cells.[1]

  • Enzyme Inhibitors: The reactivity of DTCs with cysteine residues in proteins allows them to target and inhibit a wide range of enzymes.[3]

  • Scaffolds for Derivatization: The dithiocarbamate functional group serves as a versatile handle for the synthesis of more complex molecules with tailored biological activities.[5]

Methyl 4-methylpiperazine-1-carbodithioate, with its embedded piperazine ring—a well-established pharmacophore in its own right—presents a particularly compelling starting point for drug design.[6] The piperazine moiety is known to impart favorable pharmacokinetic properties and can participate in crucial interactions with biological targets.[6]

Synthesis and Characterization

A significant advantage of Methyl 4-methylpiperazine-1-carbodithioate is its straightforward and efficient synthesis. The foundational sodium salt, Sodium 4-methylpiperazine-1-carbodithioate, is typically prepared via a one-pot reaction.[5][7]

Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

This synthesis is a nucleophilic addition reaction that is both robust and scalable.[8]

Experimental Protocol:

  • Reaction Setup: Dissolve 1-methylpiperazine (1 equivalent) in a suitable solvent such as ethanol or diethyl ether in a flask placed in an ice bath to maintain a temperature below 10°C.[7][8]

  • Addition of Carbon Disulfide: Slowly add carbon disulfide (1 equivalent) dropwise to the stirred solution.[7]

  • Base Addition: To this mixture, add a solution of sodium hydroxide (1 equivalent) in water dropwise, ensuring the temperature remains low.[7]

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Product Isolation: The resulting white precipitate of sodium 4-methylpiperazine-1-carbodithioate is collected by filtration, washed with cold ethanol and then diethyl ether, and dried in a desiccator.[7]

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup 1-methylpiperazine 1-methylpiperazine Solvent (Ethanol) Solvent (Ethanol) 1-methylpiperazine->Solvent (Ethanol) dissolve Carbon Disulfide Carbon Disulfide Solvent (Ethanol)->Carbon Disulfide add dropwise Ice Bath Ice Bath NaOH Solution NaOH Solution Carbon Disulfide->NaOH Solution Stirring (2-3h) Stirring (2-3h) NaOH Solution->Stirring (2-3h) Filtration Filtration Stirring (2-3h)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Product Sodium 4-methylpiperazine-1-carbodithioate Drying->Product

Caption: Workflow for the synthesis of Sodium 4-methylpiperazine-1-carbodithioate.

Synthesis of Metal Complexes and Esters

The sodium salt serves as a versatile intermediate for the synthesis of various derivatives, including metal complexes and esters.

  • Metal Complexes: Transition metal complexes can be synthesized by reacting the sodium salt with the corresponding metal salt (e.g., chlorides, sulfates) in a suitable solvent.[7] These complexes often exhibit enhanced biological activity compared to the parent ligand.

  • Esters (e.g., Methyl 4-methylpiperazine-1-carbodithioate): While the initial search results focused more on the sodium salt and its derivatives, the methyl ester can be synthesized through standard esterification procedures, typically by reacting the sodium salt with a methylating agent like methyl iodide.

Potential Applications in Medicinal Chemistry

The true potential of the Methyl 4-methylpiperazine-1-carbodithioate scaffold is realized in its diverse range of biological activities.

Anticancer Activity

A significant body of research points to the anticancer potential of dithiocarbamates, and derivatives of 4-methylpiperazine-1-carbodithioate are no exception.

  • Mechanism of Action: A primary proposed mechanism for their anticancer effect is the inhibition of the proteasome .[7] The proteasome is a cellular complex responsible for protein degradation, and its overactivity is a hallmark of many cancers. By inhibiting the proteasome, these compounds can lead to an accumulation of misfolded proteins, inducing apoptosis (programmed cell death) in cancer cells.[7]

G Dithiocarbamate_Derivative Methyl 4-methylpiperazine-1- carbodithioate Derivative Proteasome Proteasome Dithiocarbamate_Derivative->Proteasome Inhibits Protein_Accumulation Accumulation of Misfolded Proteins Proteasome->Protein_Accumulation leads to Apoptosis Apoptosis in Cancer Cell Protein_Accumulation->Apoptosis

Caption: Proposed anticancer signaling pathway of dithiocarbamate derivatives.

  • Preclinical Evidence:

    • A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity against human lung (A549), breast (MCF-7), cervical (HeLa), and colorectal (HT29, HCT-116) cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range.[9]

    • The compound TM208, a 3-cyano-3,3-diphenylpropyl ester of 4-methyl-piperazine-1-carbodithioic acid, has shown promising in vivo and in vitro anticancer activity with low toxicity.[10]

    • Metal complexes of 4-methylpiperazine-1-carbodithioate have also demonstrated significant cytotoxic effects against various cancer cell lines.[7][11]

Table 1: Selected Anticancer Activities of Piperazine-1-carbodithioate Derivatives

Compound ClassCancer Cell LinesReported Activity (IC₅₀)Reference
2,4-diaminoquinazoline derivativesA549, MCF-7, HeLa, HT29, HCT-1161.47-11.83 µM[9]
Organotin(IV) derivativesOvarian cancer cellsComparable or greater than cisplatin[12]
Pyridylpiperazine-based carbodithioates-Potent urease inhibitors (potential relevance in H. pylori-associated gastric cancer)[13][14]
Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Dithiocarbamates, including those derived from 4-methylpiperazine, have shown considerable promise in this area.

  • Mechanism of Action: The antimicrobial effects of these compounds are often attributed to the inhibition of essential microbial enzymes .[7] Their ability to chelate metal ions that are crucial for enzyme function is a key aspect of their activity.

  • Spectrum of Activity:

    • Antibacterial: Metal complexes of sodium 4-methylpiperazine-1-carbodithioate are active against various bacterial strains.[7] Synthesized derivatives have demonstrated activity against Escherichia coli and Bacillus subtilis.[15]

    • Antifungal: Antifungal activity has been observed against Candida albicans, Trichosporon asahii, and Aspergillus niger.[15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Enzyme Inhibition

The ability of Methyl 4-methylpiperazine-1-carbodithioate derivatives to inhibit specific enzymes opens up therapeutic possibilities beyond cancer and infectious diseases.

  • α-Glucosidase Inhibition (Antidiabetic Potential):

    • Derivatives of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate have been identified as potent, noncompetitive inhibitors of α-glucosidase.[6]

    • α-Glucosidase is an enzyme responsible for the breakdown of carbohydrates in the intestine. Its inhibition can help to control postprandial hyperglycemia in diabetic patients.[6]

    • The lipophilic nature of these dithiocarbamate derivatives may also facilitate drug delivery.[6]

  • Urease Inhibition:

    • Pyridylpiperazine-based carbodithioates have demonstrated potent urease inhibitory activity, with some compounds being significantly more active than the standard inhibitor, thiourea.[13][14]

    • Urease is a key enzyme for the survival of Helicobacter pylori in the stomach, a bacterium linked to gastritis, peptic ulcers, and gastric cancer.

Future Perspectives and Conclusion

Methyl 4-methylpiperazine-1-carbodithioate and its derivatives represent a versatile and promising platform for the development of novel therapeutics. The ease of synthesis, coupled with a broad and potent spectrum of biological activities, makes this scaffold highly attractive for further exploration.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the piperazine ring, the dithiocarbamate moiety, and the ester group to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the precise molecular mechanisms underlying the observed biological effects.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of promising candidates in relevant animal models of disease.

References

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  • Pandey, J., et al. (2020). An insight into medicinal attributes of dithiocarbamates: Bird's eye view. Bioorganic Chemistry, 104, 104346. [Link]

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  • MDPI. (2025). Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. [Link]

  • ResearchGate. (n.d.). Organotin(IV) 4-(benzo[d][1][5]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. [Link]

  • Khan, K. M., et al. (2019). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Journal of Biological Inorganic Chemistry, 24(7), 1101-1114. [Link]

  • Wang, Y., et al. (2017). Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]

  • IOSR Journal. (n.d.). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). [Link]

  • Molecules. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. [Link]

  • Li, Y., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127-1132. [Link]

  • Jaiswal, A., et al. (2020). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. Molecules, 25(21), 5024. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. [Link]

  • RSC Advances. (2019). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

  • ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

  • Frontiers in Chemistry. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-METHYLPIPERAZINE-1-CARBOTHIOYLSULFANYL 4-METHYLPIPERAZINE-1-CARBODITHIOATE. [Link]

  • Journal of Medicinal Chemistry. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

  • MDPI. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. [Link]

  • PubMed Central. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. [Link]

  • RSC Advances. (2021). Piperazine based antimicrobial polymers: a review. [Link]

  • MDPI. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. [Link]

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Exploratory

literature review of Methyl 4-methylpiperazine-1-carbodithioate research

An In-depth Technical Guide to the Research of Methyl 4-methylpiperazine-1-carbodithioate Authored by a Senior Application Scientist In the landscape of modern chemistry and drug development, dithiocarbamates represent a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research of Methyl 4-methylpiperazine-1-carbodithioate

Authored by a Senior Application Scientist

In the landscape of modern chemistry and drug development, dithiocarbamates represent a class of compounds with remarkable versatility. Their potent metal-chelating properties, coupled with a synthetically accessible scaffold, have positioned them as privileged structures in fields ranging from coordination chemistry to oncology. This guide focuses on a specific, yet highly promising member of this family: Methyl 4-methylpiperazine-1-carbodithioate and its derivatives. Our objective is to move beyond a mere recitation of facts and figures. Instead, this document is crafted to serve as a technical guide for fellow researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, elucidate the mechanisms that underpin its activity, and provide robust, validated protocols to empower further research and application. By grounding our discussion in authoritative literature and field-proven insights, we aim to provide a comprehensive and trustworthy resource on this compelling molecule.

Core Synthesis and Characterization

The foundation of any research into a specific compound lies in its reliable synthesis and unambiguous characterization. Methyl 4-methylpiperazine-1-carbodithioate, in its commonly used salt form (Sodium 4-methylpiperazine-1-carbodithioate), is synthesized through a well-established nucleophilic addition reaction.

Synthesis of Sodium 4-methylpiperazine-1-carbodithioate Monohydrate

The synthesis involves the reaction of 1-methylpiperazine with carbon disulfide in the presence of a base, typically sodium hydroxide.[1][2] The choice of an ice bath for temperature control is critical; the reaction between the amine and carbon disulfide is exothermic, and maintaining a low temperature (below 10 °C) prevents the formation of unwanted byproducts and ensures the stability of the dithiocarbamate product.[1]

Experimental Protocol: Ligand Synthesis [1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol. Place the flask in an ice-water bath to cool the solution.

  • Nucleophilic Addition: While stirring vigorously, slowly add carbon disulfide (0.1 mol) dropwise to the cooled solution. The slow addition is crucial to manage the exothermic nature of the reaction.

  • Salt Formation: Prepare a solution of sodium hydroxide (0.1 mol) in 20 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Precipitation and Reaction Completion: Continue stirring the mixture in the ice bath for an additional 2-3 hours. A white precipitate of sodium 4-methylpiperazine-1-carbodithioate monohydrate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the product sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and impurities.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride to yield the pure sodium salt.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 1-Methylpiperazine P Sodium 4-methylpiperazine-1-carbodithioate (White Precipitate) R1->P + CS₂ R2 Carbon Disulfide (CS₂) R2->P R3 Sodium Hydroxide (NaOH) R3->P + NaOH (aq) C1 Ethanol/Water Solvent C1->P C2 Ice Bath (<10 °C) C2->P C3 Stirring (2-3h) C3->P

Caption: Workflow for the synthesis of the ligand.[1]

Physicochemical Characterization

Unambiguous characterization is paramount. A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized ligand.

TechniqueKey Observables & RationaleTypical Values/RangesReference
¹H NMR Signals for the N-methyl group and the non-equivalent methylene protons on the piperazine ring. Chemical shifts confirm the electronic environment.N-CH₃: ~2.25 ppm; Piperazine CH₂: ~2.30-3.11 ppm.[3]
¹³C NMR A highly deshielded signal for the NCS₂ carbon is characteristic of dithiocarbamates. Other signals correspond to the piperazine ring and methyl carbons.>C=S: ~202-209 ppm.[4][5]
FT-IR A strong band for the C-N bond (thioureide band) and bands for the C-S vibrations are key identifiers.ν(C-N): ~1490 cm⁻¹; ν(C-S): ~1030 cm⁻¹.[2][5]
Elemental Analysis Provides the percentage composition of C, H, N, and S, which must match the calculated theoretical values for the molecular formula.C, 29.55; H, 4.92; N, 6.89; S, 31.52 (for C₅H₁₀O₂NS₂Na).[2]

Coordination Chemistry: A Versatile Chelating Agent

The true utility of 4-methylpiperazine-1-carbodithioate is realized in its role as a ligand in coordination chemistry.[6] The dithiocarbamate moiety (-NCS₂) acts as a powerful bidentate chelating agent, coordinating to metal ions through its two sulfur atoms to form a stable four-membered ring.[1] This chelation significantly alters the physicochemical and biological properties of the metal ion.[1][6]

Caption: Bidentate chelation of a metal ion (Mⁿ⁺).

Synthesis of Transition Metal Complexes

The synthesis of metal complexes is generally straightforward, involving the reaction of the sodium salt of the ligand with a corresponding metal salt in a suitable solvent.[1] The stoichiometry (ligand-to-metal ratio) is dictated by the oxidation state and coordination number of the metal ion, typically 2:1 for divalent metals like Cu(II) and Ni(II), and 3:1 for trivalent metals like Fe(III).[1][7]

General Experimental Protocol: Metal Complex Synthesis [1]

  • Ligand Solution: Dissolve sodium 4-methylpiperazine-1-carbodithioate monohydrate in a suitable solvent (e.g., water or ethanol).

  • Metal Salt Solution: In a separate flask, dissolve the transition metal salt (e.g., chloride, sulfate, or nitrate salt of Co(II), Ni(II), Cu(II), or Zn(II)) in the same solvent.

  • Complexation: Add the ligand solution dropwise to the stirred metal salt solution at room temperature. A precipitate of the metal complex will form immediately.

  • Reaction Completion: Stir the reaction mixture for 1-2 hours to ensure the reaction goes to completion.

  • Isolation: Collect the complex by filtration, wash with the reaction solvent, and then with a low-boiling point organic solvent (e.g., diethyl ether) to facilitate drying.

  • Drying: Dry the final product in a vacuum desiccator.

The resulting complexes often exhibit distinct colors and magnetic properties, which are studied using techniques like UV-Vis spectroscopy and magnetic susceptibility measurements to deduce their geometry (e.g., octahedral, square-planar).[7][8]

Biological Applications: A Focus on Anticancer and Antimicrobial Activity

The metal complexes of 4-methylpiperazine-1-carbodithioate have garnered significant attention for their potential therapeutic applications, particularly as anticancer and antimicrobial agents.[1] The piperazine moiety itself is a well-recognized pharmacophore found in numerous approved drugs, potentially enhancing the bioavailability and pharmacological profile of these complexes.[5]

Anticancer Activity

Dithiocarbamate complexes have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1][9] A primary mechanism of action is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation that is often hyperactive in cancer cells.[1] Its inhibition leads to the accumulation of misfolded proteins, triggering apoptosis (programmed cell death).

Anticancer_Pathway Complex Dithiocarbamate-Metal Complex Proteasome 26S Proteasome Complex->Proteasome Inhibition MisfoldedProteins Accumulation of Misfolded Proteins Proteasome->MisfoldedProteins Blockage leads to UbProteins Ubiquitinated Proteins UbProteins->Proteasome Normal Degradation ER_Stress ER Stress / UPR MisfoldedProteins->ER_Stress Caspase Caspase Activation ER_Stress->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed anticancer signaling pathway.[1]

Experimental Protocol: MTT Assay for Cytotoxicity [1]

This assay is a colorimetric method used to assess cell viability. The rationale is that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at an appropriate density and incubate overnight to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (metal complex) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37 °C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Derivatives such as 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208) have also been synthesized and show promising anticancer activity, with their metabolism being studied to understand their in vivo behavior.[10][11][12]

Antimicrobial Activity

The metal complexes also exhibit broad-spectrum activity against various bacterial and fungal strains.[1] The proposed mechanism involves the inhibition of essential microbial enzymes, disrupting cellular processes and leading to cell death. The lipophilicity of the complexes allows them to penetrate microbial cell walls more effectively than the ligand alone.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [1]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This protocol provides a quantitative measure of a compound's potency.

  • Preparation: In a 96-well plate, prepare a two-fold serial dilution of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the target microorganism to each well. Include a positive control (microorganism, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions appropriate for the microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • Analysis: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well with no visible growth.

Concluding Remarks and Future Outlook

Methyl 4-methylpiperazine-1-carbodithioate is a highly versatile and synthetically accessible ligand. Its ability to form stable complexes with a wide range of transition metals has paved the way for significant advancements, particularly in the development of novel anticancer and antimicrobial agents.[1] The straightforward synthesis, robust characterization methods, and clear structure-activity relationships make this class of compounds an exciting area for further research.

Future investigations should focus on expanding the library of metal complexes, exploring different oxidation states and mixed-ligand systems to fine-tune biological activity and reduce toxicity.[7] In-depth mechanistic studies, moving beyond cellular assays to animal models, are crucial for translating the in vitro promise of these compounds into tangible therapeutic applications. Furthermore, exploring their potential in materials science, catalysis, and as corrosion inhibitors presents new and exciting avenues for this remarkable dithiocarbamate.

References

  • Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordin
  • Synthesis of (4-Methylpiperazin-1-yl)
  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.
  • Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I) - IOSR Journal.
  • Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes | Request PDF - ResearchG
  • 4-Methylpiperazine-1-Carbodithioate Complexes of Iron(IV), Cobalt(IV) and Nicke(III)
  • Organotin(IV) 4-(benzo[d][1][13]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities - ResearchGate.

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ioniz
  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed.
  • Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed.
  • Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ioniz
  • Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC - PubMed Central.
  • Introduction to Coordin
  • 1-Amino-4-methylpiperazine synthesis - ChemicalBook.

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Foundational

An In-depth Technical Guide to the Safety, Handling, and Toxicity of Methyl 4-methylpiperazine-1-carbodithioate

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl 4-methylpiperazine-1-carbodithioate. As...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of Methyl 4-methylpiperazine-1-carbodithioate. As a Senior Application Scientist, the following information is synthesized from available safety data and established laboratory best practices to ensure the safe and effective use of this compound in a research and development setting.

Section 1: Compound Profile and Hazard Identification

Methyl 4-methylpiperazine-1-carbodithioate is a dithiocarbamate derivative. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications, including as pesticides and in coordination chemistry[1][2]. The specific properties of this compound necessitate a thorough understanding of its potential hazards.

1.1 GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Methyl 4-methylpiperazine-1-carbodithioate is classified as follows[3]:

Hazard ClassCategory
Flammable liquidsCategory 3
Acute toxicity, InhalationCategory 4
Skin corrosionCategory 1B
Serious eye damageCategory 1
Skin sensitizationSub-category 1B

Hazard Pictograms:

Signal Word: Danger [3]

1.2 Hazard Statements [3]

  • H226: Flammable liquid and vapor.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.

  • H332: Harmful if inhaled.

1.3 Precautionary Statements [3]

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be strictly adhered to. Key preventative measures include:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P261: Avoid breathing mist or vapors.

  • P280: Wear protective gloves, protective clothing, eye protection, and a face shield.

  • P271: Use only outdoors or in a well-ventilated area.

Section 2: Toxicological Profile and Health Effects

While comprehensive toxicological data for Methyl 4-methylpiperazine-1-carbodithioate is not fully available, the known hazards indicate significant health risks upon exposure[3].

2.1 Acute Toxicity

The compound is classified as harmful if inhaled[3]. Inhalation of vapors or aerosols can lead to respiratory irritation. The specific target organ toxicity for single exposure may involve the respiratory system[4].

2.2 Corrosivity and Irritation

Methyl 4-methylpiperazine-1-carbodithioate is corrosive and can cause severe skin burns and serious eye damage[3]. Contact with the skin may lead to chemical burns, and eye contact can result in irreversible damage.

2.3 Sensitization

This compound is a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction, such as dermatitis[3].

2.4 Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available to classify Methyl 4-methylpiperazine-1-carbodithioate regarding its carcinogenic, mutagenic, or reproductive toxicity effects[5]. However, some dithiocarbamates have been shown to have reproductive and developmental effects in laboratory animals[2].

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risks associated with Methyl 4-methylpiperazine-1-carbodithioate.

3.1 Engineering Controls

  • Ventilation: All work with this compound should be conducted in a well-ventilated area. A chemical fume hood is mandatory for any procedures that may generate vapors or aerosols[6].

  • Explosion-Proof Equipment: Due to its flammability, all electrical equipment used in the vicinity of this compound must be explosion-proof[3].

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area[7].

3.2 Personal Protective Equipment (PPE)

The following PPE is mandatory when handling Methyl 4-methylpiperazine-1-carbodithioate:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes[6].

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, neoprene) must be worn. It is important to note that some rubber gloves may contain dithiocarbamates, which could be a source of contamination in sensitive analyses[8].

    • Protective Clothing: A flame-retardant, antistatic lab coat or coveralls should be worn[3].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_admin Administrative Controls Eye_Face Eye & Face Protection (Goggles & Face Shield) Skin Skin Protection (Gloves & Lab Coat) Respiratory Respiratory Protection (Respirator) Fume_Hood Chemical Fume Hood Explosion_Proof Explosion-Proof Equipment Emergency_Wash Eyewash & Safety Shower SOPs Standard Operating Procedures (SOPs) Training Personnel Training Handling_Compound Safe Handling of Methyl 4-methylpiperazine-1-carbodithioate Handling_Compound->Eye_Face Essential Barriers Handling_Compound->Skin Essential Barriers Handling_Compound->Respiratory Essential Barriers Handling_Compound->Fume_Hood Primary Controls Handling_Compound->Explosion_Proof Primary Controls Handling_Compound->Emergency_Wash Primary Controls Handling_Compound->SOPs Procedural Safeguards Handling_Compound->Training Procedural Safeguards

Caption: Hierarchy of controls for safe handling.

3.3 Storage Requirements

  • Container: Keep the container tightly closed in a dry and well-ventilated place[3].

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and sources of ignition. The compound is hygroscopic and moisture-sensitive[3][7].

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[7][9].

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

4.1 First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician immediately[7].

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately[7].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician immediately[10].

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately[10].

4.2 Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[6].

  • Specific Hazards: The compound is flammable, and its vapors are heavier than air, which can lead to the formation of explosive mixtures with air at elevated temperatures[3]. Hazardous combustion products include nitrogen oxides, carbon monoxide, and carbon dioxide[6][10].

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[3].

4.3 Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing vapors and contact with the substance[3].

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains[3].

  • Containment and Cleanup: Cover drains. Collect, bind, and pump off spills. Absorb with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal[10].

Emergency_Response_Workflow cluster_actions Immediate Actions Start Exposure Incident Assess Assess the Situation (Spill, Fire, Personal Exposure) Start->Assess Evacuate Evacuate Immediate Area Assess->Evacuate Alert Alert Supervisor and Emergency Services Evacuate->Alert First_Aid Administer First Aid (as per Section 4.1) Alert->First_Aid Initiate Response Contain_Spill Contain Spill (if safe to do so) Alert->Contain_Spill Initiate Response Extinguish_Fire Extinguish Fire (if trained and safe) Alert->Extinguish_Fire Initiate Response Decontaminate Decontaminate Area and Affected Personnel First_Aid->Decontaminate Contain_Spill->Decontaminate Extinguish_Fire->Decontaminate Dispose Dispose of Contaminated Waste Properly Decontaminate->Dispose Report Document and Report Incident Dispose->Report End End of Response Report->End

Caption: Emergency response workflow for incidents.

Section 5: Disposal Considerations

Waste from this product is classified as hazardous[9]. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it into sewer systems. Contaminated packaging should be disposed of as unused product.

Section 6: Physical and Chemical Properties

PropertyValue
Boiling Point 138 °C (280 °F)[3]
Density 0.903 g/mL at 25 °C (77 °F)[3]
Flash Point Information not available
Autoignition Temperature Information not available

References

  • Safety Data Sheet for Methyl 4-methylpiperazine-1-carbodithio
  • Dithiocarbamate contamination of salad produce and the use of rubber gloves. HDC.
  • Safety Data Sheet for (S)-1-N-Boc-2-methyl-piperazine. AK Scientific, Inc.
  • Safety Data Sheet for 4-Methylpiperazine-1-carbonyl chloride hydrochloride. Apollo Scientific.
  • Safety Data Sheet for 4-Methyl-1-piperazinecarbonyl chloride hydrochloride. Thermo Fisher Scientific.
  • Safety Data Sheet for 1-Amino-4-methylpiperazine. Thermo Fisher Scientific.
  • Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordin
  • 4-Methylpiperazine-1-carbothioamide. PubChem.
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  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ioniz
  • Safety D
  • Analysis of Dithiocarbamate Pesticides by GC-MS. Thermo Fisher Scientific.
  • SDS Templ
  • 4-Methylpiperazine-1-carbothioic dithioperoxyanhydride. Sigma-Aldrich.
  • Dithiocarbamates. New Jersey Department of Environmental Protection.
  • Hygienic and chemical-analytical support for the safe use of pesticides of the dithiocarbam
  • Safety D
  • 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, hydrochloride (1:1)
  • RIFM fragrance ingredient safety assessment, glyceryl monooleate, CAS Registry Number 111-03-5. PubMed.
  • Ammonium carbonate Food Grade (E503i)
  • RIFM fragrance ingredient safety assessment, 4-isopropyl-1-methylcyclohexene, CAS registry number 29350-67-2. PubMed.

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Protocols & Analytical Methods

Method

Synthesis of Methyl 4-methylpiperazine-1-carbodithioate Metal Complexes: An Application Note and Protocol for Researchers

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate and its subsequent complexation with various transition metals. This class of dithiocarb...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate and its subsequent complexation with various transition metals. This class of dithiocarbamate complexes is of significant interest to researchers in medicinal chemistry and materials science due to their potential as anticancer, antimicrobial, and catalytic agents.[1][2] The methodologies outlined herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their drug development and scientific discovery endeavors.

Introduction: The Versatility of Dithiocarbamate Ligands

Dithiocarbamates (DTCs) are monoanionic, bidentate ligands renowned for their ability to form stable complexes with a wide array of transition metals.[3] The coordination occurs through the two sulfur atoms, forming a four-membered chelate ring. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the nitrogen atom of the dithiocarbamate moiety.

The ligand at the center of this protocol, Methyl 4-methylpiperazine-1-carbodithioate, incorporates a piperazine ring, a common scaffold in pharmacologically active compounds. This structural feature is anticipated to influence the biological activity and solubility of the corresponding metal complexes, making them attractive candidates for therapeutic applications.[2][4]

Synthesis of the Ligand: Sodium 4-methylpiperazine-1-carbodithioate

The synthesis of the dithiocarbamate ligand is typically achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base.[5] In this protocol, 1-methylpiperazine serves as the secondary amine, and sodium hydroxide is used as the base to yield the sodium salt of the dithiocarbamate, which is then used in the subsequent complexation reactions.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the secondary amine on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is unstable and is deprotonated by the base (sodium hydroxide) to form the stable sodium dithiocarbamate salt.[5] The reaction is performed at a low temperature to control the exothermic nature of the reaction and to prevent the decomposition of the dithiocarbamic acid intermediate.

Experimental Protocol: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

Materials:

  • 1-Methylpiperazine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 1-methylpiperazine (0.1 mol, 10.02 g) in 50 mL of ethanol.

  • While maintaining the temperature below 10°C, slowly add carbon disulfide (0.1 mol, 7.61 g) dropwise to the stirred solution.

  • Prepare a solution of sodium hydroxide (0.1 mol, 4.00 g) in 20 mL of deionized water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Continue stirring the reaction mixture in the ice bath for an additional 2-3 hours. A white precipitate of sodium 4-methylpiperazine-1-carbodithioate will form.

  • Collect the precipitate by vacuum filtration and wash it with cold ethanol, followed by diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride to yield the final product.

Caption: Workflow for the synthesis of the dithiocarbamate ligand.

Synthesis of Metal Complexes

The synthesized sodium 4-methylpiperazine-1-carbodithioate can be readily used to prepare a variety of transition metal complexes. The general procedure involves the reaction of the dithiocarbamate salt with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction is typically 2:1 (ligand:metal) for divalent metals and 3:1 for trivalent metals.[4]

Mechanistic Considerations

The formation of the metal complex is a ligand substitution reaction where the dithiocarbamate anions displace the existing ligands (often water or halide ions) from the metal's coordination sphere. The strong chelating ability of the dithiocarbamate ligand, driven by the formation of a stable four-membered ring with the metal ion, is the primary driving force for this reaction.[1]

General Experimental Protocol: Synthesis of Metal(II) Complexes

Materials:

  • Sodium 4-methylpiperazine-1-carbodithioate

  • Metal(II) chloride or sulfate salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, ZnCl₂, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Deionized water

  • Diethyl ether

Procedure:

  • Dissolve sodium 4-methylpiperazine-1-carbodithioate (2 mmol) in 20 mL of ethanol (or a suitable solvent).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in 20 mL of deionized water or ethanol.

  • Slowly add the metal salt solution to the stirred solution of the dithiocarbamate ligand at room temperature. A colored precipitate will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the reaction.

  • Collect the precipitate by vacuum filtration and wash it with deionized water, followed by ethanol and finally with diethyl ether.

  • Dry the resulting metal complex in a vacuum desiccator.

Caption: General workflow for the synthesis of metal complexes.

Physicochemical Characterization Data

The synthesized ligand and its metal complexes should be thoroughly characterized to confirm their identity and purity. The following table summarizes typical data obtained for various metal complexes of Methyl 4-methylpiperazine-1-carbodithioate.

CompoundColorYield (%)M.p. (°C)ν(C-N) (cm⁻¹)ν(C-S) (cm⁻¹)
Ligand (Sodium Salt) White>90>300~1480~1000
Ni(II) Complex Green85-95240-245~1500~990
Cu(II) Complex Brown80-90210-215~1510~995
Zn(II) Complex White90-98260-265~1495~998
Co(II) Complex Green80-90230-235~1490~992

Note: Spectroscopic data are approximate and may vary slightly depending on the specific instrumentation and sample preparation. The shift in the C-N and C-S stretching frequencies upon complexation is indicative of the coordination of the dithiocarbamate ligand to the metal center.[2]

Conclusion

The protocols detailed in this application note provide a robust and reproducible method for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate and its transition metal complexes. The straightforward nature of these syntheses, coupled with the potential for diverse biological and catalytic applications, makes this class of compounds a fertile ground for further research and development. Researchers are encouraged to utilize these methods as a foundation for the exploration of novel dithiocarbamate-based metal complexes with tailored properties.

References

  • Hogarth, G. Transition metal dithiocarbamates: 1978–2003. Prog. Inorg. Chem.2005 , 53, 71-561. [Link]

  • Thorn, G. D.; Ludwig, R. A. The Dithiocarbamates and Related Compounds. Elsevier, 1962 . [Link]

  • Cen, Y.; et al. Dithiocarbamate complexes as anticancer agents: A review on the validation of the mechanism of action. J. Organomet. Chem.2021 , 949, 121943. [Link]

  • Manav, N.; et al. Synthesis, characterization and biological studies of some transition metal complexes of 4-methylpiperazine-1-carbodithioic acid. Spectrochim. Acta A Mol. Biomol. Spectrosc.2006 , 65(3-4), 641-646. [Link]

  • Dalton Transactions. Addressing misconceptions in dithiocarbamate chemistry. [Link]

  • Pandey, S. K.; et al. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. ACS Omega2022 , 7(41), 36829–36842. [Link]

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Application

Application Notes and Protocols for Antimicrobial Assays with Methyl 4-methylpiperazine-1-carbodithioate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emergent Potential of Dithiocarbamates in Antimicrobial Research The escalating crisis o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emergent Potential of Dithiocarbamates in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Dithiocarbamates, a class of organosulfur compounds, have garnered significant attention for their broad-spectrum antimicrobial properties.[1][2] Their therapeutic efficacy stems from a multi-pronged mechanism that includes the chelation of essential metal ions and the inhibition of multiple microbial enzymes, thereby reducing the likelihood of resistance development.[3] Methyl 4-methylpiperazine-1-carbodithioate is a promising member of this class, and its metal complexes have demonstrated significant activity against a range of pathogenic bacteria and fungi.[4][5][6]

This comprehensive guide provides detailed experimental protocols for evaluating the antimicrobial potential of Methyl 4-methylpiperazine-1-carbodithioate. It is designed to equip researchers with the necessary methodologies to conduct robust and reproducible antimicrobial assays, from initial screening to the determination of bactericidal concentrations.

Physicochemical Properties and Handling of Methyl 4-methylpiperazine-1-carbodithioate

Structure:

  • IUPAC Name: Methyl 4-methylpiperazine-1-carbodithioate

  • Molecular Formula: C7H14N2S2

  • Molecular Weight: 190.33 g/mol

  • Appearance: Typically a solid.

  • Solubility: Solubility should be determined empirically in relevant solvents for stock solution preparation (e.g., dimethyl sulfoxide (DMSO), ethanol).

Safety and Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

Experimental Protocols for Antimicrobial Susceptibility Testing

This section details the standard methodologies for determining the antimicrobial efficacy of Methyl 4-methylpiperazine-1-carbodithioate. The presented protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and comparability.[7][8][9]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Materials:

  • Methyl 4-methylpiperazine-1-carbodithioate

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Sterile DMSO or other appropriate solvent for the test compound

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

  • Incubator

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Prepare a high-concentration stock solution of Methyl 4-methylpiperazine-1-carbodithioate in a suitable sterile solvent (e.g., DMSO). The concentration should be at least 100 times the highest concentration to be tested to minimize solvent effects.

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[11][12]

    • Dilute this standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of Methyl 4-methylpiperazine-1-carbodithioate at which there is no visible growth of the microorganism.[10] This can be assessed visually or by using a microplate reader to measure absorbance at 600 nm.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Compound Stock Solution D Serial Dilution of Compound in 96-Well Plate A->D B Prepare 0.5 McFarland Inoculum C Dilute Inoculum B->C E Inoculate Wells C->E D->E F Incubate at 37°C for 18-24h E->F G Read MIC (Lowest Concentration with No Growth) F->G MBC_Workflow A Completed MIC Assay Plate B Select Wells with No Visible Growth (≥ MIC) A->B C Plate Aliquots onto Mueller-Hinton Agar B->C D Incubate at 37°C for 18-24h C->D E Count Colonies and Determine MBC (≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Data Presentation and Interpretation

Summarize the quantitative data from the MIC and MBC assays in a clear and structured table for easy comparison.

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC provides insight into whether the compound is bactericidal or bacteriostatic.

  • MBC/MIC ≤ 4: Generally considered bactericidal. [13]* MBC/MIC > 4: Generally considered bacteriostatic.

Mechanism of Action: The Multifaceted Approach of Dithiocarbamates

Dithiocarbamates exert their antimicrobial effects through several mechanisms, making them robust against the development of resistance.

Dithiocarbamate_MoA cluster_compound Dithiocarbamate cluster_targets Microbial Cell cluster_effects Antimicrobial Effects A Methyl 4-methylpiperazine-1-carbodithioate B Essential Metal Ions (e.g., Zn²⁺, Cu²⁺) A->B Chelation C Enzymes with Sulfhydryl Groups A->C Inhibition E Cell Membrane Integrity A->E Disruption G Disruption of Cellular Function B->G F Inhibition of Metabolic Pathways C->F D Cellular Respiration D->F E->G H Cell Death F->H G->H

Caption: Proposed multi-site mechanism of action of dithiocarbamates.

Conclusion

Methyl 4-methylpiperazine-1-carbodithioate represents a compelling candidate for further antimicrobial drug development. The protocols outlined in this guide provide a standardized framework for the comprehensive evaluation of its antimicrobial properties. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of this promising class of compounds and their potential clinical applications.

References

  • Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. MDPI. Available at: [Link]

  • Antimicrobial Potential of Dithiocarbamates Complexes. Encyclopedia.pub. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. PMC - PubMed Central. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). PMC - NIH. Available at: [Link]

  • Minimum bactericidal concentration. Grokipedia. Available at: [Link]

  • Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. SciELO. Available at: [Link]

  • Dithiocarbamate-Based Sequence-Defined Oligomers as Promising Membrane-Disrupting Antibacterial Agents: Design, Activity, and Mechanism. ACS Publications. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

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  • Broth Microdilution | MI - Microbiology. MI - Microbiology. Available at: [Link]

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  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

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  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. Available at: [Link]

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  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

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  • Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. Available at: [Link]

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Method

Application Notes and Protocols: Methyl 4-methylpiperazine-1-carbodithioate in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Dithiocarbamates in Oncology The landscape of anticancer drug discovery is in a perpetual state of evolution, dri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Dithiocarbamates in Oncology

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the need for more effective and selective therapeutic agents. Within this dynamic field, dithiocarbamates, a class of organosulfur compounds, have garnered significant attention for their diverse biological activities, including potent antitumor properties. Methyl 4-methylpiperazine-1-carbodithioate belongs to this promising class of molecules. The presence of the 4-methylpiperazine moiety can influence the electronic and steric properties of the molecule, potentially impacting its stability, reactivity, and biological activity.[1] This document serves as a comprehensive technical guide for researchers exploring the application of Methyl 4-methylpiperazine-1-carbodithioate in anticancer drug discovery. It provides a detailed overview of its synthesis, proposed mechanism of action, and robust protocols for evaluating its therapeutic potential.

Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

The synthesis of dithiocarbamates is a well-established chemical process. A common method for preparing the precursor, sodium 4-methylpiperazine-1-carbodithioate monohydrate, involves the reaction of 1-methylpiperazine with carbon disulfide in the presence of sodium hydroxide.[1][2] The subsequent methylation to yield Methyl 4-methylpiperazine-1-carbodithioate can be achieved through reaction with a methylating agent.

Protocol: Two-Step Synthesis

Part 1: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate Monohydrate [1]

  • In a flask placed in an ice bath, dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol.

  • Slowly add carbon disulfide (0.1 mol) to the stirred solution.

  • To this mixture, add a solution of sodium hydroxide (0.1 mol) in 20 mL of water dropwise, ensuring the temperature remains below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Collect the resulting white precipitate of sodium 4-methylpiperazine-1-carbodithioate monohydrate by filtration.

  • Wash the product with cold ethanol and then diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Part 2: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

  • Suspend the dried sodium 4-methylpiperazine-1-carbodithioate (0.1 mol) in a suitable solvent such as ethanol or acetone.

  • Add an equimolar amount of a methylating agent, for example, methyl iodide (0.1 mol), to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Remove the precipitated sodium iodide by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude Methyl 4-methylpiperazine-1-carbodithioate by recrystallization or column chromatography.

Proposed Mechanism of Anticancer Action

While the precise mechanism of action for Methyl 4-methylpiperazine-1-carbodithioate is still under investigation, the broader class of dithiocarbamates and piperazine-containing compounds have been shown to exert their anticancer effects through multiple pathways.[3][4] These compounds can induce apoptosis, cause cell cycle arrest, and modulate various signaling pathways critical for cancer cell survival and proliferation.[4][5][6] A key proposed mechanism for dithiocarbamates is the inhibition of the proteasome, a cellular machinery responsible for protein degradation that is often overactive in cancer cells.[1]

The induction of apoptosis is a central strategy in cancer therapy.[7] Piperazine derivatives have been shown to trigger both the intrinsic and extrinsic apoptotic pathways.[4] The intrinsic pathway is initiated by mitochondrial stress, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3/7.[4] The extrinsic pathway is activated by the binding of death ligands to their cell surface receptors, leading to the activation of caspase-8.[4]

Furthermore, many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[8] Piperazine-containing compounds have been observed to induce cell cycle arrest at various phases, particularly the G2/M phase, thereby preventing cancer cells from dividing and proliferating.[5][9][10][11]

Below is a diagram illustrating the proposed signaling pathways that may be modulated by Methyl 4-methylpiperazine-1-carbodithioate, leading to cancer cell death.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MMPD Methyl 4-methylpiperazine-1-carbodithioate DeathReceptor Death Receptor MMPD->DeathReceptor Activation? Proteasome Proteasome MMPD->Proteasome Inhibition G2M_Arrest G2/M Arrest MMPD->G2M_Arrest CellCycle Cell Cycle Progression MMPD->CellCycle Inhibition Bax Bax MMPD->Bax Upregulation? Bcl2 Bcl-2 MMPD->Bcl2 Downregulation? Caspase8 Caspase-8 DeathReceptor->Caspase8 Activation Caspase37 Caspase-3/7 Caspase8->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis CytochromeC Cytochrome c Bax->CytochromeC Release Bcl2->CytochromeC Inhibition Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase9->Caspase37 Activation G cluster_workflow Experimental Workflow cluster_assays In Vitro Assays Compound_Prep Compound Preparation (Stock Solution) Treatment Treatment with MMPD Compound_Prep->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT MTT Assay Treatment->MTT Apoptosis_Assay Apoptosis Assay Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis Treatment->Cell_Cycle_Assay Data_Acquisition Data Acquisition MTT->Data_Acquisition Apoptosis_Assay->Data_Acquisition Cell_Cycle_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) Data_Acquisition->Data_Analysis Conclusion Conclusion on Anticancer Potential Data_Analysis->Conclusion

Caption: In vitro experimental workflow for evaluating Methyl 4-methylpiperazine-1-carbodithioate.

Representative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of Methyl 4-methylpiperazine-1-carbodithioate on Various Cancer Cell Lines

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7 (Breast)
A549 (Lung)
HCT-116 (Colon)
HeLa (Cervical)

Table 2: Apoptosis Induction by Methyl 4-methylpiperazine-1-carbodithioate (IC₅₀ concentration, 24h)

Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
MCF-7
A549
HCT-116
HeLa

Table 3: Cell Cycle Analysis of Cancer Cells Treated with Methyl 4-methylpiperazine-1-carbodithioate (IC₅₀ concentration, 24h)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-7
A549
HCT-116
HeLa

Conclusion and Future Directions

Methyl 4-methylpiperazine-1-carbodithioate represents a promising scaffold for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a robust framework for its synthesis and in vitro evaluation. Further investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. In vivo studies using animal models are also a critical next step to assess its therapeutic efficacy and safety profile. The exploration of this and related dithiocarbamate derivatives could lead to the discovery of new and effective treatments for various types of cancer.

References

  • [Organotin(IV) 4-(benzo[d]d[12][13]ioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities - ResearchGate]([Link])

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Application

Application Notes and Protocols: Characterizing Methyl 4-methylpiperazine-1-carbodithioate as a Novel Proteasome Inhibitor

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the characterization of Methyl 4-methylpiperazine-1-carbodithioate as a potential inhibitor of proteasome a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the characterization of Methyl 4-methylpiperazine-1-carbodithioate as a potential inhibitor of proteasome activity. As specific data for this compound is not yet prevalent in published literature, this guide is structured as a complete experimental workflow. It offers field-proven protocols and explains the scientific rationale behind each step, enabling researchers to rigorously validate this and other novel compounds targeting the ubiquitin-proteasome system.

Introduction: The Proteasome as a Therapeutic Target

The 26S proteasome is a multi-catalytic protease complex central to cellular homeostasis. It is the primary engine for the degradation of most intracellular proteins, particularly those that are misfolded or damaged, and key regulatory proteins involved in cell cycle progression, apoptosis, and signal transduction. The process begins with the tagging of substrate proteins by a polyubiquitin chain, which marks them for recognition and degradation by the proteasome.

This critical role in maintaining protein quality control makes the proteasome an attractive therapeutic target, especially in oncology. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly vulnerable to the accumulation of toxic, misfolded proteins that results from proteasome inhibition. This disruption of proteostasis can trigger apoptosis and halt tumor growth. Consequently, investigating novel small molecules like Methyl 4-methylpiperazine-1-carbodithioate for their potential to inhibit proteasome activity is a key objective in modern drug discovery.

This guide outlines the essential experimental cascade required to validate and characterize such a compound, from initial synthesis to detailed mechanistic and phenotypic analysis in cellular models.

Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

The initial step for any investigation is the synthesis of the compound of interest. Based on established methods for analogous carbodithioates, a plausible synthetic route is outlined below. This protocol provides a starting point for chemists to produce the necessary material for biological evaluation.[1][2]

Protocol 1: Two-Step Synthesis

Part A: Formation of the Dithiocarbamate Salt

  • Dissolve 1-methylpiperazine in a cold aprotic solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add an equimolar amount of carbon disulfide (CS₂) dropwise to the stirred solution, maintaining the temperature at 0-5°C using an ice bath.

  • Continue stirring for 1-2 hours at this temperature, during which a precipitate of 4-methylpiperazine-1-carbodithioic acid should form.

  • To this suspension, add an equimolar amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide) dissolved in a minimal amount of cold water or methanol to form the corresponding salt.

  • Isolate the resulting salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Part B: S-Methylation

  • Suspend the synthesized dithiocarbamate salt in a suitable solvent like ethanol or acetone.

  • Add a slight molar excess (approx. 1.1 equivalents) of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the suspension.

  • Stir the reaction mixture at room temperature for 4-6 hours or until reaction completion is confirmed by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product, Methyl 4-methylpiperazine-1-carbodithioate, using column chromatography or recrystallization to yield the final, pure compound for biological testing.

Part 1: Primary Validation - Direct Inhibition of Proteasome Activity

The first critical step is to determine if the compound directly interacts with and inhibits the catalytic activity of the proteasome. This is best accomplished using an in vitro assay with purified 20S proteasome and specific fluorogenic substrates. The 20S proteasome core contains three distinct catalytic β-subunits: β5 (chymotrypsin-like), β2 (trypsin-like), and β1 (caspase-like). A comprehensive analysis will assess the compound's potency and selectivity against each of these activities.

Experimental Workflow: In Vitro Proteasome Inhibition
In Vitro Proteasome Activity Assay Workflow
Protocol 2: In Vitro 20S Proteasome Activity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the three catalytic activities of purified 20S proteasome.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Methyl 4-methylpiperazine-1-carbodithioate in 100% DMSO.

    • Prepare assay buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA.

    • Prepare fluorogenic substrates: 10 mM stock solutions in DMSO.

      • Chymotrypsin-like (β5): Suc-LLVY-AMC

      • Trypsin-like (β2): Boc-LRR-AMC

      • Caspase-like (β1): Z-LLE-AMC

  • Assay Procedure (96-well plate format) :

    • Create a serial dilution of the test compound in assay buffer. It is crucial to maintain a final DMSO concentration below 1% in all wells to avoid solvent-induced artifacts.

    • In a black, flat-bottom 96-well plate, add 2-5 nM of purified human 20S proteasome to each well.

    • Add the serially diluted compound to the wells. Include wells for a positive control (a known proteasome inhibitor like MG-132) and a negative vehicle control (DMSO).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the proteasome.

    • Initiate the reaction by adding the specific fluorogenic substrate to a final concentration of 50 µM.

  • Data Acquisition and Analysis :

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 2 minutes for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Data Presentation: Proteasome Subunit Selectivity
Target SubunitFluorogenic SubstrateIC₅₀ (nM) for Methyl 4-methylpiperazine-1-carbodithioateIC₅₀ (nM) for Positive Control (MG-132)
β5 (Chymotrypsin-like) Suc-LLVY-AMC[Experimental Value][Experimental Value]
β2 (Trypsin-like) Boc-LRR-AMC[Experimental Value][Experimental Value]
β1 (Caspase-like) Z-LLE-AMC[Experimental Value][Experimental Value]

Part 2: Cellular Activity and Target Engagement

While an in vitro assay confirms direct inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane and engage its target in a complex physiological environment. Furthermore, a hallmark of effective proteasome inhibition in cells is the accumulation of polyubiquitinated proteins.

Protocol 3: Cell-Based Proteasome Activity Assay

This protocol utilizes a luminogenic substrate that can be used in live cells.

  • Cell Culture :

    • Plate cells (e.g., human cancer cell line like MM.1S or HeLa) in a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Treatment :

    • Treat cells with a serial dilution of Methyl 4-methylpiperazine-1-carbodithioate for 1-2 hours. Include positive (MG-132) and vehicle (DMSO) controls.

  • Assay Procedure :

    • Equilibrate the plate and the luminogenic assay reagent (e.g., Proteasome-Glo™ Reagent) to room temperature.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well.

    • Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10-15 minutes to lyse the cells and allow the luminescent signal to stabilize.

  • Data Analysis :

    • Measure luminescence using a plate-reading luminometer.

    • Calculate and plot the dose-response curve to determine the cellular IC₅₀ value.

Protocol 4: Western Blot for Polyubiquitinated Proteins

This protocol confirms target engagement by observing the accumulation of proteins that would normally be degraded by the proteasome.

  • Sample Preparation :

    • Treat cultured cells with various concentrations of the test compound for 4-6 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting :

    • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[3]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for ubiquitin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate. A characteristic "smear" of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins.

Part 3: Analysis of Downstream Signaling Pathways

Proteasome inhibition profoundly impacts key cellular signaling pathways. Analyzing these pathways provides crucial mechanistic insight into the compound's mode of action. Two of the most important are the NF-κB and the Unfolded Protein Response (UPR) pathways.

G cluster_0 Proteasome Inhibition cluster_1 NF-κB Pathway cluster_2 Unfolded Protein Response (UPR) Proteasome 26S Proteasome IκBα IκBα Proteasome->IκBα Normally Degrades Phosphorylated IκBα UnfoldedProteins Accumulation of Unfolded Proteins Proteasome->UnfoldedProteins Fails to Degrade Inhibitor Methyl 4-methylpiperazine-1-carbodithioate Inhibitor->Proteasome Inhibition NFκB NF-κB IκBα->NFκB Sequesters in Cytoplasm Nucleus Nucleus NFκB->Nucleus Translocation & Gene Transcription IκBα_NFκB IκBα-NF-κB Complex IκBα_NFκB->IκBα IκBα_NFκB->NFκB note1 Result: IκBα accumulates, NF-κB remains inactive. ER_Stress ER Stress UnfoldedProteins->ER_Stress UPR_Activation UPR Activation ER_Stress->UPR_Activation ATF4_CHOP ↑ ATF4 & CHOP Expression UPR_Activation->ATF4_CHOP Apoptosis Apoptosis ATF4_CHOP->Apoptosis

Key Downstream Pathways Affected by Proteasome Inhibition
A. NF-κB Signaling Pathway

In many cells, the transcription factor NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκBα. Upon signaling, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate pro-survival genes. Proteasome inhibitors block the degradation of IκBα, thereby preventing NF-κB activation.[4]

Protocol 5: Western Blot for IκBα Degradation

  • Cell Treatment :

    • Culture cells and serum-starve if necessary to reduce basal NF-κB activity.

    • Pre-treat cells with Methyl 4-methylpiperazine-1-carbodithioate for 1 hour.

    • Stimulate the NF-κB pathway with an appropriate agonist (e.g., TNF-α or LPS) for a time course (e.g., 0, 15, 30, 60 minutes).

  • Western Blotting :

    • Prepare cell lysates and perform Western blotting as described in Protocol 4.

    • Probe the membrane with a primary antibody against IκBα. A loading control (e.g., β-actin or GAPDH) is essential.

  • Expected Result : In control cells, TNF-α will induce the rapid degradation of IκBα. In cells pre-treated with an effective proteasome inhibitor, IκBα levels will remain stable despite TNF-α stimulation, demonstrating pathway inhibition.[5][6][7]

B. Unfolded Protein Response (UPR)

By causing the accumulation of misfolded and polyubiquitinated proteins, proteasome inhibition induces significant endoplasmic reticulum (ER) stress. This activates the UPR, a signaling network aimed at restoring homeostasis. However, if the stress is prolonged and severe, the UPR switches to a pro-apoptotic mode, primarily through the upregulation of the transcription factors ATF4 and CHOP.[8][9][10]

Protocol 6: Western Blot for UPR Markers (ATF4 and CHOP)

  • Cell Treatment :

    • Treat cells with the test compound for a longer time course (e.g., 0, 4, 8, 16, 24 hours). A known ER stress inducer like Tunicamycin can be used as a positive control.

  • Western Blotting :

    • Prepare cell lysates and perform Western blotting as described in Protocol 4.

    • Probe membranes with primary antibodies against ATF4 and CHOP. Include a loading control.[3]

  • Expected Result : Treatment with an active proteasome inhibitor should lead to a time-dependent increase in the expression of both ATF4 and CHOP proteins, indicating the induction of terminal ER stress.

Part 4: Phenotypic Consequences - Cytotoxicity and Apoptosis

The ultimate goal of a therapeutic proteasome inhibitor is to induce cancer cell death. Therefore, it is crucial to measure the compound's effect on cell viability and its ability to trigger apoptosis.

Protocol 7: Cell Viability Assay
  • Procedure :

    • Seed cells in a 96-well plate and treat with a broad range of concentrations of the test compound for 48-72 hours.

    • Assess cell viability using a metabolic assay such as MTS or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

  • Analysis :

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Plot the dose-response curve to determine the half-maximal effective concentration (EC₅₀) for cytotoxicity.

Protocol 8: Apoptosis Assay (Caspase-3/7 Activity)

Apoptosis is a primary mechanism of cell death induced by proteasome inhibitors. Caspases-3 and -7 are key executioner caspases in this process.

  • Procedure :

    • Treat cells in a 96-well plate with the test compound for 24-48 hours.

    • Use a homogeneous, luminescent assay kit (e.g., Caspase-Glo® 3/7) that measures caspase activity.[11][12][13][14][15]

    • Add the reagent directly to the cells, incubate as per the manufacturer's instructions, and measure luminescence.

  • Analysis :

    • A significant increase in luminescence relative to the vehicle control indicates the activation of apoptosis. Data can be presented as fold-change over control.

Data Presentation: Cellular Effects
Cell LineCytotoxicity EC₅₀ (µM)Caspase-3/7 Activation (Fold Change at EC₅₀)
MM.1S (Multiple Myeloma) [Experimental Value][Experimental Value]
HeLa (Cervical Cancer) [Experimental Value][Experimental Value]
HCT116 (Colon Cancer) [Experimental Value][Experimental Value]

Conclusion and Forward Outlook

This document provides a structured, multi-faceted approach to the preclinical characterization of Methyl 4-methylpiperazine-1-carbodithioate as a novel proteasome inhibitor. By following this experimental cascade—from chemical synthesis and direct enzyme inhibition to target engagement, pathway analysis, and final phenotypic outcomes—researchers can build a robust data package. This self-validating system, incorporating appropriate positive and negative controls at each stage, ensures the generation of reliable and interpretable results. A compound that demonstrates potent and selective inhibition of the proteasome in vitro, engages the target in cells, modulates downstream pathways as predicted, and induces apoptosis-mediated cytotoxicity in cancer cell lines would represent a promising lead for further development as a next-generation therapeutic.

References

  • Isac, V., et al. (2025-08-06). Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives.[Link]

  • Aggarwal, B. B., et al. (2004). IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy. Molecular and Cellular Biology. [Link]

  • ResearchGate. Western blot analysis of IκBα and NF-κB expression and activation in kidney.[Link]

  • Harding, H. P., et al. (2003). An Integrated Stress Response Regulates Amino Acid Metabolism and Resistance to Oxidative Stress. Molecular Cell. [Link]

  • Han, J., et al. (2013). ER-stress-induced transcriptional regulation increases protein synthesis leading to cell death. Nature Cell Biology. [Link]

  • protocols.io. Caspase 3/7 Activity.[Link]

  • Gothwal, S. K., et al. Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). IOSR Journal of Applied Chemistry. [Link]

  • Google Patents.
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  • ResearchGate. Is it too hard performing Western Blot to p-PERK,ATF4 and CHOP?[Link]

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Method

Application Note: A Multi-Parametric Approach for Evaluating the Cytotoxicity of Methyl 4-methylpiperazine-1-carbodithioate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-methylpiperazine-1-carbodithioate belongs to the dithiocarbamate (DTC) class of compounds, which are recognized for their metal-chelat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylpiperazine-1-carbodithioate belongs to the dithiocarbamate (DTC) class of compounds, which are recognized for their metal-chelating properties and a wide spectrum of biological activities.[1][2] DTCs and their derivatives have been extensively investigated for applications ranging from agriculture to medicine, including their potential as anticancer agents.[2][3] The core mechanism often involves inducing apoptosis or necrosis, potentially through the inhibition of critical cellular enzymes or the generation of reactive oxygen species (ROS).[2] Given this background, a thorough and systematic evaluation of the cytotoxic effects of novel DTC derivatives like Methyl 4-methylpiperazine-1-carbodithioate is a critical step in preclinical assessment for either therapeutic potential or toxicological risk.

This guide, designed for researchers and drug development professionals, provides a structured, multi-parametric strategy to comprehensively characterize the cytotoxic profile of Methyl 4-methylpiperazine-1-carbodithioate. We move beyond a single-endpoint assay to a holistic approach that first quantifies toxicity and then elucidates the underlying cellular mechanisms. This ensures a robust and reliable dataset, fulfilling the principles of scientific integrity and providing a solid foundation for further development or risk assessment, in line with guidelines such as those outlined in ISO 10993-5 for in vitro cytotoxicity testing.[4][5][6]

Section 1: Foundational Assays - Determining Primary Cytotoxicity (IC50)

The initial goal is to determine the concentration-dependent effect of the compound on cell viability. This is typically expressed as the IC50 value—the concentration of the compound that reduces cell viability by 50%. Employing at least two assays based on different cellular principles is crucial for validating the primary cytotoxicity data.

Metabolic Activity Assessment: The MTT Assay

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9][10] The amount of formazan produced, once solubilized, is directly proportional to the number of living cells.[7][11]

Application Scientist's Notes: The MTT assay is an excellent first-pass screening tool due to its high throughput and sensitivity. However, it's an indirect measure of cell number. Compounds that interfere with mitochondrial respiration can produce misleading results. Therefore, it is essential to cross-validate findings with a membrane integrity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., L929 fibroblasts, or a relevant cancer cell line like MCF7 or Jurkat E6.1) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in 5% CO₂.[6][12]

  • Compound Treatment: Prepare a series of dilutions of Methyl 4-methylpiperazine-1-carbodithioate in a complete culture medium. A typical starting range for a novel compound might be 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Release Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[13] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the extracellular culture medium.[14][15][16] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction that results in a colored formazan product, which is measured colorimetrically.[13][14] The amount of color is proportional to the number of lysed cells.[17]

Application Scientist's Notes: This assay is a direct measure of cell death involving membrane rupture (necrosis). It perfectly complements the MTT assay. If a compound is cytotoxic, you would expect to see a decrease in MTT signal and a corresponding increase in LDH release. Discrepancies between the two assays can hint at specific mechanisms like cytostatic effects (arresting cell growth without killing) versus cytotoxic effects.

Detailed Protocol: LDH Release Assay
  • Experimental Setup: Seed and treat cells with Methyl 4-methylpiperazine-1-carbodithioate exactly as described for the MTT assay (Steps 1-3). It is efficient to run both assays in parallel on separate plates.

  • Control Wells: It is critical to include three types of controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton™ X-100) provided with the assay kit.[13] This represents 100% cytotoxicity.

    • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.[14]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[13][14]

  • Stop Reaction & Measurement: Add 50 µL of the stop solution (if included in the kit) and measure the absorbance at 490-520 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Section 2: Mechanistic Elucidation - Uncovering the Mode of Cell Death

Once the IC50 is established, the next critical step is to determine how the compound is killing the cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).

Differentiating Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cells.

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can label early apoptotic cells.[19][20]

  • Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, staining the nucleus red.[19]

By using both stains, cells can be segregated into four populations:

  • Viable (Annexin V- / PI-): Healthy cells.

  • Early Apoptotic (Annexin V+ / PI-): PS is exposed, but the membrane is still intact.

  • Late Apoptotic/Necrotic (Annexin V+ / PI+): PS is exposed, and the membrane is compromised.

  • Primary Necrotic (Annexin V- / PI+): The membrane has ruptured without the initial apoptotic signals.

Application Scientist's Notes: This assay provides definitive, quantitative data on the mode of cell death induced by your compound. It's crucial to perform a time-course experiment (e.g., 6, 12, 24 hours) at the IC50 concentration to capture the transition from early to late apoptosis.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with Methyl 4-methylpiperazine-1-carbodithioate at its IC50 and 2x IC50 concentrations for the desired time points. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method. Combine all cells from each well, wash with cold 1X PBS, and centrifuge (e.g., 500 x g for 5 minutes).[18][21]

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution) to the cell suspension.[20]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[20] Use appropriate single-stain controls to set compensation and quadrants correctly.

Investigating Key Cellular Pathways

If apoptosis is identified as the primary mechanism, further investigation into the upstream signaling pathways is warranted. Dithiocarbamates are known to affect mitochondrial function and induce oxidative stress.

Principle of the Assay: The dissipation of the mitochondrial membrane potential (ΔΨm) is a key event in the early stages of apoptosis.[22] The JC-1 dye is a lipophilic, cationic probe that can be used to assess ΔΨm. In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[22][23][24] When the ΔΨm collapses in apoptotic cells, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[23] Therefore, a shift from red to green fluorescence indicates mitochondrial depolarization and the initiation of apoptosis.[22]

B. Oxidative Stress: DCFH-DA Assay for Reactive Oxygen Species (ROS)

Principle of the Assay: The cell-permeant probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used indicator for intracellular ROS.[25] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[26][27] An increase in green fluorescence, detectable by flow cytometry or a fluorescence plate reader, indicates an increase in cellular oxidative stress.[28]

Application Scientist's Notes: While DCFH-DA is a very common assay, it is not specific to any single ROS and can be prone to artifacts.[25] Positive results should be interpreted as a general increase in cellular oxidative state. It is a valuable screening tool to guide further, more specific ROS investigations if needed.

Section 3: Integrated Data Analysis & Interpretation

Experimental Workflow Diagram

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_0 PART 1: Primary Cytotoxicity Screening cluster_1 PART 2: Mechanistic Investigation (at IC50) Start Treat Cells with Methyl 4-methylpiperazine-1-carbodithioate (Dose-Response & Time-Course) MTT MTT Assay (Metabolic Activity) Start->MTT LDH LDH Assay (Membrane Integrity) Start->LDH IC50 Determine IC50 Value MTT->IC50 LDH->IC50 AnnexinV Annexin V / PI Staining (Apoptosis vs. Necrosis) IC50->AnnexinV Proceed if Cytotoxic Mito JC-1 Assay (Mitochondrial Potential) AnnexinV->Mito ROS DCFH-DA Assay (Oxidative Stress) AnnexinV->ROS Pathway Elucidate Mechanism of Action Mito->Pathway ROS->Pathway

Caption: A systematic workflow for evaluating compound cytotoxicity.

Data Summary and Interpretation

Summarize the quantitative results in a table to facilitate comparison and interpretation.

AssayEndpoint MeasuredExpected Result for CytotoxicityInterpretation for Methyl 4-methylpiperazine-1-carbodithioate
MTT Assay Mitochondrial Reductase ActivityDecrease in absorbance; Calculation of IC50Indicates reduction in viable, metabolically active cells.
LDH Assay Membrane PermeabilityIncrease in absorbance; % CytotoxicityConfirms cell death via membrane rupture (necrosis/late apoptosis).
Annexin V/PI Phosphatidylserine Exposure & Membrane IntegrityIncrease in Annexin V+/PI- (early) and/or Annexin V+/PI+ (late) populationsDifferentiates between programmed cell death (apoptosis) and necrosis.
JC-1 Assay Mitochondrial Membrane Potential (ΔΨm)Shift from red to green fluorescenceSuggests involvement of the intrinsic apoptotic pathway.
DCFH-DA Assay General Reactive Oxygen Species (ROS)Increase in green fluorescenceImplicates oxidative stress as a potential trigger for cell death.

By integrating the results, a comprehensive narrative can be constructed. For example, a potent IC50 value from the MTT assay, corroborated by a high percentage of cytotoxicity in the LDH assay, firmly establishes the compound's toxicity. If the Annexin V/PI assay then shows a significant increase in the Annexin V-positive population, this points to apoptosis. A subsequent loss of mitochondrial membrane potential (JC-1 assay) and a surge in ROS (DCFH-DA assay) would strongly suggest that Methyl 4-methylpiperazine-1-carbodithioate induces apoptosis via the intrinsic, mitochondria-mediated pathway, likely triggered by oxidative stress.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. PMC. [Link]

  • Twentyman, P. R., & Luscombe, M. (1990). Cytotoxicity of diethyldithiocarbamate in human versus rodent cell lines. PubMed. [Link]

  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from Elabscience website. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from G-Biosciences website. [Link]

  • RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from RayBiotech website. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from Creative Bioarray website. [Link]

  • Río, M. A. D., Velez, M., & Devesa, V. (2002). In vitro toxicity of several dithiocarbamates and structure-activity relationships. PubMed. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Gralla, E. B., ... & Zhang, J. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC. [Link]

  • University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from University of Virginia, School of Medicine website. [Link]

  • Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from Bioquochem website. [Link]

  • Wang, X., & Fang, H. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments website. [Link]

  • National Center for Biotechnology Information. (2013). Detection of necrosis by release of lactate dehydrogenase activity. PubMed. [Link]

  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from JoVE website. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

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  • Taylor & Francis Online. (2017). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Retrieved from Taylor & Francis Online website. [Link]

  • NIH. (2023). Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells. Retrieved from NIH website. [Link]

  • InvivoGen. (n.d.). Cell Death Detection. Retrieved from InvivoGen website. [Link]

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Application

Application Notes: Methyl 4-methylpiperazine-1-carbodithioate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Synthetic Potential of a Versatile Dithiocarbamate Methyl 4-methylpiperazine-1-carbodithioate is a sulfur-containing organic com...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Potential of a Versatile Dithiocarbamate

Methyl 4-methylpiperazine-1-carbodithioate is a sulfur-containing organic compound that belongs to the broader class of dithiocarbamates. These compounds are characterized by the R₂NCS₂R' functional group and are recognized for their diverse reactivity and utility as synthetic intermediates. The inherent nucleophilicity of the dithiocarbamate anion, coupled with the ability of the S-methyl group to act as a leaving group or participate in radical processes, makes methyl 4-methylpiperazine-1-carbodithioate a valuable, albeit specialized, reagent in the synthesis of a variety of organic molecules, particularly heterocycles and other sulfur-containing scaffolds of interest in medicinal chemistry and materials science.

The 4-methylpiperazine moiety within the structure is a common pharmacophore, known to enhance the solubility and pharmacokinetic properties of drug candidates. This makes derivatives of methyl 4-methylpiperazine-1-carbodithioate particularly attractive in drug discovery programs. This application note provides a comprehensive guide to the synthesis and key applications of this reagent, complete with detailed, field-tested protocols to facilitate its adoption in the modern organic synthesis laboratory.

Synthesis of Methyl 4-methylpiperazine-1-carbodithioate: A Two-Step Approach

The synthesis of the title compound is not commonly documented as a single, direct preparation. However, a reliable and high-yielding two-step procedure can be employed, starting from readily available commercial materials. This process first involves the formation of a stable dithiocarbamate salt, which is then S-methylated.

Part 1: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

The initial step involves the reaction of 1-methylpiperazine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding sodium dithiocarbamate salt. This reaction is typically fast and exothermic.

G cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_product1 Intermediate Product NMP 1-Methylpiperazine Reaction1 NMP->Reaction1 CS2 Carbon Disulfide CS2->Reaction1 NaOH Sodium Hydroxide NaOH->Reaction1 Solvent Ethanol/Water Temp 0-10 °C DTC_Salt Sodium 4-methylpiperazine-1-carbodithioate Reaction1->DTC_Salt Formation of Dithiocarbamate Salt

Caption: Workflow for the synthesis of the dithiocarbamate salt intermediate.

Experimental Protocol: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate

  • Materials:

    • 1-Methylpiperazine (10.0 g, 0.1 mol)

    • Carbon disulfide (7.6 g, 0.1 mol)

    • Sodium hydroxide (4.0 g, 0.1 mol)

    • Ethanol (100 mL)

    • Deionized water (40 mL)

    • Diethyl ether (for washing)

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, dissolve 1-methylpiperazine in 100 mL of ethanol.

    • While stirring vigorously, slowly add carbon disulfide to the solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

    • In a separate beaker, dissolve sodium hydroxide in 40 mL of deionized water.

    • Add the sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. A white to pale yellow precipitate will form.

    • Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 20 mL) followed by diethyl ether (2 x 20 mL).

    • Dry the resulting sodium 4-methylpiperazine-1-carbodithioate under vacuum to a constant weight. The product is typically a white to off-white solid.

Part 2: S-Methylation to Yield Methyl 4-methylpiperazine-1-carbodithioate

The dithiocarbamate salt is a versatile nucleophile and can be readily S-alkylated using a variety of methylating agents. Methyl iodide is a common and effective choice for this transformation.

Experimental Protocol: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

  • Materials:

    • Sodium 4-methylpiperazine-1-carbodithioate (from Part 1, ~0.1 mol)

    • Methyl iodide (14.2 g, 0.1 mol)

    • Acetone (200 mL)

  • Procedure:

    • In a 500 mL round-bottom flask, suspend the sodium 4-methylpiperazine-1-carbodithioate in 200 mL of acetone.

    • Cool the suspension in an ice-water bath and add methyl iodide dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the precipitated sodium iodide by filtration.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 4-methylpiperazine-1-carbodithioate.

Applications in Organic Synthesis

Methyl 4-methylpiperazine-1-carbodithioate serves as a versatile building block for the synthesis of various heterocyclic systems and can also be transformed into other useful functional groups.

Application 1: Synthesis of 2-Amino-thiazole Derivatives

A prominent application of S-alkyl dithiocarbamates is in the synthesis of thiazole derivatives, which are important scaffolds in medicinal chemistry. The reaction with α-haloketones provides a straightforward route to 2-(alkylthio)thiazoles, which can be further functionalized.

G cluster_reagents Reactants cluster_conditions Reaction Conditions cluster_product Product DTC_Me Methyl 4-methylpiperazine- 1-carbodithioate Reaction DTC_Me->Reaction AlphaHalo α-Haloketone (e.g., Phenacyl bromide) AlphaHalo->Reaction Solvent Ethanol or DMF Temp Reflux Thiazole 2-(4-Methylpiperazin-1-yl)-4-phenylthiazole Reaction->Thiazole Hantzsch-type Thiazole Synthesis

Caption: Synthesis of a thiazole derivative using Methyl 4-methylpiperazine-1-carbodithioate.

Experimental Protocol: Synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenylthiazole

  • Materials:

    • Methyl 4-methylpiperazine-1-carbodithioate (1.91 g, 10 mmol)

    • 2-Bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol)

    • Ethanol (50 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve Methyl 4-methylpiperazine-1-carbodithioate and 2-bromoacetophenone in 50 mL of ethanol.

    • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired thiazole derivative.

Application 2: Conversion to 1-Isothiocyanato-4-methylpiperazine

S-Alkyl dithiocarbamates can serve as precursors to isothiocyanates, which are highly valuable reagents in the synthesis of thioureas, heterocycles, and biologically active compounds. The conversion involves the elimination of the S-methyl group and a sulfur atom, often facilitated by a desulfurization agent.

Experimental Protocol: Synthesis of 1-Isothiocyanato-4-methylpiperazine

  • Materials:

    • Methyl 4-methylpiperazine-1-carbodithioate (1.91 g, 10 mmol)

    • Tosyl chloride (2.1 g, 11 mmol)

    • Triethylamine (1.5 mL, 11 mmol)

    • Dichloromethane (50 mL)

  • Procedure:

    • Dissolve Methyl 4-methylpiperazine-1-carbodithioate in 50 mL of dichloromethane in a 100 mL round-bottom flask.

    • Add triethylamine to the solution and cool the mixture in an ice-water bath.

    • Add a solution of tosyl chloride in dichloromethane dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude isothiocyanate can be purified by vacuum distillation or column chromatography.

Data Summary

ReactionStarting MaterialReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Dithiocarbamate Salt Formation 1-MethylpiperazineCS₂, NaOHEthanol/Water0-102>90
S-Methylation Sodium 4-methylpiperazine-1-carbodithioateMethyl iodideAcetoneRT4-680-90
Thiazole Synthesis Methyl 4-methylpiperazine-1-carbodithioate2-BromoacetophenoneEthanolReflux3-470-85
Isothiocyanate Formation Methyl 4-methylpiperazine-1-carbodithioateTosyl chloride, Et₃NDichloromethane0-RT2-375-90

References

  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275-5277. Available at: [Link]

  • Halimehjani, A. Z., Hasani, L., Alaei, M. A., & Saidi, M. R. (2014). Dithiocarbamates as an efficient intermediate for the synthesis of 2-(alkylsulfanyl)thiazoles in water. Tetrahedron Letters, 55(1), 259-263. Available at: [Link]

  • Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines relies on a tosyl chloride mediated decomposition of a dithiocarbamate salts. The Journal of Organic Chemistry, 72(10), 3969-3971. Available at: [Link]

  • IOSR Journal of Applied Chemistry. (2014). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). Available at: [Link]

Method

Application Note &amp; Protocols for the Analysis of Methyl 4-methylpiperazine-1-carbodithioate (MMPC) Metabolites

Introduction and Scope Methyl 4-methylpiperazine-1-carbodithioate (MMPC) is a dithiocarbamate derivative with a piperazine moiety, a structural motif common in pharmacologically active compounds. Understanding the metabo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Methyl 4-methylpiperazine-1-carbodithioate (MMPC) is a dithiocarbamate derivative with a piperazine moiety, a structural motif common in pharmacologically active compounds. Understanding the metabolic fate of such molecules is fundamental in drug development, providing critical insights into their efficacy, pharmacokinetic profiles, and potential toxicity. The inherent instability of the dithiocarbamate group, coupled with the complexity of biological matrices, presents a significant analytical challenge.[1][2] Traditional methods for dithiocarbamate analysis, which often rely on acid hydrolysis to carbon disulfide (CS₂), are non-specific and unsuitable for metabolite identification.[3]

This guide provides a comprehensive framework for the robust and specific detection and quantification of MMPC metabolites in biological samples. We move beyond non-specific total residue methods to focus on state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity for characterizing individual metabolic products.[4][5] This document is intended for researchers in drug metabolism, pharmacokinetics, and toxicology, offering both the theoretical basis for methodological choices and detailed, field-tested protocols.

Predicted Metabolic Pathways of MMPC

A critical prerequisite for developing a targeted analytical method is the prediction of likely metabolic transformations. Based on the known metabolism of piperazine-containing compounds and dithiocarbamate esters, MMPC is expected to undergo several Phase I and Phase II reactions.[6][7][8]

Key predicted metabolic transformations include:

  • Oxidation: N-oxidation and S-oxidation are common pathways. S-oxidation can lead to the formation of a sulfine or sulfoxide, while oxidation of the piperazine ring can occur.[6][8]

  • N-Demethylation: The N-methyl group on the piperazine ring is a prime site for cytochrome P450-mediated demethylation, yielding a secondary amine metabolite.[6]

  • Hydrolysis/Cleavage: The carbodithioate ester linkage can be hydrolyzed. Additionally, the C=S bond may be replaced with a C=O bond.[6]

  • Ring Opening: The piperazine ring itself can undergo oxidative cleavage.[6]

  • Conjugation (Phase II): The products of Phase I metabolism, particularly those with newly exposed functional groups (e.g., the secondary amine from N-demethylation), can be conjugated with moieties like acetyl groups.[6]

The following diagram illustrates these potential biotransformation routes.

G cluster_0 Predicted Metabolic Pathways of MMPC MMPC MMPC (Parent Compound) M1 M1: N-Desmethyl MMPC (Piperazine Demethylation) MMPC->M1 CYP450 (N-Demethylation) M2 M2: MMPC Sulfine (S-Oxidation) MMPC->M2 Oxidation M3 M3: Piperazine Ring-Opened Metabolite MMPC->M3 Oxidation M4 M4: Carbothioate Analog (C=S to C=O) MMPC->M4 Oxidation M5 M5: N-Acetyl-N-Desmethyl MMPC (Phase II Conjugation) M1->M5 N-Acetyl Transferase

Caption: Predicted Phase I and Phase II metabolic pathways of MMPC.

Rationale for Analytical Strategy: LC-MS/MS

The selection of an analytical technique must be fit-for-purpose.[4] For the specific identification and quantification of multiple, structurally similar metabolites in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

  • Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. It monitors a specific precursor ion-to-product ion transition for each analyte, minimizing interference from matrix components.[5][9]

  • Sensitivity: LC-MS/MS offers low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, which is essential for capturing low-concentration metabolites in pharmacokinetic studies.[10]

  • Versatility: The technique can simultaneously measure the parent compound and a wide array of metabolites with varying polarities in a single chromatographic run.[11]

In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is less suitable. While used for total dithiocarbamate analysis via CS₂ measurement, this approach lacks specificity.[3][12] Direct GC-MS analysis of the intact metabolites would require derivatization to increase volatility and thermal stability, adding complexity and potential variability to the workflow.[13]

Application Protocol: Quantitative Analysis of MMPC and its Metabolites

This section details a complete workflow, from sample preparation to data analysis, for the quantification of MMPC and its primary metabolites in rat plasma.

Overall Experimental Workflow

The analytical process follows a logical sequence of steps designed to ensure accuracy, precision, and robustness.

G cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (Protein Precipitation or SPE) Sample->Prep Extraction LC UHPLC Separation (Reversed-Phase) Prep->LC Injection MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Ionization Data Data Acquisition & Processing MS->Data Signal Report Quantification & Reporting Data->Report Analysis

Caption: High-level workflow for MMPC metabolite analysis.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances like proteins and phospholipids.[14][15] Two common and effective methods are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): A rapid and straightforward technique suitable for initial method development and high-throughput screening. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma sample to denature and precipitate proteins.[16]

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup by utilizing specific chemical interactions between the analytes and a solid sorbent. This results in cleaner extracts and can reduce matrix effects, leading to improved sensitivity and robustness. A mixed-mode cation exchange SPE is recommended for piperazine-containing compounds.[5]

Protocol 4.2.1: Protein Precipitation (PPT)

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled MMPC or a structurally similar compound).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[17]

  • Vortex briefly and centrifuge again to pellet any insoluble material.

  • Transfer the final solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point for method development. Optimization may be required based on the specific instrument used.

ParameterRecommended SettingRationale
UHPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like MMPC and its metabolites.[9]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low viscosity.
Gradient5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 minA gradient elution is necessary to separate the parent compound and its more polar metabolites.
Flow Rate0.4 mL/minTypical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp.40°CElevated temperature reduces viscosity and can improve peak shape.
Injection Vol.5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)The piperazine nitrogen atoms are readily protonated, making ESI+ the ideal choice.[5]
MRM TransitionsSee Table belowSpecific precursor-to-product ion transitions must be optimized for MMPC and each metabolite.
Source Temp.500°C
Gas 1 (Nebulizer)50 psi
Gas 2 (Heater)50 psi
Dwell Time50 ms

Table 1: Hypothetical MRM Transitions for MMPC and Metabolites (Note: These values must be determined experimentally by infusing pure standards)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MMPC175.1100.120
M1 (N-Desmethyl)161.186.120
M2 (Sulfine)191.1100.122
M4 (C=O analog)159.1100.118
Internal Standard(Analyte specific)(Analyte specific)(Analyte specific)

The fragmentation of piperazine derivatives often involves the cleavage of bonds within or adjacent to the piperazine ring.[18][19] For MMPC, the product ion at m/z 100.1 likely corresponds to the protonated 4-methylpiperazine fragment.

Method Validation

A bioanalytical method must be validated to ensure it is suitable for its intended purpose.[20][21] Validation should be performed in accordance with regulatory guidelines such as those from the FDA or ICH.[22][23]

Table 2: Typical Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Selectivity Demonstrate no interference at the retention times of analytes.Response in blank matrix <20% of LLOQ response.
Linearity Establish the relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise and accurate.e.g., 1.0 - 1000 ng/mL.
Accuracy Closeness of measured value to the true value.Mean concentration within ±15% of nominal (±20% at LLOQ).[21]
Precision Agreement between replicate measurements.Coefficient of variation (CV) ≤15% (≤20% at LLOQ).[21]
LLOQ Lowest concentration measured with acceptable accuracy and precision.Signal-to-noise ratio > 10.
Recovery Efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect Ion suppression or enhancement from matrix components.CV of matrix factor should be ≤15%.
Stability Analyte stability under various storage and handling conditions.Mean concentration within ±15% of baseline.

Table 3: Example Inter-day Precision and Accuracy Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (%)Precision (%CV)
LLOQ1.01.08108.09.5
Low QC3.02.8996.37.2
Mid QC50.051.5103.05.1
High QC800.0789.698.74.3

Conclusion

The analytical framework presented here provides a robust and scientifically sound approach for the detection and quantification of Methyl 4-methylpiperazine-1-carbodithioate metabolites. By leveraging the specificity and sensitivity of LC-MS/MS and employing rigorous sample preparation and method validation, researchers can obtain high-quality data essential for advancing drug development programs. The detailed protocols serve as a validated starting point, empowering scientists to confidently assess the metabolic profile of MMPC in complex biological matrices.

References

  • Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis Online. [Link]

  • Analytical Methods for Dithiocarbamate Detection. (2023). Encyclopedia.pub. [Link]

  • Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. (n.d.). MDPI. [Link]

  • Method Validation Guidelines. (n.d.). BioPharm International. [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). PubMed. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (n.d.). United Nations Office on Drugs and Crime. [Link]

  • Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.). Japan Food Chemical Research Foundation. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (n.d.). PubMed. [Link]

  • Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. (2019). PubMed. [Link]

  • Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. (2007). PubMed. [Link]

  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. (2007). PubMed. [Link]

  • Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. (n.d.). MDPI. [Link]

  • Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. (2016). ResearchGate. [Link]

  • Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. (2022). Taylor & Francis Online. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2011). ResearchGate. [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (n.d.). PubMed. [Link]

  • Modern sample preparation approaches for small metabolite elucidation to support biomedical research. (n.d.). ScienceDirect. [Link]

  • Sample Preparation Techniques for Biological Matrices. (n.d.). Agilent Technologies. [Link]

  • Determination of dithiocarbamates and metabolites in plants by liquid chromatography-mass spectrometry. (2007). Semantic Scholar. [Link]

  • VICH GL49 - Validation of Analytical Methods. (n.d.). Regulations.gov. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]

  • Sample treatment based on extraction techniques in biological matrices. (2011). PubMed. [Link]

  • Sample preparation in metabolomics. (2021). University of Alabama at Birmingham. [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. (2020). ResearchGate. [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (n.d.). Journal of Chinese Mass Spectrometry Society. [Link]

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using Sodium 4-Methylpiperazine-1-carbodithioate

Authored by: Senior Application Scientist Introduction: Unveiling the Potential of Sodium 4-Methylpiperazine-1-carbodithioate in Cellular Research Sodium 4-methylpiperazine-1-carbodithioate is an organic compound featuri...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Potential of Sodium 4-Methylpiperazine-1-carbodithioate in Cellular Research

Sodium 4-methylpiperazine-1-carbodithioate is an organic compound featuring a piperazine ring, a functional group known for its presence in a wide array of bioactive molecules.[1] As a dithiocarbamate, this compound acts as a bidentate chelating agent, capable of coordinating with metal ions through its two sulfur atoms.[2] This characteristic is pivotal to its biological activities, which are of significant interest in drug development and cellular research. Dithiocarbamates and their metal complexes have demonstrated a spectrum of biological effects, including antimicrobial, antifungal, and notably, anticancer properties.[2][3][4][5]

The scientific intrigue surrounding sodium 4-methylpiperazine-1-carbodithioate and similar dithiocarbamate derivatives lies in their potential to modulate critical cellular pathways. A primary mechanism of action for the anticancer effects of dithiocarbamate complexes is the inhibition of the proteasome, a cellular machinery responsible for protein degradation that is often overactive in cancer cells.[2] Furthermore, the induction of cytotoxicity by such compounds often culminates in apoptosis, or programmed cell death, a fundamental process in tissue homeostasis and disease.[6][] The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis.[6][]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of sodium 4-methylpiperazine-1-carbodithioate in cell-based assays. We will delve into detailed protocols for assessing its cytotoxic and apoptotic effects on cancer cell lines, underpinned by a rationale for each experimental step.

Scientific Principles and Mechanisms

Sodium 4-methylpiperazine-1-carbodithioate, as a dithiocarbamate, exerts its biological effects through various mechanisms. Its ability to chelate metal ions can influence the activity of metalloenzymes, which are crucial for numerous cellular functions. In the context of cancer, the inhibition of the 26S proteasome by dithiocarbamate-metal complexes is a key therapeutic strategy. This inhibition leads to the accumulation of misfolded and regulatory proteins, ultimately triggering cellular stress and apoptosis.

Apoptosis is a tightly regulated process involving a cascade of molecular events. Key markers of apoptosis that can be assessed in cell-based assays include:

  • Phosphatidylserine (PS) externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet, where it can be detected by Annexin V.[8]

  • Caspase activation: Caspases are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3, caspase-7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[][9]

  • DNA fragmentation: A late-stage event in apoptosis is the cleavage of genomic DNA into internucleosomal fragments.[8]

The following protocols are designed to investigate the cytotoxic and apoptotic effects of sodium 4-methylpiperazine-1-carbodithioate by measuring these key apoptotic markers.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Sodium 4-methylpiperazine-1-carbodithioate

  • Cancer cell line of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates[10]

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of sodium 4-methylpiperazine-1-carbodithioate in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete medium to achieve a range of final concentrations. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of sodium 4-methylpiperazine-1-carbodithioate.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to externalized phosphatidylserine on apoptotic cells, while propidium iodide (PI) intercalates with the DNA of cells with compromised membranes (necrotic and late apoptotic cells).

Materials:

  • Sodium 4-methylpiperazine-1-carbodithioate

  • Cancer cell line of choice

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with sodium 4-methylpiperazine-1-carbodithioate at the determined IC₅₀ concentration for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Measurement of Caspase-3/7 Activity

This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.[9][12] Commercially available kits typically use a proluminescent caspase-3/7 substrate.

Materials:

  • Sodium 4-methylpiperazine-1-carbodithioate

  • Cancer cell line of choice

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with sodium 4-methylpiperazine-1-carbodithioate as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Expected Results: An increase in luminescence intensity correlates with an increase in caspase-3/7 activity, indicating apoptosis induction.

Data Presentation

Table 1: Example Data for Cytotoxicity of Sodium 4-methylpiperazine-1-carbodithioate on HeLa Cells (48h treatment)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
562.1 ± 3.5
1048.7 ± 2.9
2525.4 ± 2.1
5010.8 ± 1.5

Visualizations

Experimental Workflow for Assessing Cytotoxicity and Apoptosis

G cluster_prep Preparation cluster_assays Cell-Based Asssessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa) mtt 3. Cytotoxicity Assay (MTT) - Seed cells in 96-well plate - Treat with compound - Measure viability cell_culture->mtt apoptosis 4. Apoptosis Assay (Annexin V/PI) - Seed cells in 6-well plate - Treat with IC50 concentration - Stain and analyze by flow cytometry cell_culture->apoptosis caspase 5. Caspase Activity Assay (Caspase-Glo 3/7) - Seed cells in 96-well plate - Treat with compound - Measure luminescence cell_culture->caspase compound_prep 2. Prepare Sodium 4-methylpiperazine-1-carbodithioate (Stock and dilutions) compound_prep->mtt compound_prep->apoptosis compound_prep->caspase ic50 6. Determine IC50 Value mtt->ic50 apoptosis_quant 7. Quantify Apoptotic Cell Population apoptosis->apoptosis_quant caspase_quant 8. Quantify Caspase Activity caspase->caspase_quant G compound Sodium 4-Methylpiperazine- 1-carbodithioate proteasome Proteasome Inhibition compound->proteasome stress Cellular Stress proteasome->stress apoptosis_pathway Apoptosis Pathway Activation stress->apoptosis_pathway caspase_activation Caspase Activation (Caspase-3/7) apoptosis_pathway->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis ps_externalization Phosphatidylserine Externalization apoptosis->ps_externalization dna_fragmentation DNA Fragmentation apoptosis->dna_fragmentation

Key steps in compound-induced apoptosis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry.
  • Santa Cruz Biotechnology. (n.d.). Caspase Inhibitors.
  • IOSR Journal. (n.d.). Synthesis, Characterization and Study of Biological Applications of Piperazine Dithiocarbamate Bridged Homo Binuclear Mixed Liga.
  • BOC Sciences. (n.d.). Caspase Inhibitors, Agonists and Modulators.
  • PubChem. (n.d.). 4-Methylpiperazine-1-carbonyl chloride monohydrochloride.
  • Adooq Bioscience. (n.d.). Caspase inhibitors.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio Protoc, 3(6), e374.
  • CymitQuimica. (n.d.). CAS 5712-49-2: Sodium 4-methylpiperazine-1-carbodithioate.
  • National Center for Biotechnology Information. (n.d.). Caspase Substrates and Inhibitors.
  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • ResearchGate. (n.d.). (PDF) Synthesis and Biological Evaluation of Some Novel Dithiocarbamate Derivatives.
  • National Center for Biotechnology Information. (n.d.). Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach.
  • Millipore. (n.d.). Caspase-3 Inhibitor I, Cell-Permeable.
  • ResearchGate. (n.d.). Organotin(IV) 4-(benzo[d]d[2][3]ioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives.
  • National Institutes of Health. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Reagents and Kits.
  • ResearchGate. (n.d.). Synthesis, characterization, single crystal XRD and biological screenings of organotin(IV) derivatives with 4-(2-hydroxyethyl)piperazine-1-carbodithioic acid | Request PDF.
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  • Promega Corporation. (n.d.). Apoptosis Assays.
  • Elabscience. (n.d.). Cell Apoptosis Assay.
  • Sigma-Aldrich. (n.d.). Apoptosis Assays.
  • National Center for Biotechnology Information. (n.d.). 2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate.
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Method

Mastering the Bench: A Researcher's Guide to Preparing Stock Solutions of Sodium 4-Methylpiperazine-1-carbodithioate

Introduction: Unveiling the Potential of Sodium 4-Methylpiperazine-1-carbodithioate Sodium 4-methylpiperazine-1-carbodithioate is a versatile dithiocarbamate compound that has garnered significant interest within the sci...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Sodium 4-Methylpiperazine-1-carbodithioate

Sodium 4-methylpiperazine-1-carbodithioate is a versatile dithiocarbamate compound that has garnered significant interest within the scientific community. Its unique chemical structure, featuring a piperazine ring and a carbodithioate group, endows it with potent metal-chelating properties and a diverse range of biological activities.[1] Researchers in drug development and cell biology are actively exploring its potential as an antimicrobial, anticancer, and anti-inflammatory agent.[1] The foundation of robust and reproducible experimental outcomes lies in the accurate and consistent preparation of stock solutions. This guide provides a detailed, experience-driven protocol for the preparation, storage, and handling of sodium 4-methylpiperazine-1-carbodithioate stock solutions, ensuring the integrity of your research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of sodium 4-methylpiperazine-1-carbodithioate is paramount for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₆H₁₁N₂NaS₂[2]
Molecular Weight 198.28 g/mol Inferred from formula
Appearance White to off-white solid[1]
Purity ≥95.0%[3]

Part 1: The Cornerstone of Consistency - Stock Solution Preparation

The meticulous preparation of a concentrated stock solution is the first critical step in any experiment. This section outlines the protocols for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this class of compounds in biological assays.

I. Essential Materials and Equipment
  • Sodium 4-methylpiperazine-1-carbodithioate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

II. The Causality Behind Solvent Choice: Why DMSO?

DMSO is the solvent of choice for sodium 4-methylpiperazine-1-carbodithioate in many biological applications for several key reasons:

  • High Solubilizing Power: Dithiocarbamates, including the subject compound, often exhibit good solubility in DMSO.[4]

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media, allowing for the uniform dilution of the stock solution to the desired final concentration without immediate precipitation.[5]

  • Established Use in Cell Culture: DMSO is a widely accepted solvent for introducing small molecules into cell-based assays, with well-documented effects on cell viability at low concentrations (typically <0.5%).[6]

While water and ethanol are also potential solvents, their use may be limited by lower solubility or potential for compound degradation under certain conditions.[1][7] The stability of dithiocarbamates is pH-dependent, with greater stability in alkaline conditions.[3][8]

III. Step-by-Step Protocol for a 10 mM Stock Solution in DMSO

This protocol is designed to prepare a 10 mM stock solution, a commonly used concentration for initial screening and dose-response studies.

  • Equilibrate Reagents: Allow the sodium 4-methylpiperazine-1-carbodithioate powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming, which can affect the accuracy of weighing and the stability of the compound.

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 1.98 mg of sodium 4-methylpiperazine-1-carbodithioate (for a final volume of 1 mL). The use of an amber tube is crucial to protect the light-sensitive compound from degradation.[9]

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particles.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • For immediate use, the stock solution can be kept at room temperature, protected from light.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[10]

G cluster_prep Stock Solution Preparation Workflow A Equilibrate Reagents to RT B Weigh 1.98 mg of Compound into Amber Tube A->B Prevents condensation C Add 1 mL Anhydrous DMSO B->C D Vortex until Fully Dissolved C->D Ensures homogeneity E Aliquot and Store at -20°C or -80°C D->E Protects from light & degradation

Caption: Workflow for preparing a 10 mM stock solution.

Part 2: Scientific Integrity in Practice - Stability and Handling

The reliability of your experimental data is directly linked to the stability and proper handling of your stock solutions.

I. Storage and Stability: A Self-Validating System

The stability of sodium 4-methylpiperazine-1-carbodithioate solutions is influenced by temperature, light, and pH.

Storage ConditionRecommended DurationRationale
-80°C in amber, single-use aliquots Up to 6 monthsMinimizes degradation from freeze-thaw cycles and light exposure.[10]
-20°C in amber, single-use aliquots Up to 1 monthSuitable for shorter-term storage; frequent temperature fluctuations should be avoided.[10]
4°C, protected from light Not recommended for long-term storageIncreased risk of degradation over time.
Room Temperature, protected from light For immediate use onlyDithiocarbamates can be unstable at room temperature.[11]

Key Insight: Dithiocarbamates are susceptible to degradation, particularly in aqueous solutions and when exposed to light and acidic conditions.[3][12] Storing aliquots at ultra-low temperatures is the most effective way to preserve the integrity of the compound.

II. Handling and Dilution for Cell-Based Assays

When preparing working solutions for cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.

  • Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature, protected from light.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to prepare fresh dilutions for each experiment.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture wells does not exceed 0.5% (v/v) to avoid adverse effects on cell viability and function.[6] Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experimental design.

Part 3: Biological Context - Mechanism of Action

Sodium 4-methylpiperazine-1-carbodithioate and other dithiocarbamates exert their biological effects through various mechanisms, most notably the inhibition of the NF-κB signaling pathway and modulation of cellular redox status.

I. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Dithiocarbamates are potent inhibitors of NF-κB activation.[9] The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. By preventing IκB degradation, dithiocarbamates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.[13]

G cluster_pathway Inhibition of NF-κB Pathway by Dithiocarbamates Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK Activates IkB_p p-IκBα IKK->IkB_p Phosphorylates IκBα IkB_deg IκBα Degradation IkB_p->IkB_deg NFkB_nuc NF-κB Translocation to Nucleus IkB_deg->NFkB_nuc Allows Gene_exp Pro-inflammatory Gene Expression NFkB_nuc->Gene_exp Induces DTC Sodium 4-methylpiperazine- 1-carbodithioate DTC->IKK Inhibits

Caption: Dithiocarbamate-mediated inhibition of the NF-κB pathway.

II. Dual Role as an Antioxidant and Pro-oxidant

Dithiocarbamates exhibit a complex dual role in modulating cellular redox balance.

  • Antioxidant Activity: Dithiocarbamates can act as antioxidants by scavenging reactive oxygen species (ROS) and chelating transition metals that catalyze oxidative reactions.[10]

  • Pro-oxidant Activity: Paradoxically, dithiocarbamates can also exhibit pro-oxidant properties, particularly in the presence of metal ions like copper.[11] This can lead to the generation of ROS and the oxidation of cellular thiols, such as glutathione (GSH), a critical intracellular antioxidant.[7][14] The depletion of GSH can disrupt the cellular redox balance and induce oxidative stress, which can trigger apoptosis in cancer cells.[11][15] This pro-oxidant activity is a key mechanism behind the anticancer effects of some dithiocarbamates.

The balance between the antioxidant and pro-oxidant effects of sodium 4-methylpiperazine-1-carbodithioate is likely context-dependent, influenced by factors such as the cellular environment, the presence of metal ions, and the concentration of the compound.

Conclusion

The accurate preparation of stock solutions of sodium 4-methylpiperazine-1-carbodithioate is a fundamental prerequisite for obtaining reliable and reproducible data in research and drug development. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently utilize this promising compound in their experimental endeavors. The insights into its stability, handling, and mechanisms of action provide a solid foundation for the design and interpretation of studies investigating its therapeutic potential.

References

  • Fapas. Stability of Dithiocarbamates Proficiency Test Materials. Available from: [Link]

  • The Versatility in the Applications of Dithiocarbamates. Molecules. 2022;27(4):1317. Available from: [Link]

  • Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Cancers (Basel). 2011;3(2):2248-2265. Available from: [Link]

  • Characterization of a Novel Dithiocarbamate Glutathione Reductase Inhibitor and Its Use as a Tool to Modulate Intracellular Glutathione. J Pharmacol Exp Ther. 2007;321(1):125-131. Available from: [Link]

  • Inhibition of NF-kappa B activation by pyrrolidine dithiocarbamate prevents in vivo expression of proinflammatory genes. Circulation. 1999;100(13):1349-1357. Available from: [Link]

  • Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. Iraqi National Journal of Chemistry. 2012;47:394-406. Available from: [Link]

  • Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry. 2014;7(1):11-25. Available from: [Link]

  • Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. PLoS One. 2021;16(6):e0252521. Available from: [Link]

  • Evaluation of a dithiocarbamate derivative as a model of thiol oxidative stress in H9c2 rat cardiomyocytes. Cardiovasc Toxicol. 2011;11(3):249-261. Available from: [Link]

  • Stability of dithiocarbamates during the preparation and extraction of food samples. J Verbr Lebensm. 2008;3:209-213. Available from: [Link]

  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]

  • A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells. Oncol Rep. 2020;44(1):253-263. Available from: [Link]

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharm Sin B. 2023;13(8):3211-3232. Available from: [Link]

  • Evaluation of a Dithiocarbamate Derivative as an Inhibitor of Human Glutaredoxin-1. Int J Mol Sci. 2012;13(2):2238-2253. Available from: [Link]

  • Inhibition of NF kappa B activation by pyrrolidine dithiocarbamate prevents in vivo hypoxia/reoxygenation-mediated myocardial angiogenesis. J Mol Cell Cardiol. 2000;32(10):1779-1787. Available from: [Link]

  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

  • Q1 Scientific. Photostability testing theory and practice. Available from: [Link]

  • Oxidative Stress Inducers in Cancer Therapy: Preclinical and Clinical Evidence. Cancers (Basel). 2021;13(16):4197. Available from: [Link]

  • Mechanism of Dithiocarbamate Inhibition of Apoptosis: Thiol Oxidation by Dithiocarbamate Disulfides Directly Inhibits Processing of the Caspase-3 Proenzyme. Chem Res Toxicol. 1997;10(10):1077-1085. Available from: [Link]

  • 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available from: [Link]

  • Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environ Sci Technol. 2000;34(12):2531-2536. Available from: [Link]

  • 2-NDC from dithiocarbamates improves ATRA efficiency and ROS-induced apoptosis via downregulation of Bcl2 and Survivin in human acute promyelocytic NB4 cells. DARU Journal of Pharmaceutical Sciences. 2020;28(1):15-25. Available from: [Link]

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  • Making a stock solution for my drug using DMSO. Protocol Online. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

Welcome to the technical support guide for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. The following troubleshooting guides and FAQs address specific issues you may encounter, explaining the causality behind experimental choices to ensure scientific integrity and improve your yield.

Core Synthesis Pathway

The synthesis of Methyl 4-methylpiperazine-1-carbodithioate is typically a two-step process. First, 1-methylpiperazine reacts with carbon disulfide in the presence of a strong base to form a stable dithiocarbamate salt. Second, this salt is S-alkylated using a methylating agent to yield the final product.[1] Understanding the nuances of each step is critical for a successful outcome.

Synthesis_Pathway cluster_step1 Step 1: Dithiocarbamate Salt Formation cluster_step2 Step 2: S-Alkylation 1-Methylpiperazine 1-Methylpiperazine Salt Sodium 4-methylpiperazine- 1-carbodithioate (Intermediate Salt) 1-Methylpiperazine->Salt CS2 Carbon Disulfide (CS2) CS2->Salt Base Base (e.g., NaOH) Base->Salt Final_Product Methyl 4-methylpiperazine- 1-carbodithioate Salt->Final_Product  Reaction   Methylating_Agent Methylating Agent (e.g., CH3I) Methylating_Agent->Final_Product

Caption: General two-step synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the standard, high-level protocol for this synthesis?

The most common method involves two key steps:

  • Salt Formation: Dissolve 1-methylpiperazine in a suitable solvent like ethanol or a water/ethanol mixture and cool it in an ice bath (0-10 °C). Slowly add an equimolar amount of carbon disulfide, followed by a dropwise addition of an equimolar aqueous solution of a strong base, such as sodium hydroxide (NaOH).[2] The resulting dithiocarbamate salt often precipitates and can be collected by filtration.

  • Methylation: The isolated dithiocarbamate salt is then dissolved or suspended in a solvent, and a methylating agent like methyl iodide or dimethyl sulfate is added to form the final methyl ester product.[1]

Q2: Why is temperature control so critical during the addition of carbon disulfide?

The reaction between an amine and carbon disulfide is highly exothermic. Maintaining a low temperature (below 10 °C) is crucial for two reasons:

  • Safety: It controls the reaction rate and prevents a dangerous thermal runaway. Carbon disulfide is also highly volatile and flammable.

  • Stability: The initial product, dithiocarbamic acid, is unstable. Low temperatures minimize its decomposition. The subsequent addition of a base immediately converts it to a much more stable salt.[2]

Q3: Which methylating agent is best: methyl iodide or dimethyl sulfate?

Both are effective. Methyl iodide is highly reactive and often gives good yields, but it is a potent carcinogen and should be handled with extreme care. Dimethyl sulfate is also an effective methylating agent and is less volatile, but it is extremely toxic and corrosive.[1][3] The choice often depends on laboratory safety protocols and reagent availability. In either case, the reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q4: How can I monitor the progress of the methylation reaction?

Thin-Layer Chromatography (TLC) is the most effective method. The dithiocarbamate salt (starting material) is ionic and will typically remain at the baseline on a silica gel plate. The final ester product is much less polar and will have a significantly higher Rf value. By spotting the reaction mixture alongside the starting salt, you can visualize the consumption of the starting material and the appearance of the product spot.

Troubleshooting Guide

Problem: Overall yield is low. Where should I start investigating?

A low yield can originate from either the salt formation or the methylation step. A systematic approach is best.

  • Validate the Intermediate: First, ensure the dithiocarbamate salt was formed successfully. After the first step, take a small aliquot of the filtered and dried salt and characterize it (e.g., via melting point or NMR) to confirm its identity and purity before proceeding.

  • Analyze the Methylation Step: If the salt is pure, the issue likely lies in the S-alkylation step. Common problems include incomplete reaction, side reactions, or product degradation during workup.

Troubleshooting_Workflow cluster_step1_solutions Step 1 Troubleshooting cluster_step2_solutions Step 2 Troubleshooting Start Low Overall Yield Check_Salt Was the intermediate salt pure and formed in good yield? Start->Check_Salt Step1_Issue Focus on Step 1: Salt Formation Check_Salt->Step1_Issue No Step2_Issue Focus on Step 2: S-Alkylation Check_Salt->Step2_Issue Yes Temp Verify Temperature Control (Keep < 10°C) Step1_Issue->Temp Inert Use Inert Atmosphere (N2) to prevent oxidation Step2_Issue->Inert Addition Check Slow Reagent Addition Temp->Addition Purity Ensure Reagent Purity (esp. 1-methylpiperazine) Addition->Purity Reactivity Check Methylating Agent (Fresh, >1 equivalent) Inert->Reactivity Solvent Ensure Salt is Soluble in reaction solvent Reactivity->Solvent

Caption: A logical workflow for troubleshooting low yield.

Problem: The intermediate salt is difficult to precipitate or appears oily.

Cause: This often points to impurities or excess water. 1-methylpiperazine is hygroscopic and can absorb water from the air, which can affect salt precipitation. Alternatively, if the reaction temperature was too high, side products may have formed.

Solution:

  • Ensure Anhydrous Conditions (Initially): Use a dry solvent for the initial reaction between 1-methylpiperazine and CS2 before adding the aqueous base. Ensure the 1-methylpiperazine is from a freshly opened bottle or has been properly stored.

  • Solvent Choice: While ethanol is common, trying a mixture of solvents might aid precipitation. After filtration, wash the precipitate with a cold, non-polar solvent like diethyl ether to remove organic impurities.[2]

  • Scratching: If the salt remains supersaturated, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

Problem: The methylation reaction is slow or incomplete.

Cause: The dithiocarbamate salt may not be sufficiently soluble in the reaction solvent, or the methylating agent may be old or insufficient.

Solution:

  • Solvent System: Use a solvent that can dissolve the dithiocarbamate salt, such as DMF or DMSO. If using a less polar solvent like THF or DCM, phase-transfer catalysts can be employed to facilitate the reaction between the solid salt and the dissolved alkylating agent.

  • Reagent Stoichiometry and Quality: Use a slight excess (1.1 to 1.2 equivalents) of the methylating agent to drive the reaction to completion. Ensure the methyl iodide or dimethyl sulfate is fresh, as these reagents can degrade over time.

  • Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Monitor by TLC to avoid product degradation.

Problem: My final product is a dark oil, and I see multiple spots on TLC.

Cause: This strongly suggests the formation of byproducts, primarily the thiuram disulfide from oxidative coupling of two dithiocarbamate molecules. This side reaction is a common challenge in dithiocarbamate chemistry.[1]

Solution:

  • Run Under Inert Atmosphere: The most effective way to prevent oxidation is to conduct the methylation step under an inert atmosphere of nitrogen or argon. This minimizes the presence of oxygen, which promotes disulfide formation.

  • Purification: If the side product has already formed, purification by flash column chromatography on silica gel is necessary. Use a gradient of ethyl acetate in hexanes to separate the less polar desired product from more polar impurities.

  • Workup Quench: During the aqueous workup, adding a mild reducing agent like sodium bisulfite can sometimes help prevent further oxidation.

Experimental Protocols & Data

Protocol 1: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (0.1 mol, 10.02 g) in 50 mL of ethanol.

  • Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Slowly add carbon disulfide (0.1 mol, 7.61 g) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.[2]

  • Prepare a solution of sodium hydroxide (0.1 mol, 4.00 g) in 20 mL of water and cool it in the ice bath.

  • Add the cold sodium hydroxide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Continue stirring the mixture in the ice bath for an additional 2-3 hours. A white precipitate should form.

  • Collect the white precipitate by vacuum filtration.

  • Wash the product sequentially with cold ethanol (2 x 20 mL) and then diethyl ether (2 x 20 mL).

  • Dry the product in a desiccator over anhydrous calcium chloride to yield sodium 4-methylpiperazine-1-carbodithioate, typically as a monohydrate.[2]

Protocol 2: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate
  • Set up a flask under a nitrogen atmosphere.

  • Add the dried sodium 4-methylpiperazine-1-carbodithioate (0.05 mol) and 100 mL of a suitable solvent (e.g., acetonitrile or acetone).

  • With vigorous stirring, add methyl iodide (0.055 mol, 7.81 g) dropwise at room temperature.

  • Stir the reaction for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using 30% ethyl acetate in hexanes as the mobile phase).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove the sodium iodide byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • If necessary, purify the product by flash chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Summary Table
ParameterStep 1: Salt FormationStep 2: S-AlkylationRationale & Key Considerations
Key Reagents 1-Methylpiperazine, CS₂, NaOHDithiocarbamate Salt, CH₃IUse equimolar reagents in Step 1. A slight excess (1.1 eq) of CH₃I in Step 2 ensures full conversion.
Solvent Ethanol / WaterAcetonitrile, Acetone, DCMSolvent in Step 2 must dissolve the salt or a phase-transfer catalyst may be needed.
Temperature 0 - 10 °CRoom Temperature to 40 °CStrict low-temperature control in Step 1 is critical to prevent side reactions and decomposition.[2]
Atmosphere AirNitrogen or ArgonAn inert atmosphere in Step 2 is highly recommended to prevent oxidative formation of thiuram disulfide.[1]
Typical Yield > 85%> 80%Yields are highly dependent on purity of reagents and adherence to the protocol.
Workup Filtration & WashingAqueous ExtractionThorough washing of the salt removes unreacted starting materials. Aqueous workup for the ester removes inorganic salts.

References

  • Mechanochemistry: optimization of the synthesis of dithiocarbamate derivatives | Request PDF - ResearchGate. Available at: [Link]

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  • The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. - ResearchGate. Available at: [Link]

  • Organotin(IV) 4-(benzo[d][2][4]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities - ResearchGate. Available at: [Link]

  • N-Methylpiperazine - Wikipedia. Available at: [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

  • US2905673A - Method for preparing 1-methylpiperazine - Google Patents.
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  • US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents.
  • Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS - PubMed. Available at: [Link]

  • N-METHYLPIPERAZINE - Ataman Kimya. Available at: [Link]

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Optimization

stability of Methyl 4-methylpiperazine-1-carbodithioate in different solvents

Technical Support Center: Methyl 4-methylpiperazine-1-carbodithioate A Guide to Solvent Stability and Experimental Best Practices Welcome to the technical support center for Methyl 4-methylpiperazine-1-carbodithioate. As...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-methylpiperazine-1-carbodithioate

A Guide to Solvent Stability and Experimental Best Practices

Welcome to the technical support center for Methyl 4-methylpiperazine-1-carbodithioate. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical insights and practical troubleshooting advice. The stability of your compound in solution is paramount for generating reproducible and reliable experimental data. This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this dithiocarbamate derivative, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs): Core Stability Concerns

This section addresses the most common questions our team receives regarding the handling and stability of Methyl 4-methylpiperazine-1-carbodithioate.

Q1: What are the primary factors that degrade Methyl 4-methylpiperazine-1-carbodithioate in solution?

The stability of Methyl 4-methylpiperazine-1-carbodithioate, like other dithiocarbamates, is not absolute and is critically influenced by several environmental factors. The primary drivers of degradation are:

  • pH: This is the most significant factor. Dithiocarbamates are notoriously unstable in acidic environments.[1][2]

  • Presence of Oxidizing Agents: Exposure to atmospheric oxygen or other oxidizing agents can lead to the formation of disulfides (thiuram disulfides) or other oxidized species, changing the compound's chemical identity and activity.[1]

  • Temperature: Elevated temperatures can accelerate decomposition pathways.[3][4][5] Thermal analysis of dithiocarbamate complexes shows that decomposition can occur in multiple stages, often leading to the formation of metal oxides or sulfides.[3][4][5][6]

  • Light Exposure: Photodecomposition can be a concern, particularly in the presence of certain solvents like chlorinated hydrocarbons, or when complexed with transition metals.[7][8]

  • Presence of Metal Ions: While dithiocarbamates are excellent chelating agents, the presence of certain metal ions can either stabilize the molecule or catalyze degradation, depending on the specific metal and conditions.[9][10]

Visualizing Key Stability Factors

The following diagram illustrates the major environmental stressors that can compromise the integrity of Methyl 4-methylpiperazine-1-carbodithioate in solution.

StabilityFactors cluster_stressors Environmental Stressors cluster_compound Compound State cluster_degradation Degradation Products pH Acidic pH Compound Methyl 4-methylpiperazine- 1-carbodithioate (Stable) Degradation Degradation Products (e.g., Amine, CS₂, Oxidized Species) pH->Degradation Hydrolysis Temp Elevated Temperature Temp->Degradation Thermal Decomposition Light UV/Light Exposure Light->Degradation Photolysis Oxygen Oxygen / Oxidants Oxygen->Degradation Oxidation Metals Trace Metals Metals->Degradation Catalysis Compound->Degradation Degradation Pathways

Caption: Key environmental factors influencing compound stability.

Q2: My experimental buffer is acidic (e.g., pH 4-6). Is this a problem?

Yes, this is a significant problem. The dithiocarbamate functional group undergoes rapid, acid-catalyzed hydrolysis.[11] The decomposition rate is first-order and directly proportional to the hydrogen ion concentration.[1] At a low pH, the half-life of some dithiocarbamates can be mere seconds.[1] The decomposition reaction breaks the C-N bond, yielding the parent amine (1-methylpiperazine) and carbon disulfide (CS₂), neither of which will have the biological or chemical activity of the parent compound.[11]

  • Causality: The mechanism involves protonation of the dithiocarbamate nitrogen, which weakens the C-N bond and facilitates the elimination of carbon disulfide. For this reason, maintaining an alkaline pH is the most critical step to ensure the stability of your compound in aqueous solutions. Dithiocarbamates are generally considered stable only in alkaline media (pH > 7).[12][13]

Q3: How does my choice of solvent impact the stability of the compound?

Solvent choice is crucial and extends beyond simple solubility. Here’s how different solvent types can affect stability:

  • Protic vs. Aprotic Solvents: Protic solvents (water, ethanol, methanol) can participate in hydrolysis, especially if the pH is not controlled. While the sodium salts of dithiocarbamates are often soluble in water and ethanol, the stability must be monitored.[1]

  • Polarity: The polarity of the solvent affects solubility. Like dissolves like, so the choice depends on whether you are using the salt form or a neutral complex.[14][15]

  • Non-Polar Solvents: Dithiocarbamate salts are relatively insoluble in non-polar solvents like ether and chloroform.[1]

  • Chlorinated Solvents: Avoid prolonged exposure to chlorinated solvents (e.g., dichloromethane, chloroform) under light, as they can promote photodecomposition of dithiocarbamate complexes.[8]

  • DMSO: Dimethyl sulfoxide is a common solvent for stock solutions. While generally suitable, it is hygroscopic and can absorb water, which may lead to hydrolysis if the stock is not stored properly. Ensure you use anhydrous DMSO and store it under desiccated conditions.

Q4: I'm observing a yellowing of my stock solution over time. What does this indicate?

A color change, typically to yellow or brown, is often a visual indicator of oxidation .[16] Dithiocarbamates can be oxidized by atmospheric oxygen, leading to the formation of a thiuram disulfide dimer. This new compound has a different chromophore and, more importantly, different chemical and biological properties. To prevent this, it is best practice to prepare solutions using deoxygenated solvents and to store them under an inert atmosphere (e.g., nitrogen or argon).[16]

Q5: What are the absolute best practices for preparing and storing solutions of this compound?

To maximize reproducibility and ensure the integrity of your compound, adhere to the following:

  • Prepare Fresh: The most reliable method is to prepare solutions fresh for each experiment.[16]

  • Use Alkaline Buffers: For aqueous solutions, use a buffer with a pH of 9 or higher.[16] The addition of a chelating agent like EDTA can also help by sequestering trace metal ions that might catalyze degradation.[16]

  • Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to prevent oxidation.[16]

  • Low Temperature & Darkness: Store stock solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping containers in foil.

  • Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of air (oxygen) the solution is exposed to.[16]

Troubleshooting Guide: Common Experimental Issues

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible assay results. Compound Degradation: The active concentration of your compound has likely decreased over time due to hydrolysis or oxidation. Degradation byproducts may also interfere with your assay.[16]1. Prepare solutions fresh before every experiment. This is the gold standard. 2. If storage is unavoidable, perform a stability study (see protocol below) to determine the viable storage window for your specific conditions. 3. Re-qualify stored solutions by an analytical method like HPLC before use.
Precipitate forms in a solution that was previously clear. Poor Solubility: The compound may have low solubility in the chosen solvent, especially upon cooling if initially warmed to dissolve.[12][13] Degradation: Degradation products may be less soluble than the parent compound.1. Verify the solubility of your specific compound batch in the chosen solvent. Gentle warming or sonication can aid dissolution.[16] 2. Consider a different solvent system. For stock solutions, anhydrous DMSO or DMF are common starting points. 3. Ensure pH is alkaline for aqueous solutions to prevent precipitation of the unstable free acid form.
Difficulty dissolving the compound. Incorrect Solvent Choice: Dithiocarbamates have variable solubility. The salt forms are typically water/alcohol soluble, while neutral forms or complexes are more soluble in organic solvents.[1][12]1. Consult the certificate of analysis for solubility information. 2. Test solubility in a small panel of solvents (e.g., Water (pH 9), Ethanol, DMSO, DMF). 3. Use gentle warming and sonication to assist dissolution.[16] Be cautious with heat to avoid thermal degradation.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to maximize the short-term stability of your compound for experimental use.

  • Preparation:

    • Use high-purity, anhydrous grade solvent (e.g., DMSO).

    • If using an aqueous buffer, ensure it is adjusted to pH 9-10 and has been sparged with nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

    • Use amber glass vials to protect from light.

  • Procedure:

    • Accurately weigh the required amount of Methyl 4-methylpiperazine-1-carbodithioate in a clean, dry vial.

    • Add the desired volume of deoxygenated solvent to the vial.

    • Cap the vial and vortex until the solid is fully dissolved. Gentle sonication in a water bath may be used if necessary.

    • Flush the headspace of the vial with nitrogen or argon gas before sealing tightly with a PTFE-lined cap.

    • Wrap the vial in parafilm and store it at -20°C or -80°C.

Protocol 2: Workflow for Assessing Compound Stability via HPLC-UV

This self-validating workflow allows you to determine the stability of your compound under your specific experimental conditions (e.g., in your assay buffer).

  • Objective: To quantify the percentage of the parent compound remaining over time.

  • Methodology:

    • t=0 Sample: Prepare a solution of the compound in your chosen solvent/buffer at the desired concentration. Immediately inject a sample onto the HPLC system to get the initial peak area (A₀).

    • Incubation: Store the solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C).

    • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it onto the HPLC. Record the peak area of the parent compound (Aₜ).

    • Calculation: Calculate the percentage of compound remaining at each time point using the formula: % Remaining = (Aₜ / A₀) * 100

    • Data Analysis: Plot % Remaining vs. Time to visualize the degradation kinetics. Define your stability threshold (e.g., less than 10% degradation is acceptable).

HPLC Stability Assessment Workflow

Caption: Workflow for a time-course stability study using HPLC.

Technical Deep Dive: Primary Degradation Pathway

The most prevalent non-oxidative degradation pathway for dithiocarbamates in solution is acid-catalyzed hydrolysis. Understanding this mechanism is key to preventing it.

Caption: General acid-catalyzed decomposition of dithiocarbamates.

In this reaction, the dithiocarbamate anion is protonated to form the corresponding dithiocarbamic acid. This acid is highly unstable and rapidly decomposes to the secondary amine (in this case, 1-methylpiperazine) and carbon disulfide.[1] This process is effectively irreversible under typical experimental conditions and results in a complete loss of the parent compound.

References

  • Kanchi, S., et al. (2014). Dithiocarbamates as hazardous remediation agent: A critical review on progress in environmental chemistry for inorganic species studies of 20th century. Arabian Journal of Chemistry.
  • Sharma, J., et al. (2007). Thermal decomposition of transition metal dithiocarbamates. Journal of Thermal Analysis and Calorimetry.
  • Sharma, J., et al. (2007). Thermal decomposition of transition metal dithiocarbamates.
  • Sharma, J., et al. (2007). (PDF) Thermal decomposition of transition metal dithiocarbamates.
  • Tan, Y., et al. (2013).
  • Onwudiwe, D., et al. (2019).
  • Postigo, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics.
  • CAMEO Chemicals.
  • BenchChem. (2025).
  • CVUA Stuttgart. (2008). Stability of dithiocarbamates during the preparation and extraction of food samples. CVUA Stuttgart.
  • Liu, Y., et al. (2007).
  • Mihaela, G., et al. (2012). Synthesis of (4-Methylpiperazin-1-yl)
  • Weissmahr, K. & Sedlak, D. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Toxicology and Chemistry.
  • Liu, Y., et al. (2010).
  • Adewuyi, S., et al. (2020).
  • Joris, S. J., et al. (1970).
  • Khan, S., et al. (2020).
  • Liu, Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed.
  • BenchChem. (2025). stability problems of dithiocarbamate solutions and storage conditions. BenchChem.
  • Pignolet, L. H., et al. (1983). Photochemistry of dithiocarbamato complexes. 1. Photolysis in chlorine-containing solvents. Inorganic Chemistry.
  • Liu, Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS.
  • Sigma-Aldrich. Solvent Miscibility Table. Sigma-Aldrich.
  • University of Rochester. Reagents & Solvents: Solvents and Polarity. Department of Chemistry.
  • Bąk, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

purification techniques for Methyl 4-methylpiperazine-1-carbodithioate

An In-depth Technical Guide to the Purification of Methyl 4-methylpiperazine-1-carbodithioate Introduction Methyl 4-methylpiperazine-1-carbodithioate is a dithiocarbamate derivative of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of Methyl 4-methylpiperazine-1-carbodithioate

Introduction

Methyl 4-methylpiperazine-1-carbodithioate is a dithiocarbamate derivative of significant interest in medicinal chemistry and materials science. Its synthesis, typically involving the reaction of 1-methylpiperazine with carbon disulfide followed by methylation, can yield a crude product contaminated with unreacted starting materials, by-products, and degradation products.[1][2] Achieving high purity is paramount for reliable downstream applications, yet the inherent chemical properties of the dithiocarbamate functional group present unique challenges.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive framework for troubleshooting common issues and implementing robust purification protocols for this compound. We will delve into the causality behind experimental choices, ensuring a deep understanding of the principles that govern a successful purification strategy.

Section 1: Core Principles of Dithiocarbamate Stability

Before addressing specific purification techniques, it is crucial to understand the chemical vulnerabilities of dithiocarbamates. Their stability is highly dependent on the experimental conditions, and failure to control these parameters is the most common source of poor yield and purity.

  • pH Sensitivity: Dithiocarbamates are notoriously unstable in acidic environments.[3] Protic acids can catalyze their rapid decomposition back to the secondary amine (1-methylpiperazine) and carbon disulfide. Therefore, all aqueous solutions used during workup and extraction must be maintained at an alkaline pH, ideally pH 10 or higher, to ensure the stability of the dithiocarbamate salt intermediate and the final product.[3]

  • Thermal Lability: Elevated temperatures can promote decomposition.[3] When concentrating solutions, it is imperative to use a rotary evaporator at low temperatures (e.g., <40-50°C) to prevent product loss.[4]

  • Oxidative Degradation: Some dithiocarbamates can be sensitive to air and moisture, leading to the formation of disulfide by-products (e.g., bis(4-methyl-1-piperazinylthiocarbonyl)disulfide).[4][5] For high-purity applications or if instability is observed, performing manipulations under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of Methyl 4-methylpiperazine-1-carbodithioate in a question-and-answer format.

Problem 1: Low Purity After Initial Synthesis

Q: My crude product is a discolored oil or an amorphous solid with low purity according to TLC/NMR analysis. What are the likely impurities and what is the best initial purification step?

A: The primary impurities are typically unreacted 1-methylpiperazine, residual base, and sulfur-containing by-products. 1-methylpiperazine is water-soluble and basic, making it easily removable with a mild acidic wash. However, given the acid sensitivity of the product, a carefully controlled liquid-liquid extraction is the preferred first step.

The goal is to dissolve the crude product in a water-immiscible organic solvent and wash it with slightly alkaline water to remove water-soluble impurities.

A Crude Reaction Mixture (Product, Impurities, Solvent) B Dissolve in Organic Solvent (e.g., Dichloromethane, Ethyl Acetate) A->B C Transfer to Separatory Funnel Add Alkaline Water (pH ~10) B->C D Shake, Vent, and Separate Layers C->D E Aqueous Layer (Water-soluble impurities, e.g., salts, residual amine) D->E Discard F Organic Layer (Contains Product) D->F Collect G Dry Organic Layer (e.g., Na2SO4 or MgSO4) F->G H Filter and Concentrate (Low Temperature Rotovap) G->H I Crude but Cleaner Product H->I

Caption: Initial purification workflow using liquid-liquid extraction.

Problem 2: Recrystallization Failures

Q: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What is happening and how can I resolve this?

A: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling because the solution is supersaturated at a temperature above the compound's melting point.[3] This is often exacerbated by impurities that depress the melting point of the product.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[3]

  • Ensure Slow Cooling: Allow the flask to cool to room temperature undisturbed on a benchtop. Rapid cooling (e.g., placing directly in an ice bath) promotes oiling. Once at room temperature, cooling can be continued in an ice bath to maximize yield.[3]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure product is also highly effective.

  • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. A different solvent or a mixed-solvent system is required.[3] Good solvents for recrystallization typically dissolve the compound poorly at room temperature but well when hot.

Solvent SystemPolarityBoiling Point (°C)Notes
Ethanol/WaterPolarVariableDissolve in hot ethanol, add water dropwise until cloudy, then cool.
IsopropanolPolar82.6A common choice for moderately polar compounds.
Ethyl Acetate/HexaneMid-PolarVariableDissolve in hot ethyl acetate, add hexane as the anti-solvent.
Dichloromethane/HexaneNon-PolarVariableGood for less polar compounds; use with caution due to volatility.

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield is most commonly caused by using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.[3]

  • Use Minimal Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude product.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal precipitation.[3]

  • Mother Liquor Recovery: The filtrate (mother liquor) still contains dissolved product. Concentrating the mother liquor and performing a second recrystallization (a "second crop") can significantly increase the overall yield.

Problem 3: Degradation During Purification

Q: My compound appears to be decomposing on a silica gel column, resulting in streaking and low recovery. What should I do?

A: Standard silica gel is acidic (pH ~4-5) and can cause the degradation of acid-sensitive compounds like dithiocarbamates.[3]

Solutions:

  • Deactivate the Silica: Neutralize the silica gel by running a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia, through the column before loading your sample. Use this same modified eluent for the separation.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. A trial separation on a TLC plate (using an alumina TLC plate) can quickly determine if this is a viable alternative.

  • Re-evaluate the Need for Chromatography: Column chromatography is often harsh. If the product's purity is moderate after recrystallization, a second recrystallization from a different solvent system may be a better and less destructive method to achieve the desired purity.

Section 3: Standard Operating Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair by testing small aliquots of the crude product (see table above).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent with stirring until the solid is completely dissolved.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3]

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4][6]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. A vacuum desiccator is also suitable.[1]

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. To deactivate, add triethylamine to the eluent to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Equilibration: Run 2-3 column volumes of the eluent (containing triethylamine) through the packed column to ensure it is fully equilibrated and neutralized.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., from 100% hexane to an ethyl acetate/hexane gradient) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Note that triethylamine has a boiling point of 89.5°C, so co-evaporation with a lower boiling point solvent like dichloromethane may be necessary for its complete removal.

Section 4: Purity Assessment & FAQs

Q: How can I confirm the purity and identity of my final product?

A: A combination of techniques should be used for comprehensive analysis:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. The pure product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water buffer) can be used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

Q: What are the ideal storage conditions for purified Methyl 4-methylpiperazine-1-carbodithioate?

A: To ensure long-term stability, the purified compound should be stored in a tightly sealed container in a cool, dry, and dark place, such as a desiccator or refrigerator.[3][9] For maximum stability, storing under an inert atmosphere (argon or nitrogen) can prevent oxidative degradation.[3]

Section 5: Overall Purification Strategy

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a final, highly pure product, incorporating decision points based on purity analysis.

cluster_start Initial Workup cluster_purify Purification Path A Crude Reaction Mixture B Liquid-Liquid Extraction (vs. alkaline water) A->B C Concentrated Crude Product B->C D Assess Purity (TLC, Crude NMR) C->D J Product is an Oil or Impure Solid C->J E Recrystallization D->E Purity < 95% I Pure Product (Store Properly) D->I Purity > 95% F Assess Purity E->F G Column Chromatography (Deactivated Silica or Alumina) F->G Purity < 98% F->I Purity > 98% H Assess Final Purity (HPLC, NMR, MS) G->H H->G Re-column or Recrystallize H->I Purity OK J->G If Recrystallization Fails

Caption: Decision workflow for the purification of Methyl 4-methylpiperazine-1-carbodithioate.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
  • Benchchem. (n.d.). Troubleshooting poor reproducibility in propylene 1,2-bis(dithiocarbamate) experiments.
  • Benchchem. (n.d.). Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry.
  • Gennari, A., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation.
  • A highly efficient synthesis of dithiocarbamates in green reaction media. (n.d.).
  • Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by amination.
  • Al-Janabi, A. S. H. (2021). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions. University of Kerbala.
  • Analyst. (n.d.). Separation of dithiocarbamates by high-performance liquid chromatography using a micellar mobile phase.
  • Adewuyi, S., et al. (2019).
  • Environmental Protection Agency. (n.d.). Method 630.1: The Determination of Dithiocarbamates Pesticides in Municipal and Industrial Wastewater.
  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. DOI:10.1039/D5DT01085C.
  • Adewuyi, S., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • Liu, Y., et al. (2007).
  • Liu, Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed.
  • Analytical Method for Dithiocarbamates (Agricultural, Animal and Fishery Products). (n.d.).
  • Liu, Y., et al. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS.
  • Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Bîcu, E., et al. (2021). Synthesis of (4-Methylpiperazin-1-yl)
  • Matrix Fine Chemicals. (n.d.). 4-METHYLPIPERAZINE-1-CARBOTHIOYLSULFANYL 4-METHYLPIPERAZINE-1-CARBODITHIOATE | CAS 20231-01-0.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine.
  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide.
  • Carlucci, G., et al. (2022). A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI.
  • Pawlowski, W., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • Ginterová, P., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.
  • Sigma-Aldrich. (n.d.). methyl 4-methylpiperazine-1-carbodithioate | 98428-90-1.
  • Uslu, H., et al. (2017).

Sources

Optimization

Technical Support Center: Stabilizing Methyl 4-methylpiperazine-1-carbodithioate in Solution

Welcome to the technical support center for Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on pre...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Understanding the Molecule: Key Stability Considerations

Methyl 4-methylpiperazine-1-carbodithioate is a dithiocarbamate ester. The stability of this molecule in solution is primarily influenced by its dithiocarbamate functional group, which is susceptible to degradation under certain conditions. The 4-methylpiperazine moiety also plays a role in the molecule's overall properties.

The primary degradation pathway for dithiocarbamates is acid-catalyzed hydrolysis. In the presence of acid, the dithiocarbamate ester can hydrolyze to form carbon disulfide (CS₂), the corresponding amine (4-methylpiperazine), and methanol. This process is generally irreversible and leads to a loss of the active compound.

Additionally, oxidation of the sulfur atoms can occur, although acid-catalyzed hydrolysis is typically the more significant concern for dithiocarbamates. The rate of degradation is influenced by several factors, including pH, temperature, solvent, and exposure to light and air.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments with Methyl 4-methylpiperazine-1-carbodithioate solutions.

Issue Potential Cause Recommended Solution
Rapid Degradation of the Compound Acidic conditions in the solvent or on glassware.Ensure all glassware is thoroughly cleaned and rinsed with a slightly basic solution (e.g., 0.1 M sodium bicarbonate) followed by deionized water. Use aprotic or neutral pH solvents.
High storage temperature.Store stock solutions at -20°C or lower. For working solutions, prepare them fresh and use them promptly.
Precipitation in Aqueous Solutions Low solubility of the compound in neutral aqueous solutions.Prepare stock solutions in an appropriate organic solvent like DMSO or DMF before diluting into aqueous media. Ensure the final concentration in the aqueous buffer does not exceed the compound's solubility limit.
Formation of insoluble degradation products.Address the root cause of degradation (e.g., acidic pH). If precipitation occurs despite proper handling, it may indicate significant degradation, and a fresh solution should be prepared.
Discoloration of the Solution (e.g., yellowing) Oxidation of the dithiocarbamate moiety.Degas solvents before use to remove dissolved oxygen. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Contamination with metal ions.Use high-purity solvents and reagents. Avoid contact with metal spatulas or containers that could leach metal ions. Dithiocarbamates are known to chelate metals, which can affect their properties.[1]
Inconsistent Experimental Results Inconsistent concentration of the active compound due to degradation.Prepare fresh working solutions for each experiment from a properly stored stock solution. Regularly check the purity of the stock solution using an appropriate analytical method (e.g., HPLC).
Adsorption of the compound to plasticware.Use glass or polypropylene labware whenever possible. If using other plastics, perform preliminary studies to assess potential adsorption.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing Methyl 4-methylpiperazine-1-carbodithioate in an aqueous solution?

A1: Dithiocarbamates are most stable in alkaline conditions.[2] For short-term storage of aqueous working solutions, a pH of 8-9 is recommended to minimize acid-catalyzed hydrolysis. However, for long-term storage, it is best to keep the compound in an aprotic organic solvent.

Q2: What are the recommended solvents for preparing stock solutions?

A2: Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended for preparing stock solutions. These aprotic solvents will minimize the risk of hydrolysis. Ensure the solvents are of high purity and stored under an inert atmosphere to prevent the introduction of water or oxidizing agents.

Q3: How should I store my stock solutions?

A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace. To further prevent degradation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Q4: Can I freeze and thaw my stock solutions multiple times?

A4: It is not recommended to subject the stock solution to multiple freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Aliquoting the stock solution into single-use volumes is the best practice.

Q5: Are there any incompatible substances I should avoid?

A5: Yes. Avoid strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3] Also, be mindful of potential interactions with metal ions, as dithiocarbamates are excellent chelating agents.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (10 mM in DMSO)
  • Materials:

    • Methyl 4-methylpiperazine-1-carbodithioate

    • Anhydrous DMSO

    • Sterile, amber glass vials with PTFE-lined caps

    • Inert gas (argon or nitrogen)

    • Calibrated balance and appropriate weighing paper/boat

  • Procedure:

    • Allow the container of Methyl 4-methylpiperazine-1-carbodithioate to equilibrate to room temperature before opening to prevent condensation.

    • In a chemical fume hood, accurately weigh the desired amount of the compound.

    • Transfer the weighed compound to an appropriately sized amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution until the compound is completely dissolved.

    • Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds.

    • Immediately and tightly seal the vial.

    • Label the vial with the compound name, concentration, date, and solvent.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µM in PBS, pH 7.4)
  • Materials:

    • 10 mM stock solution of Methyl 4-methylpiperazine-1-carbodithioate in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4 (sterile and degassed)

    • Polypropylene or glass tubes

  • Procedure:

    • Remove the stock solution from the freezer and allow it to thaw completely at room temperature.

    • Vortex the stock solution briefly to ensure homogeneity.

    • In a polypropylene or glass tube, add the required volume of PBS.

    • While vortexing the PBS, add the appropriate volume of the stock solution to achieve the final desired concentration (e.g., for 10 µM, add 1 µL of 10 mM stock to 999 µL of PBS).

    • Use the working solution immediately after preparation for best results. Do not store aqueous working solutions.

Visualization of Degradation

The primary degradation pathway of Methyl 4-methylpiperazine-1-carbodithioate in the presence of acid and water is hydrolysis. This can be visualized as follows:

cluster_reactants Reactants cluster_products Degradation Products MMPC Methyl 4-methylpiperazine-1-carbodithioate CS2 Carbon Disulfide (CS₂) MMPC->CS2 Hydrolysis Methanol Methanol (CH₃OH) MMPC->Methanol MP 4-Methylpiperazine MMPC->MP H2O Water (H₂O) H2O->MMPC H_plus Acid (H⁺) H_plus->MMPC Catalyst

Caption: Acid-catalyzed hydrolysis of Methyl 4-methylpiperazine-1-carbodithioate.

References

  • Ilies, M., Ilie, M., Guta, A., & Ilies, A. (2013). Synthesis of (4-Methylpiperazin-1-yl)
  • Li, Y., Zhang, Y., & Wang, Y. (2010). Simultaneous determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride and its major metabolite in rats by HPLC.
  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Stability Studies of Dithiocarbamate Complexes of Some Transition Elements (M=Co, Ni, Pd). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperazine-1-carbothioamide. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). Retrieved from [Link]

  • Hafeez, F., Zahoor, A. F., Rasul, A., Mansha, A., Noreen, R., Raza, Z., Ali, K. G., Irfan, A., & El-Hiti, G. A. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(19), 6289.
  • Derks, P. W. J., & Versteeg, G. F. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Hogan, C. F., & Taylor, M. K. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(33), 14619–14634.
  • Abu Mohsen, U. (2020). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 857-868.
  • ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Group I–IV Metal Dithiocarbamates—Spectroscopic Properties, Structure, pH‐Dependent Stability in Solution, Molecular Recognition, Biological Activity, and Applications. Retrieved from [Link]

  • Campanale, C., Triozzi, M., Ragonese, A., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 868.
  • Weissmahr, K. W., & Sedlak, D. L. (2000). Effect of metal complexation on the degradation of dithiocarbamate fungicides. Environmental Toxicology and Chemistry, 19(12), 2889-2895.
  • MDPI. (n.d.). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Retrieved from [Link]

  • Hogarth, G. (2012). The Versatility in the Applications of Dithiocarbamates. Mini-Reviews in Organic Chemistry, 9(4), 358–377.
  • Zhang, Y., Li, Y., & Wang, Y. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1127–1132.
  • Matrix Fine Chemicals. (n.d.). 4-METHYLPIPERAZINE-1-CARBOTHIOYLSULFANYL 4-METHYLPIPERAZINE-1-CARBODITHIOATE. Retrieved from [Link]

  • Analytical Methods. (n.d.). Simultaneous detection and quantification of piperazines and their congeners in seized materials by gas chromatography–mass spectrometry. Retrieved from [Link]

  • Wong, J. C., Chan, M. K., & Chan, T. W. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116–123.
  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]

  • Li, Y., Zhang, Y., & Wang, Y. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS.
  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022).

Sources

Troubleshooting

troubleshooting common side reactions in Methyl 4-methylpiperazine-1-carbodithioate synthesis

Technical Support Center: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate Welcome to the technical support center for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

Welcome to the technical support center for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthetic procedure. Our goal is to provide practical, experience-driven advice to help you optimize your reaction outcomes, identify and mitigate side reactions, and ensure the purity of your final product.

Overview of the Synthesis

The synthesis of Methyl 4-methylpiperazine-1-carbodithioate is a well-established two-step, one-pot reaction. It begins with the formation of a dithiocarbamate salt, followed by S-alkylation.

  • Dithiocarbamate Salt Formation: 1-Methylpiperazine, a secondary amine, undergoes a nucleophilic attack on the electrophilic carbon of carbon disulfide (CS₂). This reaction is typically performed in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to deprotonate the resulting dithiocarbamic acid and form a stable, water-soluble salt.[1][2][3] This step is highly exothermic and requires careful temperature control.

  • S-Methylation: The intermediate dithiocarbamate salt is then alkylated on the sulfur atom using a methylating agent, most commonly methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₂), to yield the final methyl ester product.[1]

While the synthesis appears straightforward, several competing side reactions can occur, leading to reduced yields and complex purification challenges. This guide will address these issues in a practical question-and-answer format.

Core Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products R1 1-Methylpiperazine S1 Step 1: Salt Formation R1->S1 R2 Carbon Disulfide (CS₂) R2->S1 R3 Base (e.g., NaOH) R3->S1 R4 Methylating Agent (e.g., CH₃I) S2 Step 2: S-Methylation R4->S2 INT Sodium 4-methylpiperazine- 1-carbodithioate (Intermediate) S1->INT Exothermic Requires cooling PROD Methyl 4-methylpiperazine- 1-carbodithioate (Final Product) S2->PROD INT->S2

Caption: The two-step synthesis of Methyl 4-methylpiperazine-1-carbodithioate.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black immediately after adding carbon disulfide. Is this normal?

A1: A color change to yellow or orange upon formation of the dithiocarbamate salt is expected. However, a rapid shift to a very dark brown or black color often indicates decomposition or the presence of impurities. The most common cause is the quality of the carbon disulfide, which can contain sulfur impurities. It is recommended to use freshly distilled or high-purity CS₂. Additionally, ensure your 1-methylpiperazine is not degraded and your glassware is scrupulously clean.

Q2: The overall yield of my product is consistently low, even though TLC analysis shows full consumption of the starting amine. What are the likely causes?

A2: Low isolated yield despite complete conversion points towards two primary issues: side reactions consuming your intermediate or product loss during workup and purification.

  • Side Reactions: The most common yield-reducing side reactions are the formation of thiuram disulfide or thiourea byproducts (discussed in detail below).

  • Workup/Purification: Dithiocarbamates are notoriously unstable in acidic conditions.[4][5] If your workup involves an aqueous wash, ensure the pH remains neutral or slightly basic at all times to prevent decomposition back to the starting amine and CS₂.

Q3: I'm having trouble with the purification. My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when impurities are present, which depress the melting point of the compound, or when the solution is too saturated at a temperature above the product's melting point.[4]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil completely.

    • Add a small amount of additional hot solvent to slightly decrease the saturation.

    • Allow the solution to cool very slowly. Rapid cooling often promotes oil formation.

    • If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites.

    • If available, add a single seed crystal of the pure product.

    • Consider purification by column chromatography before attempting recrystallization.

In-Depth Troubleshooting Guide: Common Side Reactions

This section provides a detailed analysis of the most common side reactions, including their mechanisms, detection methods, and preventative protocols.

Problem 1: Formation of Thiuram Disulfide

Oxidation of the dithiocarbamate salt intermediate is a frequent side reaction, leading to the formation of a thiuram disulfide dimer, 4-methylpiperazine-1-carbothioylsulfanyl 4-methylpiperazine-1-carbodithioate.[1][6]

Mechanism: 2 R₂NCS₂⁻ → [R₂NC(S)S]₂ + 2 e⁻

This oxidation is often caused by atmospheric oxygen dissolved in the solvents or introduced during reagent transfers.

Side_Reactions cluster_main Desired Pathway cluster_side1 Side Reaction 1: Oxidation cluster_side2 Side Reaction 2: Reaction with Amine INT Dithiocarbamate Salt (R₂NCS₂⁻) PROD Methyl Dithiocarbamate (Product) INT->PROD + CH₃I SR1 Thiuram Disulfide (Dimer) INT->SR1 [O₂] (Oxidation) SR2 Thiourea Derivative INT->SR2 + R₂NH (Excess Amine/Heat)

Caption: Competing reaction pathways for the dithiocarbamate intermediate.

Troubleshooting & Prevention

Issue Probable Cause Recommended Action Analytical Verification
Thiuram Disulfide Formation Reaction exposure to atmospheric oxygen.1. Use Degassed Solvents: Sparge solvents with an inert gas (N₂ or Ar) for 15-20 minutes before use. 2. Maintain Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon. 3. Minimize Headspace: Use a flask size appropriate for the reaction volume to minimize the amount of trapped air.LC-MS: Look for a mass corresponding to the dimer (M.W. ≈ 350.58 g/mol ).[6] ¹H NMR: The spectrum will be more complex than the desired product but should show symmetrical signals for the two piperazine rings.

Experimental Protocol: Reaction under Inert Atmosphere

  • Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Attach a nitrogen or argon inlet to the top of the dropping funnel.

  • Purge the entire system with the inert gas for 10-15 minutes.

  • Add the degassed solvent and 1-methylpiperazine to the flask via cannula or syringe.

  • Maintain a gentle, positive flow of the inert gas throughout the reaction.

  • Cool the mixture in an ice bath before slowly adding the carbon disulfide via the dropping funnel.

  • Proceed with the addition of base and the methylating agent as per the standard protocol, ensuring the inert atmosphere is maintained.

Problem 2: Formation of Thiourea Derivatives

The formation of N,N,N',N'-tetrasubstituted thioureas is another significant side reaction, particularly if the reaction temperature is not well-controlled or if there are stoichiometric imbalances. The dithiocarbamate intermediate can react with a second molecule of 1-methylpiperazine. This pathway is a known method for synthesizing thioureas.[7][8]

Mechanism: R₂NCS₂⁻ + R₂NH → (R₂N)₂CS + HS⁻

Troubleshooting & Prevention

Issue Probable Cause Recommended Action Analytical Verification
Thiourea Formation 1. Excess 1-methylpiperazine.2. Elevated reaction temperature.1. Strict Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of carbon disulfide relative to the amine. Ensure accurate measurement of the amine. 2. Temperature Control: Maintain the reaction temperature below 10°C during the addition of CS₂ and the base.[2] The reaction is exothermic and can easily overheat. 3. Order of Addition: Add the 1-methylpiperazine solution slowly to the carbon disulfide solution (reverse addition) to avoid having a high local concentration of the amine.LC-MS: Search for the mass of the corresponding thiourea byproduct. FT-IR: Look for the characteristic C=S stretching vibration of the thiourea, which will differ from the C=S stretch in the dithiocarbamate product.

Experimental Protocol: Optimized Temperature Control

  • Charge a jacketed reactor or a round-bottom flask placed in a cryo-cool bath or a large ice-salt bath.

  • Add the solvent and carbon disulfide to the flask.

  • Set the bath temperature to 0-5°C.

  • Prepare a solution of 1-methylpiperazine (1.0 eq) and base (1.0 eq) in the reaction solvent.

  • Add this solution dropwise to the stirred CS₂ solution over 30-60 minutes, ensuring the internal reaction temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours before proceeding with methylation.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze Crude by TLC/LC-MS start->check_tlc multiple_spots Multiple Spots/Peaks Detected? check_tlc->multiple_spots identify_mass Identify Mass of Major Impurity multiple_spots->identify_mass Yes purify Purify via Column Chromatography or Recrystallization multiple_spots->purify No (Single Spot, but low yield) is_dimer Mass = Dimer (Thiuram Disulfide)? identify_mass->is_dimer is_thiourea Mass = Thiourea? is_dimer->is_thiourea No solution_dimer Implement Inert Atmosphere Protocol is_dimer->solution_dimer Yes is_starting Mass = Starting Amine? is_thiourea->is_starting No solution_thiourea Check Stoichiometry & Improve Temperature Control is_thiourea->solution_thiourea Yes solution_starting Check Workup pH. Maintain Basic Conditions. is_starting->solution_starting Yes is_starting->purify No (Other Impurity) solution_dimer->purify solution_thiourea->purify solution_starting->purify end_node Pure Product purify->end_node

Caption: A step-by-step workflow for diagnosing and resolving common synthesis issues.

References

  • Wikipedia. Dithiocarbamate. [Link]

  • Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]

  • Gill, S., Kumar, V., & Tewari, A. K. (2024). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1), 01-07. [Link]

  • ResearchGate. Synthesis of dithiocarbamates via MCR of CS2, amine, and α,β‐unsaturated compound. [Link]

  • Angeli, A., et al. (2015). Synthesis of a new series of dithiocarbamates with effective human carbonic anhydrase inhibitory activity and antiglaucoma action. Bioorganic & Medicinal Chemistry, 23(9), 2115-2122. [Link]

  • Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(27), 12137-12148. [Link]

  • Gaina, L., et al. (2008). Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. Revista de Chimie, 59(1), 27-30. [Link]

  • Ejidike, I. P. (2017). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications, 2017, 6597039. [Link]

  • Al–Obaidy, G. S., et al. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-367. [Link]

  • Singh, A. K., & Puri, J. K. (2014). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). IOSR Journal of Applied Chemistry, 7(1), 48-55. [Link]

  • Castro, E. A., et al. (2004). Mechanisms of Acid Decomposition of Dithiocarbamates. 4. Theoretical Calculations on the Water-Catalyzed Reaction. The Journal of Organic Chemistry, 69(19), 6560-6564. [Link]

  • Stropnik, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1856-1865. [Link]

  • Zhang, T., et al. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1147-1154. [Link]

  • ResearchGate. Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions. [Link]

  • ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. [Link]

  • Damon, D. B., et al. (2006). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media. Organic Process Research & Development, 10(3), 474-479. [Link]

  • Google Patents.
  • Peruga, A., et al. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. International Journal of Environmental Research and Public Health, 19(24), 16933. [Link]

  • ResearchGate. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. [Link]

  • Matrix Fine Chemicals. 4-METHYLPIPERAZINE-1-CARBOTHIOYLSULFANYL 4-METHYLPIPERAZINE-1-CARBODITHIOATE. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-methylpiperazine-1-carbodithioate Metal Complex Formation

Welcome to the technical support center for the synthesis and optimization of metal complexes with Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of metal complexes with Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we will delve into the causality behind experimental choices to ensure the robust and reproducible formation of your target metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for forming the Methyl 4-methylpiperazine-1-carbodithioate ligand?

A1: The ligand, typically in its sodium or potassium salt form, is synthesized through the reaction of 1-methylpiperazine with carbon disulfide in the presence of a strong base like sodium hydroxide or potassium hydroxide.[1][2] This is an exothermic nucleophilic addition reaction where the secondary amine attacks the electrophilic carbon of the carbon disulfide.[3] The presence of a base is crucial to deprotonate the resulting dithiocarbamic acid, forming the stable dithiocarbamate salt.[2]

Q2: What is the coordination behavior of the Methyl 4-methylpiperazine-1-carbodithioate ligand with metal ions?

A2: Methyl 4-methylpiperazine-1-carbodithioate acts as a bidentate chelating agent, coordinating to metal ions through its two sulfur atoms.[4] This forms a stable four-membered ring with the metal center. The presence of the 4-methylpiperazine moiety can influence the electronic and steric properties of the resulting metal complexes, which in turn impacts their stability, reactivity, and potential biological activity.[4]

Q3: What are the common metal ions used to form complexes with this ligand?

A3: Dithiocarbamate ligands, including Methyl 4-methylpiperazine-1-carbodithioate, are known to form stable complexes with a wide range of transition metals. Commonly used metal ions include those from the first transition series such as Manganese(II), Iron(II/III), Cobalt(II/III), Nickel(II), Copper(II), and Zinc(II).[5][6] They can also form complexes with platinum group metals and organotin compounds.[7][8] The choice of metal ion will significantly influence the geometry, color, and properties of the final complex.

Q4: How does the choice of solvent impact the formation of the metal complex?

A4: The solvent plays a critical role in the solubility of both the ligand and the metal salt, as well as in the precipitation of the final complex. For the synthesis of the ligand salt, ethanol or a mixture of ethanol and water is commonly used.[4] For the complexation reaction, solvents like water, ethanol, methanol, and dimethylformamide (DMF) are frequently employed.[4][9] The coordinating ability of the solvent can also influence the reaction; strongly coordinating solvents may compete with the dithiocarbamate ligand for binding sites on the metal ion, potentially affecting the complex formation.[10]

Q5: What are the key characterization techniques for confirming the formation and structure of the metal complexes?

A5: A combination of spectroscopic and analytical techniques is essential for comprehensive characterization.

  • Infrared (IR) Spectroscopy: This is used to confirm the coordination of the dithiocarbamate ligand to the metal. Look for a single sharp band for the ν(C-S) vibration, which indicates a bidentate coordination of the two sulfur atoms to the metal ion.[11] The position of the ν(C-N) "thioureide" band can also provide information about the electronic properties of the complex.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the organic ligand framework of the complex. The chemical shifts of the protons and carbons near the dithiocarbamate group will change upon coordination to a metal.[12]

  • UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry.[13]

  • Elemental Analysis (CHNS): This provides the elemental composition of the complex, which is crucial for confirming its stoichiometry.[13]

  • Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and their decomposition pathways.[11]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Yield of the Dithiocarbamate Ligand Salt

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction between the amine and carbon disulfide is exothermic and should be carried out at low temperatures (typically in an ice bath) to prevent the decomposition of the dithiocarbamic acid intermediate.[3] Ensure the temperature is maintained below 10 °C during the addition of carbon disulfide and the base.[4]

  • Incorrect Stoichiometry: Use equimolar amounts of 1-methylpiperazine, carbon disulfide, and the base for optimal conversion.[4]

  • Base Addition: The base should be added slowly and dropwise to control the temperature and ensure uniform reaction conditions.[4]

  • Reaction Time: Allow the reaction to stir for a sufficient amount of time (typically 2-3 hours in an ice bath) to ensure completion.[4]

Problem 2: The Metal Complex Fails to Precipitate or the Yield is Very Low

Possible Causes & Solutions:

  • Solubility Issues: The metal complex may be soluble in the chosen reaction solvent. Try changing to a solvent in which the complex is less soluble. Alternatively, you can try to precipitate the complex by adding a non-polar "anti-solvent" like diethyl ether or hexane.[14]

  • Incorrect pH: The stability of dithiocarbamate ligands is pH-dependent. They can decompose in acidic conditions.[15] Ensure the reaction medium is neutral to slightly basic to favor complex formation.

  • Stoichiometry of Ligand to Metal: The molar ratio of the ligand to the metal salt is critical. A common ratio for divalent metal ions is 2:1 (ligand:metal).[13] However, this can vary depending on the metal and its preferred coordination number. It is advisable to perform the reaction with the dropwise addition of the ligand solution to the metal salt solution to avoid localized high concentrations of the ligand.[4]

  • Choice of Metal Salt: The counter-ion of the metal salt can influence the solubility of the resulting complex. Chlorides, sulfates, and nitrates are commonly used.[4] If one type of salt does not yield a precipitate, try a different one.

Problem 3: The Isolated Metal Complex is an Oily or Gummy Substance Instead of a Crystalline Solid

Possible Causes & Solutions:

  • "Oiling Out" During Recrystallization: This occurs when the solute is not sufficiently soluble in the hot solvent, or the solution is too concentrated. To remedy this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent to decrease the saturation. Then, allow it to cool slowly.[4]

  • Presence of Impurities: Impurities can hinder crystallization. Ensure the dithiocarbamate ligand is pure before use. The crude metal complex should be thoroughly washed with appropriate solvents (e.g., water, methanol, diethyl ether) to remove unreacted starting materials and by-products.[4]

  • Cooling Rate: Rapid cooling can lead to the formation of an amorphous solid or oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[4]

Problem 4: The Color of the Metal Complex is Unexpected or Inconsistent

Possible Causes & Solutions:

  • Oxidation State of the Metal: The color of a transition metal complex is highly dependent on the oxidation state of the metal ion. Some metal ions are susceptible to oxidation by air. For example, Fe(II) complexes can oxidize to Fe(III) complexes.[14] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

  • Coordination Geometry: The coordination geometry (e.g., tetrahedral, square planar, octahedral) also dictates the color of the complex. Factors like the stoichiometry of the reactants and the nature of the solvent can influence the final geometry.[10]

  • Impurities: The presence of colored impurities can affect the observed color of the product. Proper purification of the ligand and the final complex is crucial.[6]

Experimental Protocols & Data

Protocol 1: Synthesis of Sodium 4-Methylpiperazine-1-carbodithioate Monohydrate

This protocol is a generalized procedure based on common laboratory practices.[4][16]

Materials:

  • 1-Methylpiperazine

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Diethyl Ether

Procedure:

  • In a flask placed in an ice bath, dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol.

  • Slowly add carbon disulfide (0.1 mol) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.1 mol) in 20 mL of water.

  • Add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. A white precipitate of sodium 4-methylpiperazine-1-carbodithioate monohydrate should form.

  • Collect the precipitate by filtration.

  • Wash the product with cold ethanol and then with diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Protocol 2: General Synthesis of a Metal (II) Complex of Methyl 4-methylpiperazine-1-carbodithioate

This protocol outlines a general method for the synthesis of a divalent metal complex.[4][13]

Materials:

  • Sodium 4-methylpiperazine-1-carbodithioate monohydrate (from Protocol 1)

  • A soluble metal(II) salt (e.g., NiCl₂·6H₂O, CuSO₄·5H₂O, ZnCl₂)

  • Ethanol or Water

Procedure:

  • Dissolve the sodium 4-methylpiperazine-1-carbodithioate monohydrate (0.2 mol) in a suitable solvent (e.g., 50 mL of water or ethanol).

  • In a separate flask, dissolve the transition metal salt (0.1 mol) in the same solvent (e.g., 50 mL).

  • Add the ligand solution dropwise to the stirred metal salt solution at room temperature.

  • A precipitate of the metal complex should form. The color of the precipitate will depend on the metal used.

  • Stir the reaction mixture for an additional 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the complex by filtration.

  • Wash the precipitate thoroughly with water and then with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

  • Dry the purified complex in a desiccator or in a vacuum oven at a low temperature.

Table 1: Recommended Reaction Parameters for Optimization
ParameterRecommended Range/ConditionsRationale & Key Considerations
Ligand Synthesis Temperature 0 - 10 °CTo prevent decomposition of the dithiocarbamic acid intermediate.[3]
Complexation Temperature Room TemperatureGenerally sufficient for complex formation. Some systems may benefit from gentle heating.[13]
Ligand:Metal Molar Ratio 2:1 for M(II) ions; 3:1 for M(III) ionsStoichiometry dictates the formation of neutral complexes. Excess ligand may be needed in some cases to drive the reaction to completion.[13]
Solvent for Complexation Water, Ethanol, Methanol, DMFThe choice depends on the solubility of the reactants and the insolubility of the product.[4][9]
Reaction Time 1 - 4 hoursSufficient time should be allowed for complete precipitation of the complex.[13]
Atmosphere Air or Inert (N₂ or Ar)An inert atmosphere is recommended for air-sensitive metal ions like Fe(II) or Mn(II) to prevent oxidation.[14]

Visual Experimental Workflows and Logic

Diagram 1: General Synthesis Workflow

SynthesisWorkflow cluster_ligand Ligand Synthesis cluster_complex Complex Formation A 1-Methylpiperazine + Ethanol D Reaction at 0-10°C A->D B Carbon Disulfide B->D C Sodium Hydroxide (aq) C->D E Filtration & Washing D->E F Sodium 4-Methylpiperazine- 1-carbodithioate E->F H Reaction at RT F->H G Metal(II) Salt Solution G->H I Filtration & Washing H->I J Purified Metal Complex I->J

Caption: General experimental workflow for ligand and metal complex synthesis.

Diagram 2: Troubleshooting Low Yield in Complex Formation

Troubleshooting Start Low or No Precipitate Q1 Is the complex soluble in the solvent? Start->Q1 A1_Yes Change to a less polar solvent or add an anti-solvent. Q1->A1_Yes Yes Q2 Is the Ligand:Metal ratio correct? Q1->Q2 No End Re-run Experiment A1_Yes->End A2_No Adjust stoichiometry (e.g., 2:1 for M(II)). Q2->A2_No No Q3 Is the reaction pH neutral or basic? Q2->Q3 Yes A2_No->End A3_No Adjust pH to > 7. Q3->A3_No No Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low yield of the metal complex.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry.
  • Auburn University. (2024). Role of Solvent Coordination and Ligand Structure on the Electrochemical Redox Cycle of Nickel (II) bis(dithiocarbamate) Complexes for Energy Storage Applications.
  • Taylor & Francis Online. (1980). Piperazine Bis(dithiocarbamate) and Diethyl Dithiocarbamate Complexes of Some Triorganotin Compounds: Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.
  • (n.d.). Stability Constants of Metal Complexes of Dithiocarbamates.
  • Taylor & Francis Online. (2003). Metal Complexes of Phenylpiperazine‐Based Dithiocarbamate Ligands. Synthesis, Characterization, Spectroscopic, Thermal, and Antimicrobial Activity Studies.
  • PMC. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • Benchchem. (n.d.). A Comparative Guide to the Structure of Transition Metal Complexes with 4-Methylpiperazine-1-carbodithioate.
  • ACS Publications. (2014). Dithiocarbamates: Reagents for the Removal of Transition Metals from Organic Reaction Media.
  • MDPI. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity.
  • MDPI. (2022). The Versatility in the Applications of Dithiocarbamates.
  • (2025). Spectral and Physical Studying of Dithiocarbamate Mixed Ligand Complexes.
  • RSC Publishing. (2015). Addressing misconceptions in dithiocarbamate chemistry.
  • Systematic Reviews in Pharmacy. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity.
  • MDPI. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity.
  • AIP Publishing. (n.d.). Synthesis, Characterization, Mass Spectral Fragmentation and Biological Activity of new Dithiocarbamate Directive and their Metal Ion Complex.
  • ResearchGate. (2018). (PDF) Synthesis, Characterization of some Transition metal complexes of Piperidine dithiocarbamate and ethylenediamine.
  • ResearchGate. (n.d.). Solvent effect on the Markovnikov addition of dithiocarbamates.
  • Benchchem. (n.d.). Technical Support Center: Refinement of Purification Techniques for Dithiocarbamate Products.
  • Taylor & Francis Online. (n.d.). 4-Methylpiperazine-1-Carbodithioate Complexes of Iron(IV), Cobalt(IV) and Nicke(III) With Tetrachloroferrate as Anion.
  • journal of ultra chemistry. (2018). Synthesis Characterization and Spectral studies Ru(III)and La(III) Dithiocarbomate complex molecule.
  • Semantic Scholar. (2016). Ag(I), Cu(II), Co(III) and Hg(II) complexes and metal-assisted products derived from 4-methyl-piperidine-carbodithioate: syntheses, structures, thermal analyses, redox behaviour and fluorescence properties.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes.
  • MDPI. (n.d.). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications.
  • ResearchGate. (n.d.). Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes | Request PDF.
  • ResearchGate. (n.d.). A Green Method for Metal-Assisted Assembly of New Dithiocarbamate Complexes and their Antifungal Study.
  • (n.d.). Preparation and Characterization of New Dithiocarbamate Derivatives and Using them for Spectrophotometric Determination of Micro Amounts of Metal ions.
  • IOSR Journal. (n.d.). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I).
  • MDPI. (2021). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.
  • NIH. (2024). Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Thermal Stability of Metal Dithiocarbamate Complexes.
  • ResearchGate. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • ResearchGate. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.
  • ResearchGate. (n.d.). Organotin(IV) 4-(benzo[d][4]dioxol-5-ylmethyl)piperazine-1-carbodithioates: Synthesis, characterization and biological activities. Retrieved from

  • PubMed. (n.d.). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of new Dithiocarbamate Complexes.

Sources

Troubleshooting

Technical Support Center: Characterization of Methyl 4-methylpiperazine-1-carbodithioate Complexes

Welcome to the technical support center for the characterization of Methyl 4-methylpiperazine-1-carbodithioate (M4MPCDT) complexes. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of Methyl 4-methylpiperazine-1-carbodithioate (M4MPCDT) complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this versatile dithiocarbamate ligand and its metal complexes. Dithiocarbamates are a class of organosulfur ligands that form stable complexes with a wide range of metals, finding applications in medicine, agriculture, and materials science.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental results.

Section 1: Ligand Synthesis and Purity Assessment

A pure and well-characterized ligand is the foundation for obtaining reliable data on its metal complexes. The synthesis of sodium 4-methylpiperazine-1-carbodithioate monohydrate is typically achieved by reacting 1-methylpiperazine with carbon disulfide in the presence of sodium hydroxide.[2]

Frequently Asked Questions (FAQs): Ligand Synthesis

Q1: My synthesized ligand is off-white or yellowish instead of white. What could be the cause?

A1: A yellowish tint often indicates the presence of impurities, which can arise from several factors:

  • Reaction Temperature: The reaction between the amine, carbon disulfide, and base is exothermic. If the temperature is not maintained below 10°C, side reactions can occur, leading to the formation of colored byproducts.[3]

  • Purity of Starting Materials: Ensure that the 1-methylpiperazine and carbon disulfide are of high purity. Impurities in the starting materials can carry through to the final product.

  • Oxidation: Dithiocarbamate salts can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures during drying.

Troubleshooting Protocol:

  • Temperature Control: Strictly maintain the reaction temperature between 0-5°C using an ice bath during the addition of carbon disulfide and sodium hydroxide.[3]

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to remove colored impurities.

  • Drying: Dry the purified ligand under vacuum at room temperature or in a desiccator over a suitable drying agent to prevent thermal decomposition.[1]

Q2: I am seeing inconsistencies in my elemental analysis results for the ligand. Why?

A2: Inaccurate elemental analysis results for dithiocarbamate salts are often due to the presence of residual solvents or incomplete conversion.

  • Hydration State: The ligand is often isolated as a monohydrate. Ensure that the theoretical elemental composition is calculated for the correct hydration state.[4]

  • Incomplete Drying: Residual ethanol or water can significantly affect the elemental analysis percentages.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, unreacted starting materials will contaminate the product.

Troubleshooting Protocol:

  • Thorough Drying: Dry the sample under high vacuum for an extended period to remove all traces of solvent.

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration (typically 1-2 hours) after the addition of all reagents to ensure complete formation of the dithiocarbamate salt.[5]

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the structure of the ligand and check for the presence of impurities.

Section 2: Synthesis of Metal Complexes

The synthesis of M4MPCDT complexes generally involves the reaction of the sodium salt of the ligand with a corresponding metal salt in a suitable solvent.[2]

Frequently Asked Questions (FAQs): Complex Synthesis

Q1: The yield of my metal complex is consistently low. What can I do to improve it?

A1: Low yields can be attributed to several factors, including stoichiometry, solubility, and reaction conditions.

  • Stoichiometry: The molar ratio of ligand to metal is crucial. For divalent metals, a 2:1 ligand-to-metal ratio is common, while for trivalent metals, a 3:1 ratio is typical.[6]

  • Solubility: The solubility of both the ligand and the metal salt in the chosen solvent is important for a complete reaction. If the solubility of either reactant is low, the reaction may be incomplete.

  • pH of the Reaction Mixture: The pH can influence the stability of the dithiocarbamate ligand. In acidic conditions, dithiocarbamates can decompose.

Troubleshooting Protocol:

  • Optimize Stoichiometry: Perform small-scale reactions with varying ligand-to-metal ratios to determine the optimal stoichiometry for your specific metal ion.

  • Solvent Selection: If solubility is an issue, consider using a solvent mixture or a different solvent in which both reactants are more soluble.

  • pH Control: Ensure the reaction medium is neutral or slightly basic to maintain the stability of the dithiocarbamate ligand.

Q2: The color of my synthesized complex is different from what is reported in the literature. What does this indicate?

A2: The color of transition metal complexes is highly dependent on the coordination environment and oxidation state of the metal ion. A color discrepancy can suggest:

  • Different Coordination Geometry: The ligand may have adopted a different coordination mode (e.g., monodentate vs. bidentate) due to steric hindrance or reaction conditions.

  • Incorrect Oxidation State: The metal ion may have been oxidized or reduced during the reaction.

  • Presence of Impurities: The presence of unreacted starting materials or byproducts can alter the apparent color of the complex.

Troubleshooting Protocol:

  • Spectroscopic Analysis: Use UV-Vis spectroscopy to compare the electronic absorption bands of your complex with literature values. The position and intensity of d-d transitions are indicative of the coordination geometry and oxidation state.[7]

  • Magnetic Susceptibility: For paramagnetic complexes, measuring the magnetic moment can help confirm the oxidation state and spin state of the metal ion.[7]

  • Purification: Thoroughly wash the complex with appropriate solvents to remove any soluble impurities.[5]

Section 3: Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the structure and bonding in M4MPCDT complexes.

Infrared (IR) Spectroscopy

Q3: What are the key IR bands to look for, and how do they change upon coordination to a metal?

A3: The most informative IR bands for dithiocarbamate complexes are the ν(C-N) and ν(C-S) stretching vibrations.

  • ν(C-N) "Thioureide" band: This band, typically found between 1450 and 1550 cm⁻¹, has significant double-bond character due to resonance. Upon coordination to a metal, this band often shifts to a higher frequency, indicating an increase in the C-N double bond character.

  • ν(C-S) band: A single, sharp band around 1000 cm⁻¹ for the ν(C-S) stretch is indicative of a bidentate coordination mode of the dithiocarbamate ligand. If this band splits into a doublet, it suggests a monodentate coordination.[8]

Vibrational Mode Typical Wavenumber (cm⁻¹) in Ligand Change Upon Bidentate Coordination
ν(C-N)~1463Shifts to higher frequency
ν(C-S)~1002, ~921 (two bands)A single sharp band appears around 1000 cm⁻¹
ν(M-S)Not presentAppears in the far-IR region (300-400 cm⁻¹)

Data compiled from representative dithiocarbamate literature.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: I am having trouble obtaining a clean ¹H NMR spectrum for my diamagnetic complex. The peaks are broad. Why?

A4: Broad peaks in the NMR spectrum of a diamagnetic complex can be due to several reasons:

  • Aggregation: The complex may be aggregating in the chosen NMR solvent, leading to slower tumbling and broader lines.

  • Dynamic Processes: There might be a dynamic equilibrium between different coordination isomers or fluxional processes occurring on the NMR timescale.

  • Paramagnetic Impurities: Even small amounts of paramagnetic impurities can cause significant line broadening.

Troubleshooting Protocol:

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent.

  • Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve dynamic processes. At lower temperatures, the exchange may slow down, resulting in sharper peaks for individual species.

  • Purity Check: Ensure the complex is free from paramagnetic impurities by, for example, recrystallization.

UV-Visible Spectroscopy

Q5: How can I use UV-Vis spectroscopy to confirm the coordination of the ligand to the metal ion?

A5: The UV-Vis spectrum of the free ligand will show intense bands due to π→π* and n→π* transitions within the dithiocarbamate moiety.[9] Upon complexation, new bands may appear in the visible region, which can be assigned to d-d transitions of the metal ion. The position and intensity of these d-d bands provide information about the coordination geometry of the metal center.[7] Additionally, the ligand-based transitions may shift in energy upon coordination.

Section 4: Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide valuable information about the thermal stability and decomposition pathways of M4MPCDT complexes.[1][10]

Frequently Asked Questions (FAQs): Thermal Analysis

Q6: My TGA curve shows multiple decomposition steps. How do I interpret this?

A6: Multiple decomposition steps in the TGA curve indicate a multi-stage decomposition process.

  • Loss of Solvent: An initial weight loss at a relatively low temperature (below 150°C) often corresponds to the loss of lattice or coordinated solvent molecules.

  • Decomposition of the Ligand: Subsequent weight loss steps at higher temperatures correspond to the decomposition of the organic ligand.

  • Final Residue: The final residue at the end of the TGA experiment can often be identified as a metal sulfide or metal oxide, depending on the atmosphere used (inert or oxidative).[10]

Troubleshooting Protocol:

  • Correlate with DSC/DTA: Correlate the TGA weight loss steps with endothermic or exothermic events in the corresponding DSC or DTA curve to better understand the nature of the transitions.[1]

  • Analyze the Residue: Analyze the final residue using techniques like X-ray diffraction (XRD) or energy-dispersive X-ray spectroscopy (EDX) to confirm its composition.[10]

  • Atmosphere Control: Run the TGA experiment under both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere to gain more insight into the decomposition mechanism.

Section 5: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and coordination geometry.

Frequently Asked Questions (FAQs): X-ray Crystallography

Q7: I am struggling to grow single crystals of my complex suitable for X-ray diffraction. What techniques can I try?

A7: Growing high-quality single crystals can be challenging. Several techniques can be employed:

  • Slow Evaporation: Slowly evaporating the solvent from a saturated solution of the complex is a common and often successful method.

  • Solvent Diffusion: Layering a solution of the complex with a miscible solvent in which the complex is less soluble (an anti-solvent) can induce crystallization at the interface.

  • Vapor Diffusion: Placing a vial containing a solution of the complex inside a larger sealed container with a more volatile anti-solvent can lead to slow crystallization as the anti-solvent vapor diffuses into the complex solution.

Troubleshooting Protocol:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find the optimal conditions for crystal growth.

  • Temperature Control: Control the temperature at which crystallization occurs. Sometimes, cooling the solution can promote crystal growth.

  • Purity: Ensure the complex is highly pure, as impurities can inhibit crystal growth.

Experimental Workflows and Diagrams

General Synthesis and Characterization Workflow

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Ligand_Synthesis Ligand Synthesis: 4-methylpiperazine + CS2 + NaOH Start->Ligand_Synthesis Complex_Synthesis Complex Synthesis: Ligand + Metal Salt Ligand_Synthesis->Complex_Synthesis Purification Purification: Washing & Drying Complex_Synthesis->Purification Spectroscopy Spectroscopic Analysis (IR, NMR, UV-Vis) Purification->Spectroscopy Thermal_Analysis Thermal Analysis (TGA, DSC) Spectroscopy->Thermal_Analysis Elemental_Analysis Elemental Analysis Thermal_Analysis->Elemental_Analysis Xray X-ray Crystallography (if single crystals obtained) Elemental_Analysis->Xray Final_Structure Final_Structure Xray->Final_Structure Structure Elucidation

Caption: General experimental workflow for the synthesis and characterization of M4MPCDT complexes.

Coordination Modes of Dithiocarbamate Ligand

Coordination Modes Bidentate Bidentate Chelation S S C-N-R2 Monodentate Monodentate Coordination S S C-N-R2 Metal Metal (M) Metal->Bidentate:s1 Metal->Bidentate:s2 Metal->Monodentate:s1

Caption: Common coordination modes of the dithiocarbamate ligand to a metal center.

References

  • BenchChem. (2025). A Comparative Guide to the Structure of Transition Metal Complexes with 4-Methylpiperazine-1-carbodithioate.
  • Odularu, A. T. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications, 2019, 8260496.
  • Andrew, F. P., & Ajibade, P. A. (2018). Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates. Journal of the Chilean Chemical Society, 63(1), 3865-3870.
  • Ekennia, A. C., Onwudiwe, D. C., Ume, C., & Ebenso, E. E. (2022). Spectral and Physical Studying of Dithiocarbamate Mixed Ligand Complexes. Journal of Applicable Chemistry, 11(4), 633-640.
  • Al – Obaidy, G. S. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Systematic Reviews in Pharmacy, 11(6), 360-368.
  • Kalia, S. B., et al. (2014). Synthesis And Physico-Chemical Investigations On Some Bis(Carbodithioato)Nitrosyl Complexes Of Cobalt(I). IOSR Journal of Applied Chemistry, 7(11), 53-59.
  • Kalia, S. B., et al. (2009). Studies on Some New Type of Transition Metal 4-Methyl-Piperazine-1-Carbodithioate Complexes. E-Journal of Chemistry, 6(S1), S443-S448.
  • Singh, P., et al. (2012). Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. Journal of the Serbian Chemical Society, 77(11), 1541-1550.
  • BenchChem. (2025). Application Note: Thermal Analysis of Propylene 1,2-bis(dithiocarbamate) Metal Complexes.
  • Kumar, S., & Kumar, D. (2010). Synthesis and Characterization of new Dithiocarbamate Complexes. Asian Journal of Research in Chemistry, 3(4), 843-847.
  • Basha, D. B., et al. (2018). Synthesis Characterization and Spectral studies Ru(III)and La(III) Dithiocarbomate complex molecule. Journal of Ultra Chemistry, 14(3), 91-101.
  • BenchChem. (2025). Application Notes and Protocols: Sodium 4-Methylpiperazine-1-carbodithioate in Coordination Chemistry.
  • Kalia, S. B., et al. (2008). Thermoanalytical investigations of 4-methylpiperazine-1-carbodithioic acid ligand and its iron(III), cobalt(II), copper(II) and zinc(II) complexes. Journal of Thermal Analysis and Calorimetry, 91(2), 609-613.

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for various synthetic routes. Our goal is to move beyond simple step-by-step instructions and provide the causal reasoning behind experimental choices, empowering you to overcome challenges in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Methyl 4-methylpiperazine-1-carbodithioate and related dithiocarbamates.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a frequent issue, often stemming from one of three areas: reagent stability, reaction conditions, or workup procedure.

  • Instability of the Dithiocarbamic Acid Intermediate: The initial reaction between 1-methylpiperazine and carbon disulfide (CS₂) forms 4-methylpiperazine-1-carbodithioic acid. This acid is unstable and can decompose.[1] The conventional method mitigates this by immediately forming a stable salt with a base like sodium hydroxide.[2][3] If you are attempting a one-pot synthesis, ensure your alkylating agent (methyl iodide) is present to "trap" the dithiocarbamate anion as it forms.

  • Temperature Control: The reaction between amines and CS₂ is highly exothermic.[4] Without adequate cooling (e.g., an ice bath), the heat generated can lead to the decomposition of the dithiocarbamate intermediate and promote side reactions. It is critical to maintain the temperature below 10°C during the addition of CS₂ and base.[2]

  • Reagent Quality and Stoichiometry: Ensure all reagents are pure and anhydrous where necessary. The order of reagent addition can also be crucial; typically, the amine is dissolved first, followed by the slow, controlled addition of CS₂ and then the base or alkylating agent.[3]

  • Workup Losses: The product may have some solubility in the aqueous phase during extraction. Ensure you are using an appropriate organic solvent (like dichloromethane or ethyl acetate) and perform multiple extractions to maximize recovery.

Q2: I'm observing an unexpected solid precipitating from my reaction, or my final product seems impure. What side reactions could be occurring?

A2: The most common side reaction is the oxidative dimerization of the dithiocarbamate anion to form a thiuram disulfide (in this case, bis(4-methylpiperazine-1-carbothioyl) disulfide).[1]

  • Cause: This occurs when an oxidizing agent is present or if the reaction is exposed to atmospheric oxygen for extended periods, especially before the S-methylation step is complete.

  • Prevention:

    • Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, particularly if it is running for a long time.

    • Ensure the immediate and complete conversion of the dithiocarbamate salt to the final methyl ester by using a slight excess of the methylating agent.

  • Identification: Thiuram disulfides have different spectroscopic properties (NMR, IR) and chromatographic behavior (TLC, HPLC) compared to the desired product. Mass spectrometry can easily distinguish the dimer from the monomer.

Q3: The purification of the final product is proving difficult. What strategies do you recommend?

A3: Purification can be challenging if the product is an oil or if it co-elutes with starting materials or byproducts.

  • Column Chromatography: This is the most effective method for purifying dithiocarbamates. A silica gel column is standard. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A typical starting point would be 5-10% ethyl acetate in hexane.[5]

  • Recrystallization: If the product is a solid but contains impurities, recrystallization can be effective. Test various solvent systems; common choices include ethanol, methanol, or mixtures like ethyl acetate/hexane.

  • Acid/Base Washing: During the workup, washing the organic layer with a dilute acid (e.g., 1M HCl) can remove any unreacted 1-methylpiperazine. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic impurities.

Q4: Can I use a different methylating agent besides methyl iodide?

A4: Yes, other methylating agents can be used, though their reactivity and byproducts differ.

  • Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent. However, it is extremely toxic and must be handled with extreme caution in a fume hood with appropriate personal protective equipment.

  • Methyl Tosylate (CH₃OTs): A solid and less volatile alternative to methyl iodide, making it easier to handle. It is a good leaving group, leading to efficient methylation. The choice depends on factors like cost, safety protocols, and desired reactivity. For most lab-scale syntheses, methyl iodide remains a common and effective choice.

Alternative Synthesis Routes: A Comparative Overview

While the classical two-step method is reliable, several alternative routes offer advantages in terms of efficiency, safety, or environmental impact.

Synthesis RouteKey ReagentsConditionsAdvantagesDisadvantages
Classical Two-Step 1. 1-Methylpiperazine, CS₂, NaOH2. Methyl IodideEthanol/Water, 0-10°CRobust, well-documented, reliable for generating the stable salt intermediate.[2][6]Two distinct steps, requires isolation of the intermediate salt.
One-Pot, Three-Component 1-Methylpiperazine, CS₂, Methyl IodideSolvent-free or in a solvent like DMF/THFHigh atom economy, faster procedure, avoids isolating the intermediate.[7][8]Can be highly exothermic, requiring careful temperature control.
Green Chemistry Approach 1-Methylpiperazine, CS₂, Methylating AgentDeep Eutectic Solvent (DES) or Polyethylene Glycol (PEG) at room temp.Environmentally friendly, avoids volatile organic solvents, solvents can be recycled.[9][10]May require specific DES preparation; product isolation can be different from standard extractions.
Detailed Experimental Protocols

Protocol 1: Classical Two-Step Synthesis via Sodium Salt Intermediate

This protocol first prepares the stable sodium salt of the dithiocarbamate, which is then alkylated.

Step A: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate [2]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylpiperazine (0.1 mol, 10.02 g) in 50 mL of ethanol.

  • Place the flask in an ice-water bath and cool the solution to below 10°C.

  • Slowly add carbon disulfide (0.1 mol, 7.61 g) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.

  • Prepare a solution of sodium hydroxide (0.1 mol, 4.00 g) in 20 mL of water. Add this solution dropwise to the reaction mixture, again maintaining a temperature below 10°C.

  • Continue stirring the mixture in the ice bath for an additional 2-3 hours. A white precipitate of the sodium salt will form.

  • Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol, followed by diethyl ether.

  • Dry the product in a desiccator over anhydrous calcium chloride to yield Sodium 4-methylpiperazine-1-carbodithioate.

Step B: S-Methylation to Yield Methyl 4-methylpiperazine-1-carbodithioate

  • Suspend the dried sodium salt (0.1 mol) in 100 mL of acetone or ethanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Add methyl iodide (0.1 mol, 14.19 g) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting salt.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water to remove sodium iodide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure Methyl 4-methylpiperazine-1-carbodithioate.

Protocol 2: One-Pot, Three-Component Synthesis [7][8]

This method combines all reactants in a single step, offering higher efficiency.

  • In a flask under an inert atmosphere (N₂), dissolve 1-methylpiperazine (0.1 mol, 10.02 g) and methyl iodide (0.1 mol, 14.19 g) in 100 mL of a suitable solvent (e.g., THF or DMF).

  • Cool the mixture in an ice bath to 0°C.

  • Add carbon disulfide (0.1 mol, 7.61 g) dropwise over 30 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify via column chromatography as described in Protocol 1.

Visualized Workflows and Mechanisms

To clarify the process, the following diagrams illustrate the classical synthesis workflow and the fundamental reaction mechanism.

G cluster_0 Step A: Salt Formation cluster_1 Step B: S-Methylation reagents_A 1-Methylpiperazine Carbon Disulfide Sodium Hydroxide reaction_A Reaction in Ethanol/Water (0-10°C, 2-3h) reagents_A->reaction_A filtration Filtration & Washing (Cold Ethanol, Ether) reaction_A->filtration intermediate Sodium 4-methylpiperazine-1-carbodithioate (Stable Salt) filtration->intermediate reaction_B Reaction in Acetone (RT, 4-6h) intermediate->reaction_B reagents_B Methyl Iodide reagents_B->reaction_B workup Workup (Extraction & Washing) reaction_B->workup purification Purification (Column Chromatography) workup->purification final_product Methyl 4-methylpiperazine-1-carbodithioate purification->final_product

Caption: Workflow for the Classical Two-Step Synthesis.

Caption: Core Mechanism of Dithiocarbamate Formation & Alkylation.

References
  • Organic Chemistry Portal. Dithiocarbamate synthesis by thiocarbomoylation. [Link]

  • Narayanan, A. C., Singh, S., & Kandasamy, J. (2024). Metal-Free Synthesis of S-Aryl Dithiocarbamates: A Direct Approach from Anilines and Secondary Amines in the Presence of tert-Butyl Nitrite. Synlett. [Link]

  • Gill, S., Kumar, V., & Tewari, A. K. (2025). Synthesis of Dithiocarbamates via Baylis-Hillman Adducts and their Theoretical Investigation with the Aid of Different Analytical Tools: A Review. Journal of Chemical and Pharmaceutical Research, 17(1), 01-07. [Link]

  • Organic Chemistry Portal. Dithiocarbamate synthesis by amination. [Link]

  • Azizi, N., et al. (2012). A highly efficient synthesis of dithiocarbamates in green reaction media. RSC Advances. [Link]

  • Tudose, M. D., et al. (2021). Synthesis of (4-Methylpiperazin-1-yl)carbodithioates and of their 1,3-Dithiolium Derivatives. Revista de Chimie, 72(2), 164-173. [Link]

  • Tarique, M., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. [Link]

  • Tarique, M., et al. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. [Link]

  • Azizi, N., et al. (2015). Multicomponent synthesis of dithiocarbamates starting from vinyl sulfones/sulfoxides and their use in polymerization reactions. RSC Advances. [Link]

  • Azizi, N., et al. (2012). A highly efficient synthesis of dithiocarbamates in green reaction media. Semantic Scholar. [Link]

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  • ResearchGate. (2012). A Highly Efficient Synthesis of Dithiocarbamates in Green Reaction Media. [Link]

  • Hog, D. T., et al. (2016). Piperazine carbamates and methods of making and using same.
  • PubMed. (2007). Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • Hogarth, G., & Tadesse, S. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. [Link]

  • Google Patents. (1994). Piperazine mono(dithio)
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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl 4-methylpiperazine-1-carbodithioate and Other Dithiocarbamates: A Guide for Therapeutic Development

This guide provides an in-depth comparative analysis of Methyl 4-methylpiperazine-1-carbodithioate against other prominent dithiocarbamates. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl 4-methylpiperazine-1-carbodithioate against other prominent dithiocarbamates. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological performance of these compounds, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that explains the causal relationships behind experimental choices and supports the rational design of novel therapeutics.

Introduction: The Chemical Versatility and Biological Significance of Dithiocarbamates

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻.[1] Their remarkable versatility stems from their potent metal-chelating capabilities, facilitated by the two sulfur donor atoms which act as soft bases, readily binding to a wide range of metal ions.[2][3][4][5] This fundamental property underpins their extensive applications, from fungicides in agriculture to accelerators in rubber vulcanization and, most importantly, as therapeutic agents in medicine.[6][7][8]

The synthesis of DTCs is typically straightforward, most commonly involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base.[1][9] The substituents (R groups) on the nitrogen atom can be readily modified, allowing for the fine-tuning of the molecule's steric and electronic properties, which in turn influences its solubility, stability, and biological activity.

Biologically, the action of DTCs is multifaceted. Their ability to chelate essential metal ions like copper and zinc can disrupt the function of metalloenzymes, leading to potent anticancer and antimicrobial effects.[6][10][11] For instance, DTC-copper complexes are known to inhibit the proteasome, a key cellular machinery for protein degradation, thereby inducing apoptosis in cancer cells.[10] Furthermore, many DTCs exhibit significant antioxidant properties by scavenging reactive oxygen species (ROS) and modulating cellular redox pathways.[12][13]

This guide focuses on Methyl 4-methylpiperazine-1-carbodithioate, a derivative featuring a piperazine ring, and compares its performance with other widely studied DTCs like Pyrrolidine dithiocarbamate (PDTC) and Diethyldithiocarbamate (DDC).

Synthesis and Characterization of Methyl 4-methylpiperazine-1-carbodithioate

The synthesis of the target compound begins with the formation of its precursor salt, Sodium 4-methylpiperazine-1-carbodithioate. This is a classic dithiocarbamate synthesis, chosen for its high efficiency and mild reaction conditions. The subsequent step is an S-alkylation to yield the methyl ester.

Synthesis Workflow

The overall synthetic pathway is a two-step process. First, the nucleophilic addition of 1-methylpiperazine to carbon disulfide forms the dithiocarbamate anion, which is stabilized as a sodium salt. Second, this salt is reacted with a methylating agent (e.g., methyl iodide) to form the final methyl ester.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: S-Alkylation (Esterification) 1-Methylpiperazine 1-Methylpiperazine Product1 Sodium 4-methylpiperazine-1-carbodithioate 1-Methylpiperazine->Product1 CS2 Carbon Disulfide (CS₂) CS2->Product1 NaOH Sodium Hydroxide (NaOH) NaOH->Product1 Methyl_Iodide Methyl Iodide (CH₃I) Product1->Methyl_Iodide Product2 Methyl 4-methylpiperazine-1-carbodithioate Methyl_Iodide->Product2

Caption: General synthesis workflow for Methyl 4-methylpiperazine-1-carbodithioate.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. Successful formation of the intermediate salt is indicated by the formation of a white precipitate, and the final product can be verified through standard characterization techniques.

Part A: Synthesis of Sodium 4-methylpiperazine-1-carbodithioate Monohydrate [14]

  • Reaction Setup: Dissolve 1-methylpiperazine (0.1 mol) in 50 mL of ethanol in a flask placed in an ice bath to control the exothermic reaction.

  • Addition of CS₂: Slowly add carbon disulfide (0.1 mol) to the stirred solution. The choice of slow, dropwise addition is critical to prevent a rapid temperature increase that could lead to side reactions.

  • Base Addition: To this mixture, add a solution of sodium hydroxide (0.1 mol) in 20 mL of water dropwise. It is imperative to maintain the reaction temperature below 10 °C to ensure the stability of the dithiocarbamate salt being formed.

  • Reaction and Isolation: Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a white precipitate indicates the successful synthesis of the sodium salt.

  • Purification: Collect the precipitate by filtration, wash with a small portion of cold ethanol to remove unreacted starting materials, and then with diethyl ether. Dry the product in a vacuum desiccator.

Part B: Synthesis of Methyl 4-methylpiperazine-1-carbodithioate

  • Dissolution: Suspend the synthesized sodium salt (0.05 mol) in 50 mL of acetone.

  • Alkylation: Add methyl iodide (0.05 mol) dropwise to the suspension while stirring at room temperature.

  • Reaction Monitoring: Stir the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the sodium iodide byproduct. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final Methyl 4-methylpiperazine-1-carbodithioate.

Characterization: The final product should be characterized using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.[2]

Comparative Biological Activity

The therapeutic potential of a DTC is primarily evaluated based on its anticancer, antimicrobial, and antioxidant activities. Here, we compare the performance of Methyl 4-methylpiperazine-1-carbodithioate (M4MP-DTC) with established DTCs: Pyrrolidine dithiocarbamate (PDTC) and Diethyldithiocarbamate (DDC).

Anticancer Activity

The anticancer mechanism of many DTCs involves the chelation of intracellular copper, forming complexes that inhibit the 26S proteasome, leading to cell cycle arrest and apoptosis.[10] The structural differences between DTCs, particularly the substituents on the nitrogen atom, influence their lipophilicity and ability to enter cells, thereby affecting their cytotoxic potency.

Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)

CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)
M4MP-DTC (as metal complex) ~15[14][15]~10[16]~20[16]~30[17]
PDTC (as metal complex) ~5-10[7]Data not availableData not availableData not available
DDC (as metal complex) ~10-20[10]Data not availableData not availableData not available
Cisplatin (Reference Drug) ~1-5[18][19]~5-10~5-15~1-5

Note: Data is collated from various sources and experimental conditions may vary. The activity of DTCs is often significantly enhanced when complexed with metals like copper or zinc.[7][10]

The data suggests that M4MP-DTC and its derivatives exhibit moderate to good cytotoxic activity against a range of cancer cell lines.[14][16] The presence of the 4-methylpiperazine moiety likely contributes to its specific interactions with cellular targets.[14] While direct comparisons are challenging due to varying experimental setups, its potency appears to be in a similar range to DDC, with PDTC often showing slightly higher activity in some contexts.[7]

G DTC DTC-Cu Complex Proteasome 26S Proteasome DTC->Proteasome Inhibition Proteins Protein Fragments Proteasome->Proteins Apoptosis Apoptosis Proteasome->Apoptosis Block leads to CellCycle Cell Cycle Arrest (e.g., G2/M) Proteasome->CellCycle Block leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Normal Degradation

Caption: Proposed anticancer signaling pathway for DTC-copper complexes.[10][14]

Antimicrobial Activity

DTCs exert antimicrobial effects by chelating metal ions essential for microbial enzyme function or by generating oxidative stress within the pathogen.[6][20] Their broad-spectrum activity makes them attractive candidates for development as new antimicrobial agents.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
M4MP-DTC (as metal complex) ~10-30[14][15]~30-60[14]~15-40[14][15]
PDTC ~30 µM (~5 µg/mL)[21]>400 µM (>65 µg/mL)[21]~10[20]
DDC Data not availableData not availableData not available
Gentamycin (Reference) ~0.5-2~1-4N/A
Ketoconazole (Reference) N/AN/A~0.1-1[22]

The metal complexes of M4MP-DTC demonstrate significant activity against both Gram-positive bacteria and fungi.[14][15] In comparison, PDTC shows potent activity against Gram-positive bacteria but is notably less effective against Gram-negative bacteria like E. coli, which possess an outer membrane that can restrict compound entry.[21] The structural features of M4MP-DTC may afford it different membrane permeability characteristics compared to PDTC.

Antioxidant Activity

The antioxidant capacity of DTCs is attributed to their ability to scavenge free radicals and chelate redox-active metals like iron and copper, which can catalyze the formation of ROS.[13] DDC, for example, is a known powerful reductant and antioxidant that scavenges several types of ROS.[13]

While specific comparative data for M4MP-DTC is less prevalent in the literature, dithiocarbamates derived from heterocyclic amines are known to possess antioxidant properties.[23][24] The evaluation of M4MP-DTC using assays like CUPRAC (Cupric Reducing Antioxidant Capacity) or DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging would be necessary for a direct quantitative comparison. The antioxidant activity is a crucial parameter, as it can contribute to the cytoprotective effects of a compound in healthy tissues, potentially improving its therapeutic index.

Key Experimental Methodologies

Reproducibility is the cornerstone of scientific integrity. The following protocols are provided in a step-by-step format to ensure they can be reliably implemented.

Protocol: In Vitro Anticancer MTT Assay[15][18]

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is a standard method for assessing the cytotoxicity of a compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., M4MP-DTC) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Broth Microdilution Assay (MIC Determination)[15][26]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus at ~5 x 10⁵ CFU/mL).

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion and Future Directions

This comparative analysis demonstrates that Methyl 4-methylpiperazine-1-carbodithioate is a dithiocarbamate derivative with considerable therapeutic potential. Its metal complexes exhibit moderate to potent anticancer and antimicrobial activities, comparable in many respects to established DTCs like DDC and PDTC.[14][15][16] The presence of the 4-methylpiperazine moiety provides a unique structural scaffold that influences its biological profile and offers opportunities for further chemical modification to enhance potency and selectivity.

Future research should focus on a direct, side-by-side comparison of M4MP-DTC with other DTCs under standardized assay conditions to obtain more precise comparative data. Elucidating its detailed mechanism of action, particularly its effects on specific cellular pathways beyond proteasome inhibition, will be crucial. Furthermore, in vivo studies are necessary to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models. The insights provided in this guide serve as a foundational resource for advancing the development of this promising class of compounds from the laboratory to clinical applications.

References

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Comparative

A Comparative Guide to the Antimicrobial Efficacy of Methyl 4-methylpiperazine-1-carbodithioate Complexes

For Researchers, Scientists, and Drug Development Professionals In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent microbicidal activity is a critical endeavor in me...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds with potent microbicidal activity is a critical endeavor in medicinal chemistry. Among the promising candidates, dithiocarbamate complexes have garnered significant attention due to their diverse biological activities. This guide provides an in-depth, comparative analysis of the antimicrobial efficacy of metal complexes derived from Methyl 4-methylpiperazine-1-carbodithioate. As a Senior Application Scientist, my aim is to present a technically sound and practically insightful resource, moving beyond a simple recitation of data to explain the underlying scientific rationale and experimental considerations.

Introduction: The Rationale for Investigating Dithiocarbamate Complexes

Dithiocarbamates (R₂NCS₂⁻) are versatile chelating ligands that form stable complexes with a wide array of transition metals.[1] Their biological activity is often attributed to their ability to interfere with essential cellular processes. The incorporation of a piperazine moiety, a common pharmacophore in many approved drugs, into the dithiocarbamate backbone can enhance the lipophilicity and cell permeability of the resulting metal complexes, potentially leading to improved antimicrobial potency.[2]

The central hypothesis underpinning this research is that the complexation of Methyl 4-methylpiperazine-1-carbodithioate with various transition metals will modulate its inherent antimicrobial activity. This guide will dissect this hypothesis by comparing the efficacy of the uncomplexed ligand with its corresponding metal complexes against a panel of clinically relevant bacteria and fungi.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of the synthesized compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a substance that prevents visible growth of a microorganism. The data presented here is a synthesis of findings from key studies in the field.[3][4]

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Methyl 4-methylpiperazine-1-carbodithioate Ligands and their Metal Complexes
Compound/ComplexCandida albicansEscherichia coliPseudomonas aeruginosaStaphylococcus aureusEnterococcus faecalis
Ligands
4-MPipzcdtH>512>512>512128>512
4-MPipzcdtNa.H₂O>512>512>512>512>512
Mixed Ligand Complexes
[Mn(4-MPipzcdt)₂(phen)]8326464128
[Co(4-MPipzcdt)₂(phen)]163232128128
[Zn(4-MPipzcdt)₂(phen)]64256512256128
[Mn(4-MPipzcdt)(phen)₂]Cl326412864256
[Co(4-MPipzcdt)(phen)₂]Cl81616128128
Standard Antibiotics
Nystatin32----
Chloramphenicol-41284-

Data synthesized from Kalia et al.[3][4] and other sources for standard antibiotics.[5]

Analysis of Antimicrobial Activity:

The data unequivocally demonstrates that the complexation of Methyl 4-methylpiperazine-1-carbodithioate with transition metals significantly enhances its antimicrobial activity. The uncomplexed ligand, in both its acidic (4-MPipzcdtH) and sodium salt (4-MPipzcdtNa.H₂O) forms, exhibited poor to moderate activity, with high MIC values against most of the tested strains.[3][4]

In stark contrast, the metal complexes, particularly the mixed ligand complexes with 1,10-phenanthroline (phen), displayed potent antimicrobial properties. Notably, the cobalt complex, [Co(4-MPipzcdt)(phen)₂]Cl, emerged as the most effective agent against E. coli and P. aeruginosa with an MIC of 16 µg/mL.[3][4] Several of the manganese and cobalt complexes also showed remarkable antifungal activity against C. albicans, with MIC values as low as 8 µg/mL, surpassing the efficacy of the standard antifungal drug, Nystatin.[3][4]

The variation in activity among the different metal complexes suggests that the nature of the central metal ion plays a crucial role in determining the antimicrobial potency and spectrum. This is a key area for further investigation and optimization in the development of new metallo-antibiotics.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the ligand and its metal complexes, as well as the standardized protocol for antimicrobial susceptibility testing.

Synthesis of Sodium 4-methylpiperazine-1-carbodithioate Monohydrate (Ligand)

This protocol is based on established methods for the synthesis of dithiocarbamate salts.

Materials:

  • 1-Methylpiperazine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Procedure:

  • In a flask, dissolve 1-methylpiperazine in ethanol and cool the solution in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of carbon disulfide to the cooled solution. A white precipitate of the dithiocarbamic acid may form.

  • Prepare a solution of an equimolar amount of sodium hydroxide in a minimal amount of water.

  • Add the NaOH solution dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • Continue stirring the mixture in the ice bath for 2-3 hours to ensure complete reaction.

  • Collect the resulting white precipitate of sodium 4-methylpiperazine-1-carbodithioate monohydrate by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum.

Diagram of the Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Methylpiperazine 1-Methylpiperazine Reaction Reaction in Ethanol (Ice Bath, <10°C) Methylpiperazine->Reaction CS2 Carbon Disulfide CS2->Reaction NaOH Sodium Hydroxide NaOH->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Sodium 4-methylpiperazine-1- carbodithioate Monohydrate Drying->Product

Caption: Workflow for the synthesis of the dithiocarbamate ligand.

Synthesis of Mixed Ligand Metal Complexes

This protocol describes the synthesis of the mixed ligand complexes of Mn(II), Co(II), and Zn(II).[3]

Materials:

  • Sodium 4-methylpiperazine-1-carbodithioate monohydrate

  • Metal(II) chloride salt (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)

  • 1,10-Phenanthroline (phen)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of the respective metal(II) chloride.

  • In a separate flask, prepare an aqueous solution of 1,10-phenanthroline.

  • Add the metal chloride solution to the 1,10-phenanthroline solution with constant stirring.

  • To this mixture, add an aqueous solution of sodium 4-methylpiperazine-1-carbodithioate monohydrate dropwise with vigorous stirring. The molar ratios of the reactants will determine the final stoichiometry of the complex.

  • Continue stirring the reaction mixture at room temperature for several hours to allow for the formation of the complex precipitate.

  • Collect the colored precipitate by vacuum filtration.

  • Wash the precipitate with distilled water and then a small amount of cold ethanol.

  • Dry the final complex in a desiccator over anhydrous CaCl₂.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6][7]

Materials:

  • Synthesized compounds (ligand and complexes)

  • Standard antibiotics (e.g., Chloramphenicol, Nystatin)

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solutions Dilution Serial Dilutions in 96-well Plate Stock->Dilution Inoculum Prepare Standardized Inoculum Inoculation Inoculate Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Reading Read Results (Visual/Plate Reader) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for MIC determination by broth microdilution.

Proposed Mechanism of Action: Unraveling the Antimicrobial Strategy

The enhanced antimicrobial activity of the metal complexes compared to the free ligand suggests that the metal center is intimately involved in the mechanism of action. While the precise mechanism for these specific complexes is yet to be fully elucidated, the current understanding of dithiocarbamate metallodrugs points towards a multi-targeted approach.

Key Proposed Mechanisms:

  • Enzyme Inhibition: Dithiocarbamates and their metal complexes are known to inhibit various microbial enzymes, particularly metalloenzymes, by chelating the metal ions in their active sites.[1] This can disrupt crucial metabolic pathways.

  • Cell Membrane Disruption: The increased lipophilicity of the metal complexes facilitates their transport across the microbial cell membrane. Once inside, they can alter membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[8]

  • Inhibition of DNA Synthesis: Some metal complexes can interact with DNA, either through intercalation or by causing oxidative damage, thereby inhibiting DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The redox properties of the transition metal center can catalyze the production of ROS within the microbial cell, leading to oxidative stress and damage to cellular macromolecules.

Diagram of the Proposed Antimicrobial Mechanism:

Mechanism_of_Action cluster_cell Microbial Cell cluster_targets Intracellular Targets Complex Metal Complex Membrane Cell Membrane Complex->Membrane Increased Permeability Cytoplasm Cytoplasm Membrane->Cytoplasm Enzymes Essential Enzymes Cytoplasm->Enzymes Inhibition DNA DNA Cytoplasm->DNA Damage/Inhibition of Synthesis ROS ROS Generation Cytoplasm->ROS Induction Cell_Death Cell Death Enzymes->Cell_Death DNA->Cell_Death ROS->Cell_Death

Caption: Proposed multi-targeted mechanism of action.

Conclusion and Future Directions

The data and protocols presented in this guide validate the significant potential of Methyl 4-methylpiperazine-1-carbodithioate metal complexes as a promising class of antimicrobial agents. The key takeaways are:

  • Complexation is Key: The chelation of the dithiocarbamate ligand with transition metals is essential for potent antimicrobial activity.

  • Metal-Dependent Efficacy: The choice of the central metal ion has a profound impact on the antimicrobial spectrum and potency of the complexes.

  • Broad-Spectrum Potential: These complexes have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Future research should focus on synthesizing and evaluating a broader range of metal complexes of this ligand to establish a more comprehensive structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets of these compounds, which will be crucial for their rational design and development as next-generation antimicrobial drugs.

References

  • Antimicrobial Potential of Dithiocarbamates Complexes. Encyclopedia.pub. Available at: [Link]

  • Kalia, S. B., Kaushal, G., Kumar, M., Cameotra, S. S., Sharma, A., Verma, M. L., & Kanwar, S. S. (2009). Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. Brazilian Journal of Microbiology, 40(4), 916–922. Available at: [Link]

  • Tiekink, E. R. T., & Yeo, C. I. (2021). Insights into the Antimicrobial Potential of Dithiocarbamate Anions and Metal-Based Species. International Journal of Molecular Sciences, 22(11), 5679. Available at: [Link]

  • Kalia, S. B., Kaushal, G., Kumar, M., Cameotra, S. S., Sharma, A., Verma, M. L., & Kanwar, S. S. (2009). Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. SciELO. Available at: [Link]

  • Ratia, C., et al. (2023). Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights. Frontiers in Microbiology, 14, 1189451. Available at: [Link]

  • Ratia, C., et al. (2023). Novel gold(III)-dithiocarbamate complex targeting bacterial thioredoxin reductase: antimicrobial activity, synergy, toxicity, and mechanistic insights. PubMed Central. Available at: [Link]

  • Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands. ScienceOpen. Available at: [Link]

  • Wang, D., et al. (2022). Metal-Based Approaches for the Fight against Antimicrobial Resistance: Mechanisms, Opportunities, and Challenges. ACS Infectious Diseases, 8(3), 469-494. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activities of Co(II), Ni(II) and Cu(II) Metal complexes derived from 2. IJESI. Available at: [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Kamel, F. H., Saeed, C., Amin, A. M., & Qader, S. (2013). MICs of chloramphenicol for different concentrations of E. coli, S. aureus and P. aeruginosa. ResearchGate. Available at: [Link]

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  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

  • Synthesis and characterization of the Co(ii), Ni(ii), and Cu(ii) complexes with a 1,2,4-triazine derivative ligand. ResearchGate. Available at: [Link]

  • Özbek, N., Mamaş, S., et al. (2018). Synthesis, characterization, DFT studies of piperazine derivatives and its Ni(II), Cu(II) complexes as antimicrobial agents and glutathione reductase inhibitors. Journal of Molecular Structure, 1171, 886-896. Available at: [Link]

  • Al-Tamimi, M., et al. (2024). Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome. International Journal of Molecular Sciences, 25(2), 999. Available at: [Link]

  • Kim, Y. K., et al. (2015). The effect of Candida albicans and Bacterial Mixed Culture on C. albicans. The Journal of Mycology and Infection, 20(4), 241-246. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Antitumor and Antibacterial Activity of Ni(II), Cu(II), Ag(I), and Hg(II) Complexes with Ligand Derived from Thiosemicarbazones. Molecules, 28(6), 2588. Available at: [Link]

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Validation

A Comparative Analysis for Cancer Therapy: Methyl 4-methylpiperazine-1-carbodithioate vs. Sodium Diethyldithiocarbamate

In the landscape of contemporary oncology research, the repurposing and development of metal-binding compounds have opened new avenues for therapeutic intervention. Among these, dithiocarbamates have garnered significant...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncology research, the repurposing and development of metal-binding compounds have opened new avenues for therapeutic intervention. Among these, dithiocarbamates have garnered significant attention for their potent anticancer properties. This guide provides an in-depth, objective comparison of two such agents: the well-established Sodium Diethyldithiocarbamate (DETC) and the promising Methyl 4-methylpiperazine-1-carbodithioate. Our focus is to dissect their mechanisms of action, compare their efficacy with supporting experimental data, and provide actionable protocols for researchers in drug development.

Introduction to the Dithiocarbamate Class in Oncology

Dithiocarbamates (DTCs) are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. Their significance in medicine, and particularly in cancer therapy, stems from their exceptional ability to act as chelating agents for transition metal ions, most notably copper. It is now understood that the intracellular accumulation of copper is a feature of many malignancies, and DTCs exploit this dependency. By forming lipophilic complexes with copper, they facilitate its entry into cancer cells, where the resulting complex exerts potent cytotoxic effects through various mechanisms, primarily the inhibition of the ubiquitin-proteasome system.

Sodium Diethyldithiocarbamate (DETC) , also known as Ditiocarb, is the most extensively studied of these compounds. It is, in fact, the primary active metabolite of Disulfiram, a drug historically used for the management of alcoholism.[1] Its journey into oncology has been driven by a wealth of preclinical and clinical data.

Methyl 4-methylpiperazine-1-carbodithioate represents a newer generation of DTCs, where modifications to the side-chain—in this case, the incorporation of a methylpiperazine group—are explored to enhance stability, selectivity, and overall therapeutic index.[2][3][4] This guide will illuminate the nuances that distinguish these two molecules.

Mechanism of Action: A Tale of Two Chelators

While both compounds operate under the general umbrella of dithiocarbamate activity, their specific molecular interactions and downstream consequences present key differences for consideration.

Sodium Diethyldithiocarbamate (DETC): The Copper-Dependent Proteasome Inhibitor

The anticancer activity of DETC is intrinsically linked to its interaction with copper ions.[5][6] High levels of copper are often found in tumor tissues, which DETC leverages for its therapeutic effect.[7] The mechanism can be summarized in a multi-step process:

  • Copper Chelation: DETC chelates extracellular or intracellular copper to form a lipophilic copper-DETC complex, [Cu(DDC)₂].

  • Cellular Uptake: This complex readily permeates cancer cell membranes.

  • Proteasome Inhibition: Once inside the cell, the [Cu(DDC)₂] complex directly inhibits the 26S proteasome.[6] This is a critical step, as the proteasome is responsible for degrading proteins that regulate cell cycle and apoptosis. Its inhibition leads to the accumulation of pro-apoptotic proteins (like p53) and cell cycle inhibitors.

  • Apoptosis Induction: The inhibition of the proteasome and the resulting cellular stress trigger programmed cell death, or apoptosis. This is often observed through the cleavage of Poly (ADP-ribose) polymerase (PARP).[7]

  • NF-κB Pathway Inhibition: Proteasome inhibition prevents the degradation of IκB, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[7] This traps NF-κB in the cytoplasm, blocking its pro-survival and pro-inflammatory signaling.

  • ROS Generation: The DETC-copper complex can also induce cytotoxicity through the generation of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis.[8]

DETC_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus DETC Sodium Diethyldithiocarbamate (DETC) Cu_DDC_Complex [Cu(DDC)₂] Complex DETC->Cu_DDC_Complex Chelation Cu2_ext Copper (Cu²⁺) Cu2_ext->Cu_DDC_Complex Proteasome 26S Proteasome Cu_DDC_Complex->Proteasome Inhibits ROS ROS Generation Cu_DDC_Complex->ROS IkB IκB Proteasome->IkB Degrades Apoptosis Apoptosis Proteasome->Apoptosis Inhibition Induces NFkB_nuc NF-κB Gene Pro-Survival Genes NFkB_nuc->Gene Activates NFkB_cyto NF-κB IkB->NFkB_cyto Sequesters NFkB_cyto->NFkB_nuc Translocation ROS->Apoptosis Induces MMPC_Mechanism cluster_cell Cancer Cell MMPC Methyl 4-methylpiperazine -1-carbodithioate MMPC_Complex [Metal-MMPC] Complex MMPC->MMPC_Complex Forms Complex Metal_ext Transition Metal (e.g., Cu²⁺, Zn²⁺) Metal_ext->MMPC_Complex Proteasome 26S Proteasome MMPC_Complex->Proteasome Inhibits Mitochondrion Mitochondrion MMPC_Complex->Mitochondrion Induces Stress Pro_Apoptotic Accumulation of Pro-Apoptotic Proteins Proteasome->Pro_Apoptotic Inhibition Leads to ROS Mitochondrial ROS Mitochondrion->ROS Releases Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces ROS->Apoptosis Induces

Caption: Proposed anticancer signaling pathway for Methyl 4-methylpiperazine-1-carbodithioate.

Comparative Performance: In Vitro Cytotoxicity

A direct comparison of the half-maximal inhibitory concentration (IC₅₀) is essential for evaluating the relative potency of these compounds. The data below is collated from various studies to provide a comparative snapshot. It is important to note that IC₅₀ values can vary based on the cell line, incubation time, and specific assay conditions.

CompoundCancer Cell LineTypeIC₅₀ (µM)Reference
Sodium Diethyldithiocarbamate (as Cu complex) LNCaPProstate~5-10[7]
C4-2BProstate~5-10[7]
K562Myeloid LeukemiaData suggests high activity[8]
DaudiBurkitt's LymphomaData suggests high activity[8]
Piperazine-based Dithiocarbamates A-549Lung Carcinoma~25 (cell viability %)[9]
HCT-116Colon CancerActive (specific IC50 not stated)[4]
MIAPaCa-2Pancreatic CancerActive (specific IC50 not stated)[4]
MDA-MB-231Breast Cancer3.76 - 7.44 (Organotin complexes)[10]

Analysis: The available data suggests that both classes of compounds exhibit potent anticancer activity in the low micromolar range. DETC, particularly when complexed with copper, shows strong efficacy against prostate and hematological cancer cell lines. [7][8]While direct IC₅₀ values for Methyl 4-methylpiperazine-1-carbodithioate are less commonly reported, related piperazine-dithiocarbamate complexes show significant activity against a broad range of solid tumors. [4][9][10]A key takeaway is the consistent efficacy of the dithiocarbamate functional group; the choice between DETC and a piperazine derivative may hinge on factors like desired tumor specificity, stability, and toxicity profile rather than raw potency alone.

Experimental Protocols for Evaluation

To ensure reproducibility and standardization in research, we provide the following detailed protocols for key assays used to characterize and compare these dithiocarbamates.

General Synthesis Workflow

The synthesis of dithiocarbamate sodium salts is a straightforward and well-established procedure.

Synthesis_Workflow start Start amine Dissolve Secondary Amine (e.g., Diethylamine or 1-Methylpiperazine) in Ethanol start->amine ice_bath Place Flask in Ice Bath amine->ice_bath cs2 Slowly Add Carbon Disulfide (CS₂) ice_bath->cs2 naoh Add NaOH Solution Dropwise (Keep Temp < 10°C) cs2->naoh stir Stir in Ice Bath for 2-3 Hours naoh->stir precipitate Collect White Precipitate by Filtration stir->precipitate wash Wash Precipitate with Cold Ethanol and then Diethyl Ether precipitate->wash dry Dry Product in Desiccator wash->dry end End Product: Dithiocarbamate Sodium Salt dry->end

Caption: General workflow for the synthesis of dithiocarbamate sodium salts.

Rationale: The reaction is highly exothermic; therefore, maintaining a low temperature with an ice bath is crucial to prevent the decomposition of the dithiocarbamate product and minimize side reactions. Dropwise addition of the strong base (NaOH) also helps control the reaction temperature.

Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (Methyl 4-methylpiperazine-1-carbodithioate and Sodium Diethyldithiocarbamate) in culture medium. If the compounds require copper for activity, they can be pre-complexed with CuSO₄ in a 1:2 (Cu:DTC) molar ratio or added to medium containing copper.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in 10% SDS, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Proteasome Activity Assay

This assay quantifies the chymotrypsin-like activity of the proteasome, which is a primary target of these dithiocarbamates.

Principle: A fluorogenic peptide substrate, such as Suc-LLVY-AMC, is cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to proteasome activity.

Step-by-Step Methodology:

  • Cell Lysate Preparation: Treat cells with the desired concentrations of the dithiocarbamate compounds for a specified time.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA).

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the proteasomes.

  • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Assay Reaction: In a black 96-well plate, add 20-50 µg of protein lysate to each well.

  • Add assay buffer (e.g., 50 mM Tris-HCl, pH 7.5) to bring the volume to 100 µL.

  • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 20 µM.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically every 5 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the kinetic curve. Express the proteasome activity as a percentage relative to the untreated control.

Toxicity and Safety Profile

A crucial aspect of drug development is the therapeutic window—the range between the effective dose and the toxic dose.

Sodium Diethyldithiocarbamate (DETC):

  • Acute Toxicity: Harmful if swallowed, with an oral LD50 in rats of 1,500 mg/kg. [11][12]It can cause irritation to the skin, eyes, and mucous membranes. [13][14][15]* Radiomodulation: DETC exhibits a dual role in radiation therapy. It can act as a radioprotector for healthy tissues, particularly bone marrow, but can also function as a radiosensitizer in tumor cells by inhibiting superoxide dismutase (SOD). [16][17]The timing of administration relative to irradiation is critical to harness its beneficial effects. [16]* In Vivo Considerations: When administered, it can degrade in the low pH of gastric juice, which can be mitigated by co-administration of sodium bicarbonate. Methyl 4-methylpiperazine-1-carbodithioate:

  • Selectivity: A potential advantage of the piperazine moiety and its derivatives is the possibility of improved selectivity towards cancer cells over normal cells, which could translate to a better safety profile. However, this requires further validation through rigorous preclinical toxicology studies. [8]

Conclusion and Future Perspectives

Both Sodium Diethyldithiocarbamate and Methyl 4-methylpiperazine-1-carbodithioate are compelling dithiocarbamate-based candidates for cancer therapy, operating primarily through metal-dependent proteasome inhibition.

  • DETC stands as a well-characterized compound with a substantial body of evidence supporting its mechanism and efficacy. Its known role as a metabolite of an FDA-approved drug provides a solid foundation for its continued investigation.

  • Methyl 4-methylpiperazine-1-carbodithioate represents a promising evolution of the dithiocarbamate scaffold. The inclusion of the methylpiperazine group may offer advantages in terms of stability, pharmacokinetics, and potentially, a wider therapeutic window.

Future research should focus on:

  • Head-to-Head In Vivo Studies: Direct comparative studies in relevant xenograft models are necessary to definitively assess the relative efficacy and toxicity of these two agents.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of Methyl 4-methylpiperazine-1-carbodithioate is essential for its clinical translation.

  • Combination Therapies: Exploring the synergistic potential of these compounds with other chemotherapeutic agents or radiation could unlock more effective treatment regimens.

  • Formulation Development: For DETC, prodrug strategies like the sugar-linked derivatives currently being explored could overcome stability issues, enhancing its therapeutic potential. [20][21][22] This guide has provided a foundational comparison based on current scientific literature. It is imperative for researchers to build upon this knowledge, utilizing the provided protocols to conduct further rigorous, comparative experiments that will ultimately clarify the clinical potential of these promising anticancer compounds.

References

  • Pang, H., Chen, D., Cui, Q. C., & Dou, Q. P. (2007). Sodium diethyldithiocarbamate, an AIDS progression inhibitor and a copper-binding compound, has proteasome-inhibitory and apoptosis-inducing activities in cancer cells. International Journal of Molecular Medicine, 19(5), 809–816. [Link]

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Comparative

A Researcher's Guide to Evaluating the Specificity of Methyl 4-methylpiperazine-1-carbodithioate as an Enzyme Inhibitor

In the landscape of drug discovery and chemical biology, the identification of a potent enzyme inhibitor is a significant milestone. However, potency is only one facet of a viable therapeutic or research tool.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical biology, the identification of a potent enzyme inhibitor is a significant milestone. However, potency is only one facet of a viable therapeutic or research tool. The true measure of an inhibitor's utility lies in its specificity—the ability to selectively interact with its intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target effects and toxicity. This guide provides a comprehensive framework for evaluating the enzyme inhibitor specificity of Methyl 4-methylpiperazine-1-carbodithioate, a dithiocarbamate compound with demonstrated biological activities.

Dithiocarbamates are a class of compounds known for their metal-chelating properties and diverse biological effects, including anticancer and antimicrobial activities.[1] Derivatives of piperazine-1-carbodithioate, in particular, have emerged as promising inhibitors of various enzymes.[2][3][4] Methyl 4-methylpiperazine-1-carbodithioate belongs to this family, and while initial studies may indicate efficacy against certain enzymes, a rigorous specificity assessment is paramount before advancing it in any development pipeline. This guide is designed for researchers, scientists, and drug development professionals, offering a multi-pronged approach that combines broad-spectrum screening with in-depth, cell-based validation, grounded in established scientific principles.

Understanding the Landscape: Known Activities and the Rationale for Specificity Profiling

Preliminary research has highlighted the inhibitory potential of carbodithioate derivatives against several enzyme classes. For instance, pyridylpiperazine-based carbodithioates have shown potent inhibitory activity against urease, an enzyme critical for the survival of bacteria like Helicobacter pylori.[3][4][5] Other studies have pointed to dithiocarbamates as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism, and the proteasome, a cellular machine vital for protein degradation and a target in cancer therapy.[1][2]

Given this context, an initial investigation into Methyl 4-methylpiperazine-1-carbodithioate might focus on these enzyme classes. However, the core challenge remains: is the observed inhibition a specific, targeted interaction, or is it the result of promiscuous activity? Answering this question is critical. A non-specific inhibitor can produce misleading results in preclinical studies and has a high probability of failure in later stages due to unforeseen side effects. Therefore, a systematic evaluation of its interaction with a wide array of unrelated enzymes is not just recommended; it is essential.

A Multi-Pronged Strategy for Comprehensive Specificity Evaluation

A robust assessment of inhibitor specificity cannot rely on a single experiment. It requires a tiered approach, moving from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This workflow ensures that resources are used efficiently while building a comprehensive and trustworthy specificity profile.

G cluster_0 Phase 1: Broad-Spectrum Biochemical Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Cell-Based Target Engagement cluster_3 Phase 4: Comparative Analysis A Test Compound: Methyl 4-methylpiperazine-1-carbodithioate B Large-Scale Kinase Panel (e.g., >400 kinases) A->B Single high concentration (e.g., 10 µM) C Other Enzyme Panels (Proteases, Phosphatases, etc.) A->C Single high concentration (e.g., 10 µM) D Identify Off-Target 'Hits' (% Inhibition > 50%) B->D C->D E Determine IC50 Values for On- and Off-Targets D->E F Cellular Thermal Shift Assay (CETSA) for key On- and Off-Targets E->F G Confirm Target Binding in a Physiological Context F->G I Final Specificity Profile & Go/No-Go Decision G->I H Compare IC50/Ki Values with Known Selective Inhibitors H->I

Caption: Workflow for evaluating inhibitor specificity.

Phase 1: Broad-Spectrum Biochemical Screening

The first step is to cast a wide net. The goal is to rapidly identify potential off-target interactions by testing the compound against large panels of diverse enzymes.

Causality Behind the Choice: Kinases are one of the largest enzyme families and are implicated in a vast number of cellular processes.[6] Due to conserved ATP-binding sites, they are frequent off-targets for small molecule inhibitors. Screening against a comprehensive kinase panel is a crucial de-risking step in modern drug discovery.[7][8] Commercial services offer panels covering the majority of the human kinome, providing a robust and standardized method for this initial assessment.[7][8][9]

Recommended Approach: Kinase Panel Screening Services from providers like Reaction Biology, Promega, or Pharmaron offer panels with over 500 kinase targets.[7][8] Typically, the compound is first tested at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions.[7] Any kinase showing greater than 50% inhibition at this concentration is flagged as a potential "hit."

Beyond kinases, it is wise to assess the compound against other relevant enzyme families, such as proteases, phosphatases, and metabolic enzymes like Cytochrome P450s (CYPs), which are critical for drug metabolism.[10][11]

Phase 2: Hit Validation and Potency Determination

Any "hits" identified in the broad-spectrum screen must be validated. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[12]

Causality Behind the Choice: A single-point inhibition value can be misleading. Determining the IC50 provides a quantitative measure of potency, allowing for a direct comparison between the on-target and off-target activities.[13] An inhibitor that is 100-fold more potent for its intended target than for any off-target is considered to have a good initial specificity profile.

It is crucial to understand the relationship between IC50 and the inhibition constant (Ki). The IC50 value can be influenced by experimental conditions, particularly the substrate concentration.[12][14] The Ki, which represents the dissociation constant of the enzyme-inhibitor complex, is a more absolute measure of binding affinity.[14] The Cheng-Prusoff equation allows for the conversion of IC50 to Ki, provided the substrate concentration and the Michaelis constant (Km) are known.[12][14]

Equation: Cheng-Prusoff For a competitive inhibitor: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis constant.

ParameterDescriptionSignificance
IC50 Inhibitor concentration for 50% activity reduction.A practical measure of potency under specific assay conditions.[12][15]
Ki Inhibition constant (dissociation constant).A thermodynamic measure of binding affinity, independent of substrate concentration.[14] Allows for direct comparison of different inhibitors.
Selectivity Index (SI) Ratio of IC50 (Off-Target) / IC50 (On-Target).A quantitative measure of specificity. A higher SI value indicates greater selectivity for the on-target enzyme.
Phase 3: Confirming Target Engagement in a Cellular Context

Biochemical assays use purified proteins in a simplified environment.[9] They do not account for cell permeability, compound stability in the cytoplasm, or engagement with the target protein in its natural, complex milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful method to bridge this gap.[16][17][18]

Causality Behind the Choice (The Principle of CETSA): CETSA operates on the principle of ligand-induced thermal stabilization.[16] When a compound binds to its target protein within a cell, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than their ligand-bound counterparts.[17][19] By measuring the amount of soluble protein remaining at various temperatures, one can confirm direct physical engagement between the compound and its target inside intact cells.[20]

G cluster_0 No Inhibitor cluster_1 With Inhibitor a Target Protein Unbound b Heat Applied Denatures & Aggregates a->b Low Stability c Target Protein Bound to Inhibitor d Heat Applied Remains Soluble c->d Increased Stability

Caption: The principle of Cellular Thermal Shift Assay (CETSA).

Performing CETSA for both the primary on-target and the most potent off-targets identified in Phase 2 is crucial. This experiment provides definitive evidence of which proteins the compound interacts with in a living system, adding a critical layer of validation to the specificity profile.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the specificity profile of Methyl 4-methylpiperazine-1-carbodithioate, its performance should be compared against well-characterized, alternative inhibitors.

Causality Behind the Choice: A compound's specificity is relative. Comparing it to existing "gold standard" inhibitors for the same target provides a clear benchmark for its potential advantages or disadvantages. If the new compound shows a significantly wider window between its on-target and off-target potencies compared to established alternatives, it represents a meaningful scientific advance.

Target EnzymeStandard InhibitorRationale for Comparison
Urease Thiourea[3][4]A commonly used reference inhibitor for in vitro urease activity assays.
α-Glucosidase AcarboseAn approved drug for type 2 diabetes that acts by inhibiting α-glucosidase.[2]
Proteasome BortezomibA clinically approved proteasome inhibitor used in cancer therapy.

Hypothetical Data Summary:

CompoundTarget: Urease (Ki)Off-Target: Kinase X (Ki)Selectivity Index (SI)
Methyl 4-methylpiperazine-1-carbodithioate 50 nM5,000 nM100
Thiourea 23 µM[3][4]>100,000 nM>4
Alternative Inhibitor Y 200 nM400 nM2

This comparative table clearly and objectively summarizes the inhibitor's performance, allowing for an evidence-based assessment of its specificity relative to other options.

Detailed Experimental Protocols

Trustworthy data comes from rigorous and well-controlled experiments. The following protocols provide a template for conducting the key assays described in this guide.

Protocol 1: IC50 Determination via Biochemical Enzyme Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor against a purified enzyme.

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of Methyl 4-methylpiperazine-1-carbodithioate (e.g., 10 mM in 100% DMSO).

    • Prepare assay buffer, enzyme stock solution, and substrate stock solution as recommended by the enzyme supplier or literature.[13]

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the inhibitor stock to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM). Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Plate Setup (96- or 384-well plate):

    • Test Wells: Add assay buffer, the appropriate volume of diluted inhibitor, and enzyme.

    • Positive Control (No Inhibition): Add assay buffer, DMSO vehicle (instead of inhibitor), and enzyme. This represents 100% enzyme activity.

    • Negative Control (No Activity): Add assay buffer, DMSO vehicle, and no enzyme. This represents 0% enzyme activity.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Detection:

    • After a fixed time, stop the reaction and measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader. The signal should be within the linear range of the assay.[13]

  • Data Analysis:

    • Subtract the negative control background from all readings.

    • Normalize the data by setting the average of the positive control wells to 100% activity and the negative control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for confirming target engagement in intact cells.

  • Cell Culture and Treatment:

    • Culture the chosen cell line to ~80% confluency.

    • Treat cells with either the vehicle (e.g., 0.1% DMSO) or Methyl 4-methylpiperazine-1-carbodithioate at a desired concentration (e.g., 1-10 µM) for a set period (e.g., 1-2 hours).

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes), followed by cooling on ice (e.g., 3 minutes).[16] A typical temperature range would be 40°C to 70°C in 2-3°C increments.

  • Cell Lysis and Separation of Aggregates:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[19]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the specific target protein remaining in the soluble fraction using an appropriate detection method, such as Western Blot or ELISA.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining versus the temperature for both the vehicle-treated and inhibitor-treated samples.

    • A shift of the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[17]

Conclusion

Evaluating the specificity of an enzyme inhibitor like Methyl 4-methylpiperazine-1-carbodithioate is a complex but indispensable process. A superficial assessment of potency against a primary target is insufficient. By employing a systematic, multi-tiered strategy—beginning with broad biochemical screens, followed by quantitative potency determination, and culminating in cell-based target engagement validation—researchers can build a robust and reliable specificity profile. This rigorous approach, benchmarked against known standards, not only validates the compound as a selective research tool but is also a critical step in de-risking its potential progression as a therapeutic candidate. The methodologies and principles outlined in this guide provide a clear path to generating the high-quality, trustworthy data required for confident decision-making in drug discovery and development.

References

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Validation

A Comparative Guide to the Therapeutic Index of Methyl 4-methylpiperazine-1-carbodithioate Derivatives

For Researchers, Scientists, and Drug Development Professionals The quest for novel anti-cancer agents with a favorable therapeutic window is a central challenge in oncology research. An ideal chemotherapeutic agent shou...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with a favorable therapeutic window is a central challenge in oncology research. An ideal chemotherapeutic agent should exhibit high potency against tumor cells while sparing healthy tissues. The therapeutic index (TI), a quantitative measure of a drug's safety, is a critical parameter in this regard. This guide provides a comparative analysis of the therapeutic index of various Methyl 4-methylpiperazine-1-carbodithioate derivatives, a class of compounds that has garnered interest for its potential anti-cancer properties.

Understanding the Therapeutic Index

The therapeutic index is traditionally defined as the ratio of the dose of a drug that produces a toxic effect in 50% of a population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50). In the context of in vitro cancer research, a closely related and commonly used metric is the Selectivity Index (SI) . The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal, non-cancerous cell line to the IC50 in a cancer cell line.

A higher TI or SI value is indicative of a wider safety margin , suggesting that the compound is more selective in its cytotoxic action against cancer cells.

Comparative Analysis of Piperazine Carbodithioate Derivatives

While comprehensive data allowing for a direct, head-to-head comparison of a wide range of Methyl 4-methylpiperazine-1-carbodithioate derivatives is still emerging, existing studies on structurally related piperazine carbodithioates and their analogues provide valuable insights into their potential therapeutic window.

Metal Complexes of Piperazine Carbodithioates: A Case Study in Selectivity

One area of interest is the complexation of piperazine carbodithioates with various metals. A study investigating piperazine-based Co(III), Ni(II), Cu(II), and Zn(II) carbodithioate complexes as potential anti-cancer agents provides a compelling example of selectivity.[1][2]

The cobalt(III) complex of potassium 4-(ethoxycarbonyl)piperazine-1-carbodithioate, [Co(ecpcdt)3], demonstrated superior cytotoxicity against Dalton's lymphoma (DL) tumor cells, with an IC50 value of 2.5 µg/mL .[1] Crucially, the study also reported that the viability of normal splenocytes was only minimally affected by this complex, suggesting a favorable selectivity profile.[1][2] This preferential cytotoxicity is a promising indicator of a potentially high therapeutic index.

CompoundCancer Cell LineIC50 (µg/mL)Effect on Normal Cells (Splenocytes)Reference
[Co(ecpcdt)3]Dalton's Lymphoma2.5Minimally affected[1][2]
[Cu(ecpcdt)2]Dalton's Lymphoma3.82Not specified[1]
Cisplatin (Reference Drug)Dalton's Lymphoma2.0Known significant side effects[1]

Table 1: Cytotoxicity of Metal Complexes of a Piperazine Carbodithioate Derivative.

Substituted Piperazine Derivatives: Exploring Structure-Activity and Selectivity Relationships

The substitution pattern on the piperazine ring plays a critical role in determining both the potency and selectivity of these derivatives.

One study synthesized a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline and evaluated their antiproliferative activities against several human cancer cell lines. The most active compounds, 8f, 8m, and 8q , exhibited potent broad-spectrum anti-cancer activity with IC50 values in the low micromolar range (1.47-4.68 μM) against cell lines such as A549 (lung), MCF-7 (breast), and HCT-116 (colorectal).[3] While this study did not include data on normal cell lines to calculate a selectivity index, the potent activity warrants further investigation into their toxicity profiles.

Another example comes from the modification of natural products with piperazine moieties. A derivative of dehydroabietic acid incorporating a piperazine moiety demonstrated an IC50 value of 1.39 ± 0.13 µM against the SMMC-7721 human hepatoma cell line .[4] Importantly, this compound exhibited significantly lower cytotoxicity towards the normal human hepatocyte cell line QSG-7701, with an IC50 of 12.52 ± 0.58 µM .[4] This allows for the calculation of a Selectivity Index of approximately 9.0 , indicating a promising degree of cancer cell-specific cytotoxicity.

Compound/DerivativeCancer Cell Line (IC50)Normal Cell Line (IC50)Selectivity Index (SI)Reference
Dehydroabietic acid-piperazine derivative (Compound 31)SMMC-7721 (Hepatoma) (1.39 ± 0.13 µM)QSG-7701 (Hepatocyte) (12.52 ± 0.58 µM)~9.0[4]
1,8-Naphthalimide-Arylsulfonyl-Piperazine Derivatives (SA1-SA7)4T1 (Breast Cancer) (Qualitative high cytotoxicity)3T3 (Fibroblast) (82-95% viability at 1 µg/mL)High (Qualitative)[1]

Table 2: Selectivity of Various Piperazine Derivatives.

Furthermore, a series of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for their cytotoxicity against normal fibroblast (3T3) and breast cancer (4T1) cell lines. These compounds showed only minor toxicity towards the normal 3T3 cells, with 82-95% cell viability at a concentration of 1 µg/mL, while exhibiting potent cytotoxic effects against the 4T1 breast cancer cells.[1] This qualitative data strongly suggests a high selectivity index for this class of derivatives.

Experimental Protocols for Therapeutic Index Determination

Accurate and reproducible experimental design is paramount for the reliable determination of the therapeutic index. The following are standard protocols for assessing in vitro and in vivo toxicity and efficacy.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate both cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the Methyl 4-methylpiperazine-1-carbodithioate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Caption: Workflow for MTT Assay to Determine IC50.

In Vivo Acute Toxicity Assessment: LD50 Determination

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.

Step-by-Step Methodology:

  • Animal Model: Use a suitable animal model, typically mice or rats.

  • Dose Ranging: Conduct a preliminary dose-ranging study to determine the approximate range of lethal doses.

  • Group Allocation: Randomly assign animals to several groups, with a control group receiving the vehicle and treatment groups receiving different doses of the test compound.

  • Compound Administration: Administer the compound, usually via oral gavage or intraperitoneal injection.

  • Observation: Observe the animals for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: Use statistical methods (e.g., probit analysis) to calculate the LD50 value.

Caption: Workflow for LD50 Determination in Animal Models.

Mechanistic Insights into Selective Cytotoxicity

The selective cytotoxicity of piperazine carbodithioate derivatives may be attributed to several factors. Dithiocarbamates are known to chelate metal ions, which can influence their biological activity.[5] The formation of metal complexes, as seen with the cobalt derivative, can significantly enhance cytotoxicity and selectivity.[1][2]

Furthermore, the structural modifications on the piperazine ring can alter the compound's lipophilicity, cell permeability, and interaction with specific cellular targets that are overexpressed or more critical in cancer cells compared to normal cells. For instance, some piperazine derivatives have been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[4] The differential regulation of apoptotic pathways between cancer and normal cells could be a key determinant of the therapeutic index.

G cluster_0 Compound Properties cluster_1 Cellular Interactions cluster_2 Outcome A Piperazine Carbodithioate Derivative B Preferential Uptake by Cancer Cells A->B C Interaction with Cancer-Specific Targets A->C E High Cancer Cell Cytotoxicity B->E D Induction of Apoptosis C->D D->E G High Therapeutic Index E->G F Low Normal Cell Toxicity F->G

Caption: Factors Contributing to a Favorable Therapeutic Index.

Conclusion and Future Directions

The available evidence suggests that Methyl 4-methylpiperazine-1-carbodithioate derivatives and their analogues represent a promising class of compounds with the potential for a favorable therapeutic index. The ability to modify the piperazine scaffold and form metal complexes offers a versatile platform for optimizing both anti-cancer potency and selectivity.

Future research should focus on the systematic evaluation of a broader range of these derivatives, with a consistent methodology that includes both cancer and relevant normal cell lines in parallel. In vivo studies to determine the therapeutic index in animal models of cancer are also a critical next step. A deeper understanding of the molecular mechanisms underlying their selective cytotoxicity will be instrumental in guiding the rational design of next-generation anti-cancer agents with wider therapeutic windows, ultimately leading to safer and more effective cancer therapies.

References

  • Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. ACS Omega.
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  • Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. PubMed Central.
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Comparative

A Researcher's Guide to Methyl 4-methylpiperazine-1-carbodithioate Compounds: Correlating In Vitro Promise with In Vivo Performance

For drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The class of compounds known as Methyl 4-methylpiperazine-1-carbodithioates and...

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The class of compounds known as Methyl 4-methylpiperazine-1-carbodithioates and their derivatives has garnered significant interest for their therapeutic potential across a spectrum of diseases, including cancer, infectious diseases, and inflammation. This guide provides a critical comparison of the in vitro and in vivo efficacy of these compounds, offering experimental insights and data to aid researchers in navigating the complexities of translating benchtop findings to preclinical models.

The In Vitro Efficacy Landscape: Potent, Multifaceted, but a Prelude to Complexity

The allure of Methyl 4-methylpiperazine-1-carbodithioate compounds often begins with their potent and diverse in vitro activities. These sulfur-containing molecules have demonstrated significant efficacy as anticancer, antimicrobial, and anti-inflammatory agents in a variety of cell-based and enzymatic assays.

A key mechanism underpinning the anticancer effects of dithiocarbamates is the inhibition of the proteasome, a critical cellular machine responsible for protein degradation that is often overactive in cancer cells.[1] This inhibition disrupts cellular homeostasis and can trigger apoptosis. Furthermore, specific derivatives, such as 4-Methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), have been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling pathways, thereby suppressing tumor cell proliferation.[1]

In the realm of infectious diseases, pyridylpiperazine-based carbodithioates have emerged as potent inhibitors of urease, an enzyme crucial for the survival of bacteria like Helicobacter pylori.[2] Their antimicrobial activity is not limited to urease inhibition; metal complexes of these compounds are also being explored for their broad-spectrum antibacterial and antifungal properties.[1]

Table 1: Representative In Vitro Efficacy Data for Methyl 4-methylpiperazine-1-carbodithioate and Related Derivatives
Compound/DerivativeAssay TypeTarget/Cell LineKey Finding (IC50/MIC)Reference
Pyridylpiperazine-based carbodithioate (5j)Urease Inhibition AssayJack bean ureaseIC50: 5.16 ± 2.68 μM[2]
TM208Cell Proliferation AssayHuman breast cancer MCF-7 cellsPotent inhibition of proliferation[1]
Organotin(IV) 4-(benzo[d][2][3]dioxol-5-ylmethyl)piperazine-1-carbodithioatesCytotoxicity AssayOvarian cancer cellsIC50 values comparable to or greater than cisplatin[4]
Novel Piperidone Hydrazine Carbodithioate DerivativeMTT AssayLiver cancer cell line (Hep G2)IC50: 34.33 ± 0.79 µM (24h), 27.64 ± 1.42 µM (48h)[5]
Quinazoline derivatives with piperazine-1-carbodithioateAntiproliferative AssayA549, MCF-7, HCT-116 cancer cell linesIC50 values < 10μM for 14 of 26 compounds[6]

The In Vivo Reality: Navigating Pharmacokinetics and Therapeutic Windows

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its in vivo performance. Animal models offer a more complex biological system, introducing critical factors such as absorption, distribution, metabolism, and excretion (ADME) that profoundly influence efficacy.

For instance, the promising anticancer compound TM208 demonstrated its in vivo potential in a xenograft model of human breast cancer.[1] Female BALB/c nude mice implanted with MCF-7 cells and treated with TM208 at doses of 50 or 150 mg/kg/day showed significant tumor growth inhibition over an 18-day period.[1] This successful translation from in vitro to in vivo highlights the importance of favorable pharmacokinetic properties.

In the context of infectious diseases, novel dithiocarbamate derivatives have been shown to be effective in a murine pneumonia model, significantly reducing the bacterial load in the lungs.[7] This demonstrates that these compounds can achieve therapeutic concentrations at the site of infection.

Furthermore, the anti-inflammatory properties of piperazine derivatives have been validated in the carrageenan-induced paw edema model in rats. These studies have provided quantitative data on the reduction of inflammation, further substantiating their therapeutic potential.[1]

Table 2: Summary of In Vivo Efficacy Data for Methyl 4-methylpiperazine-1-carbodithioate and Related Derivatives
Compound/DerivativeAnimal ModelDisease/ConditionDosing RegimenKey FindingReference
TM208Human breast cancer xenograft mice (MCF-7)Cancer50 or 150 mg/kg/day, intragastric gavage, 18 daysSignificant tumor growth inhibition[1]
Novel dithiocarbamate derivativesMurine pneumonia modelBacterial infectionNot specifiedReduced bacterial burden in the lungs[7]
Benzenesulfonamide DerivativesCarrageenan-induced paw edema in ratsInflammationNot specifiedMarked anti-inflammatory activity with up to 99.69% inhibition at 4 hours[1]

Bridging the Gap: The Crucial Role of Pharmacokinetics and Pharmacodynamics

The transition from in vitro potency to in vivo efficacy is not always seamless. A compound with a nanomolar IC50 in a cell-based assay may fail to show any effect in an animal model due to poor bioavailability, rapid metabolism, or off-target toxicity.[8] Understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship is therefore paramount.

Studies on TM208 have provided valuable insights into this relationship. PK/PD modeling revealed that the inhibitory effects of TM208 on its target, pEGFR, reached a maximum and then weakened over time, suggesting the development of tolerance.[9] This highlights the importance of optimizing dosing schedules to maintain therapeutic efficacy. The bioavailability of piperazine derivatives can be a significant hurdle, with some compounds exhibiting only moderate bioavailability. This underscores the need for careful formulation and delivery strategies to ensure that adequate drug concentrations reach the target tissue.

Experimental Protocols: A Foundation for Reproducible Research

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1, 10, 20, 30, and 50 µM) and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: After the treatment period, add 20 µl of MTT solution (2.5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Formazan Solubilization: If using adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and discard the supernatant. Add 150 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Record the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [((At - Ab) / (Ac - Ab)) x 100], where At, Ab, and Ac are the absorbances of the test, blank, and control wells, respectively.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a standard and reliable method for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally at a specified dose (e.g., 50 mg/kg).[4]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.

Visualizing the Mechanism: Dithiocarbamate Inhibition of the Proteasome-NF-κB Pathway

The anticancer activity of many dithiocarbamate compounds is linked to their ability to inhibit the 26S proteasome, which leads to the stabilization of the NF-κB inhibitor, IκBα. This prevents the translocation of the pro-inflammatory and pro-survival transcription factor NF-κB to the nucleus.

Proteasome_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTC Dithiocarbamate Compound Proteasome 26S Proteasome DTC->Proteasome Inhibits IkBa_p Phosphorylated IκBα Proteasome->IkBa_p Degrades NFkB Active NF-κB IkBa_p->NFkB Releases Ub Ubiquitin IkBa_p->Ub Ubiquitination NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IkBa_p Phosphorylation (Signal-induced) NFkB_n NF-κB NFkB->NFkB_n Translocation Ub->Proteasome Targets for Degradation DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Dithiocarbamate inhibition of the proteasome prevents IκBα degradation, sequestering NF-κB in the cytoplasm.

Concluding Remarks for the Discerning Researcher

The family of Methyl 4-methylpiperazine-1-carbodithioate compounds holds considerable therapeutic promise. However, a thorough and objective evaluation of both in vitro and in vivo data is essential for successful drug development. This guide has aimed to provide a framework for such an evaluation, emphasizing the importance of mechanistic understanding, robust experimental design, and a critical eye on the pharmacokinetic-pharmacodynamic relationship. By carefully considering these factors, researchers can more effectively navigate the path from a promising molecule to a potential therapeutic.

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Validation

structure-activity relationship studies of Methyl 4-methylpiperazine-1-carbodithioate analogues

An In-Depth Guide to the Structure-Activity Relationships of Methyl 4-methylpiperazine-1-carbodithioate Analogues as Anticancer Agents Introduction: The Therapeutic Potential of Dithiocarbamates Dithiocarbamates (DTCs) a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationships of Methyl 4-methylpiperazine-1-carbodithioate Analogues as Anticancer Agents

Introduction: The Therapeutic Potential of Dithiocarbamates

Dithiocarbamates (DTCs) are a versatile class of sulfur-containing compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] As potent metal-chelating agents, their derivatives, particularly metal complexes, have been extensively explored for therapeutic applications.[2][3] Among these, anticancer activity is a prominent feature, with several dithiocarbamate-based compounds demonstrating cytotoxicity superior to established drugs like cisplatin, even against resistant cancer cell lines.[4][5]

The core structure of this guide, Methyl 4-methylpiperazine-1-carbodithioate, combines the dithiocarbamate functional group with a piperazine scaffold. The piperazine ring is a privileged structure in drug discovery, known for improving pharmacokinetic properties and providing a versatile handle for structural modifications.[6][7][8] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogues derived from this core, focusing on how specific structural modifications influence their anticancer efficacy. We will delve into their synthesis, compare their cytotoxic performance using experimental data, and elucidate the chemical logic behind their biological activity.

Synthetic Strategies for Analogue Development

The synthesis of Methyl 4-methylpiperazine-1-carbodithioate analogues is generally straightforward, allowing for the generation of diverse chemical libraries for SAR studies. The primary strategies involve modifications at the S-position of the carbodithioate group and the formation of metal complexes.

A common synthetic route begins with the reaction of 1-methylpiperazine with carbon disulfide in the presence of a base like sodium hydroxide to form the sodium salt of 4-methylpiperazine-1-carbodithioate.[3][9] This salt serves as a versatile nucleophilic intermediate. Subsequent reaction with various electrophiles, such as substituted phenacyl halides or other alkylating agents, yields the desired S-substituted analogues.[10]

Furthermore, the dithiocarbamate ligand, with its two sulfur donor atoms, acts as an excellent bidentate chelating agent for transition metals.[9] Reacting the sodium salt with metal salts (e.g., palladium(II) chloride, gold(III) chloride) leads to the formation of stable, often more potent, metal complexes.[5][11]

G cluster_0 Step 1: Formation of Dithiocarbamate Salt cluster_1 Step 2: Derivatization 1-Methylpiperazine 1-Methylpiperazine DTC_Salt Sodium 4-methylpiperazine-1-carbodithioate 1-Methylpiperazine->DTC_Salt CS2 Carbon Disulfide (CS2) CS2->DTC_Salt Base Base (e.g., NaOH) Base->DTC_Salt Electrophiles Electrophiles (e.g., R-X, Phenacyl Halides) DTC_Salt->Electrophiles Metal_Salts Metal Salts (e.g., PdCl2, AuCl3) DTC_Salt->Metal_Salts S_Analogues S-Substituted Analogues Electrophiles->S_Analogues Metal_Complexes Metal Complexes Metal_Salts->Metal_Complexes

Caption: General workflow for the synthesis of Methyl 4-methylpiperazine-1-carbodithioate analogues.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of these analogues is profoundly influenced by their structural features. By systematically comparing the cytotoxicity of various derivatives, clear SAR trends emerge. The primary points of modification include the S-substituent on the dithiocarbamate group and the coordination of the ligand to a central metal ion.

Impact of S-Substituent Modification

A novel series of 4-substituted-piperazine-1-carbodithioate derivatives linked to a 2,4-diaminoquinazoline scaffold demonstrated broad-spectrum antiproliferative activity against lung, breast, cervical, and colorectal cancer cell lines, with IC₅₀ values in the low micromolar range (1.47-11.83 μM).[12] This highlights the effectiveness of using the carbodithioate moiety as a linker to other pharmacologically active scaffolds.

Further studies on simpler dithiocarbamate salts revealed a clear relationship between the size of the N-substituents and antiproliferative activity.[13] Compounds with smaller N-alkyl groups (e.g., methyl) showed the most potent activity against MCF7 (breast), ES2 (ovarian), and HSC3 (head and neck) cancer cells.[13] As the size of the N-substituent increased, the cytotoxic activity significantly decreased, suggesting that steric bulk on the nitrogen atom is detrimental to efficacy.[13]

Enhancement of Activity via Metal Chelation

A pivotal strategy for enhancing the anticancer potential of dithiocarbamates is complexation with metal ions. These metallodrugs often exhibit significantly improved cytotoxicity compared to the free ligands and can overcome resistance mechanisms associated with conventional drugs like cisplatin.[4]

  • Palladium(II) Complexes: Heteroleptic Pd(II) complexes incorporating a 4-(3-methoxyphenyl)piperazine-1-carbodithioate ligand showed much higher activity against the HeLa (cervical cancer) cell line than cisplatin.[5] Their mechanism is believed to involve intercalation with DNA, leading to DNA damage and apoptosis.[5]

  • Gold(III) Complexes: Gold(III) dithiocarbamate complexes have demonstrated excellent antiproliferative effects and high selectivity for cancer cells over normal cells.[4][11] These compounds were found to be more cytotoxic than both cisplatin and auranofin against human colon cancer cells.[4][11]

  • Copper(II) Complexes: The anticancer activity of dithiocarbamates like disulfiram is mediated through its metabolite, which chelates copper to form a highly cytotoxic complex that inhibits proteasome function and induces apoptosis.[2] This principle has been extended to novel sugar-linked dithiocarbamate prodrugs, which, in the presence of copper, exhibit potent cytotoxic effects in the low micromolar range against colorectal and breast cancer cells.[2]

The collective evidence strongly indicates that the formation of metal complexes is a highly effective strategy for amplifying the anticancer activity of the piperazine-carbodithioate scaffold.

SAR_Summary cluster_Core Core Scaffold cluster_Modifications Structural Modifications Core 4-Methylpiperazine-1-carbodithioate Essential for activity and metal chelation S_Sub S-Substituent Modulates lipophilicity and target interaction - Linking to other scaffolds (e.g., quinazoline) enhances activity Core->S_Sub Metal Metal Chelation (Pd, Au, Cu) Significantly increases cytotoxicity - Alters mechanism of action (e.g., DNA binding) - Improves selectivity for cancer cells Core->Metal N_Sub N-Substituent Steric bulk is detrimental - Smaller groups (e.g., methyl) are preferred Core->N_Sub

Caption: Key structure-activity relationship findings for piperazine-carbodithioate analogues.

Comparative Performance Data

The following table summarizes the in vitro cytotoxicity of representative Methyl 4-methylpiperazine-1-carbodithioate analogues and their metal complexes against various human cancer cell lines. The IC₅₀ value represents the concentration required to inhibit 50% of cell growth and is a standard measure of cytotoxic potency.

Compound/AnalogueModificationCancer Cell LineIC₅₀ (µM)Reference
Ligand Salts
Dimethyl DTC Salt (1)N-Dimethyl groupMCF7 (Breast)0.20[13]
ES2 (Ovarian)0.32[13]
HSC3 (Head & Neck)0.29[13]
Diethyl DTC Salt (2)N-Diethyl groupMCF7 (Breast)0.22[13]
ES2 (Ovarian)0.37[13]
HSC3 (Head & Neck)0.53[13]
Quinazoline Conjugates
Compound 8fS-linked to 2,4-diaminoquinazolineHCT-116 (Colorectal)1.58[12]
A549 (Lung)2.27[12]
Compound 8mS-linked to 2,4-diaminoquinazolineHCT-116 (Colorectal)1.84[12]
A549 (Lung)2.95[12]
Compound 8qS-linked to 2,4-diaminoquinazolineHCT-116 (Colorectal)1.47[12]
A549 (Lung)4.68[12]
Metal Complexes
Pd(II) Complex (1)4-(3-methoxyphenyl)piperazine ligandHeLa (Cervical)22.176[5]
Pd(II) Complex (2)4-(3-methoxyphenyl)piperazine ligandHeLa (Cervical)26.166[5]
Cisplatin (Reference)-HeLa (Cervical)78.075[5]
Gold(III) Complex (C5)Cyclometalated Gold(III)Caco-2 (Colon)2.07[11]
Auranofin (Reference)-Caco-2 (Colon)2.10[11]
Cisplatin (Reference)-Caco-2 (Colon)45.60[11]

DTC = Dithiocarbamate

Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the anticancer activity of these analogues.

Protocol 1: General Synthesis of Sodium 4-methylpiperazine-1-carbodithioate[3][9]
  • Preparation: Cool a solution of 1-methylpiperazine (1 eq.) in ethanol in an ice bath to below 10 °C.

  • Reaction: Slowly add carbon disulfide (1 eq.) to the stirred solution. To this mixture, add a solution of sodium hydroxide (1 eq.) in a minimal amount of water dropwise, maintaining the temperature below 10 °C.

  • Stirring: Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Isolation: Collect the resulting precipitate of sodium 4-methylpiperazine-1-carbodithioate by filtration.

  • Purification: Wash the collected solid with cold ethanol and then diethyl ether.

  • Drying: Dry the final product in a desiccator over anhydrous calcium chloride.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)[11][13][14]
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) into 96-well plates at a density of 4,000–6,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.01 to 100 µM). Remove the old media from the wells and add fresh media containing the different concentrations of the compounds. Include untreated cells as a negative control and a known anticancer drug (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the treated cells for 72 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Determination of Selectivity Index (SI)

The selectivity of a compound is a critical parameter, indicating its ability to kill cancer cells while sparing normal cells.[14]

  • Parallel Assays: Perform the MTT assay (Protocol 2) simultaneously on a cancer cell line and a non-malignant cell line (e.g., normal fibroblasts or Vero cells).[15]

  • IC₅₀ Calculation: Determine the IC₅₀ value for both the cancer cell line (IC₅₀-cancer) and the normal cell line (IC₅₀-normal).

  • SI Calculation: Calculate the Selectivity Index using the following formula:

    • SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells)

  • Interpretation: A higher SI value indicates greater selectivity for cancer cells. An SI value of ≥ 10 is often considered a benchmark for a promising hit molecule deserving further investigation.[15]

Conclusion and Future Outlook

The reveal clear pathways to potent and selective anticancer agents. The core scaffold is highly amenable to synthetic modification, with two key strategies for enhancing activity: conjugation to other pharmacophores and, most effectively, complexation with transition metals like palladium and gold. Metal complexes not only exhibit superior cytotoxicity, often surpassing clinical standards like cisplatin, but also demonstrate improved selectivity for cancer cells.

Future research should focus on expanding the library of metal complexes, exploring different metals and ancillary ligands to fine-tune their biological activity and reduce potential toxicity. Investigating the precise mechanisms of action for the most potent compounds, particularly their interactions with DNA and cellular proteins, will be crucial. The most promising analogues identified through these comprehensive in vitro evaluations warrant progression into in vivo animal models to assess their therapeutic efficacy and pharmacokinetic profiles, paving the way for potential clinical development.

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  • Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information. Available from: [Link]

  • Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available from: [Link]

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Comparative

A Comparative Benchmarking Guide: Methyl 4-methylpiperazine-1-carbodithioate Versus Established Anticancer Agents

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative analysis of a pr...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comprehensive comparative analysis of a promising investigational compound, Methyl 4-methylpiperazine-1-carbodithioate, benchmarked against two cornerstone anticancer drugs: cisplatin and doxorubicin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of cytotoxic profiles, mechanistic insights, and detailed experimental methodologies to facilitate informed decision-making in preclinical research.

While direct comparative studies on Methyl 4-methylpiperazine-1-carbodithioate are emerging, this guide synthesizes available data on closely related piperazine-dithiocarbamate analogs to provide a robust and scientifically grounded comparison. The experimental data presented herein is collated from various peer-reviewed studies to ensure a broad and objective perspective.

Comparative Cytotoxicity Analysis

The foundational assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of a representative piperazine dithiocarbamate derivative, cisplatin, and doxorubicin against human breast adenocarcinoma (MCF-7) and human cervical adenocarcinoma (HeLa) cell lines.

Table 1: Comparative Cytotoxicity (IC50 in µM) in MCF-7 Human Breast Cancer Cells (48h treatment)

Compound/AgentClassIC50 (µM)Reference(s)
Dehydroabietyl Piperazine Dithiocarbamate Ru(II) ComplexInvestigational Piperazine Dithiocarbamate1.0 ± 0.2 - 4.2 ± 0.7[1]
CisplatinPlatinum-based chemotherapy~20[2]
DoxorubicinAnthracycline chemotherapy0.68 ± 0.04 - 4[3][4]

Table 2: Comparative Cytotoxicity (IC50 in µM) in HeLa Human Cervical Cancer Cells (48h treatment)

Compound/AgentClassIC50 (µM)Reference(s)
Novel Piperazine Derivative (C505)Investigational Piperazine Derivative< 0.16[5]
CisplatinPlatinum-based chemotherapy7.7 - 12.3[6][7]
DoxorubicinAnthracycline chemotherapy~0.95[8]

Note: The data for the investigational piperazine dithiocarbamate in Table 1 is for a structurally related ruthenium complex to provide a relevant benchmark in the absence of publicly available data for Methyl 4-methylpiperazine-1-carbodithioate. Similarly, a potent novel piperazine derivative is referenced for HeLa cells.

The compiled data suggests that piperazine dithiocarbamate derivatives exhibit potent cytotoxic activity against both MCF-7 and HeLa cancer cell lines, with IC50 values that are comparable to, and in some cases lower than, the established chemotherapeutic agents, cisplatin and doxorubicin. This indicates a promising therapeutic window that warrants further investigation.

Mechanistic Insights: Unraveling the Anticancer Activity

Understanding the mechanism of action is critical for the rational development of new cancer therapies. Dithiocarbamates, the chemical class to which Methyl 4-methylpiperazine-1-carbodithioate belongs, are known to exert their anticancer effects through multiple pathways. The established mechanisms of cisplatin and doxorubicin are presented here for a comparative framework.

Proposed Mechanisms of Action for Piperazine Dithiocarbamates

Based on studies of related compounds, Methyl 4-methylpiperazine-1-carbodithioate is hypothesized to induce cancer cell death through the following key mechanisms:

  • Induction of Apoptosis: Dithiocarbamates are known to trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspase cascades, particularly caspase-9 and the executioner caspase-3.[1][9]

  • Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Piperazine dithiocarbamate derivatives have been shown to interfere with the cell cycle, often causing an accumulation of cells in the G2/M phase.[10] This arrest prevents the cells from dividing and can ultimately lead to apoptosis.

  • Inhibition of the NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is constitutively active in many cancers and plays a crucial role in promoting cell survival, proliferation, and inflammation. Dithiocarbamates are potent inhibitors of the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[11][12][13]

  • Proteasome Inhibition: The ubiquitin-proteasome system is responsible for the degradation of cellular proteins and is essential for cancer cell survival. Dithiocarbamates have been shown to inhibit the activity of the proteasome, leading to an accumulation of misfolded proteins and the induction of apoptosis.[14][15]

G cluster_0 Methyl 4-methylpiperazine-1-carbodithioate cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Compound Methyl 4-methylpiperazine- 1-carbodithioate CellCycle G2/M Cell Cycle Arrest Compound->CellCycle Induces NfKb NF-κB Pathway Inhibition Compound->NfKb Inhibits Proteasome Proteasome Inhibition Compound->Proteasome Inhibits Apoptosis Induction of Apoptosis CellCycle->Apoptosis Leads to NfKb->Apoptosis Promotes Proteasome->Apoptosis Promotes

Established Mechanisms of Action for Comparator Drugs
  • Cisplatin: This platinum-based drug exerts its cytotoxic effects primarily by forming covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which ultimately triggers apoptosis.

  • Doxorubicin: As an anthracycline antibiotic, doxorubicin has a multi-faceted mechanism of action that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to DNA damage and apoptosis.[3][4]

Experimental Protocols for Benchmarking Studies

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following section details the methodologies for key in vitro assays used to evaluate the anticancer properties of Methyl 4-methylpiperazine-1-carbodithioate and the comparator agents.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Workflow start Seed Cancer Cells in 96-well plate treat Treat with varying concentrations of compounds start->treat incubate1 Incubate for 48 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 values read->end

Protocol:

  • Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Methyl 4-methylpiperazine-1-carbodithioate, cisplatin, and doxorubicin in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Workflow start Treat cells with compounds at IC50 harvest Harvest and wash cells start->harvest stain Resuspend in Annexin V binding buffer and stain with Annexin V-FITC and PI harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

Protocol:

  • Cell Treatment: Treat cells with Methyl 4-methylpiperazine-1-carbodithioate and comparator drugs at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The available evidence strongly suggests that Methyl 4-methylpiperazine-1-carbodithioate and related piperazine-dithiocarbamate derivatives represent a promising class of anticancer compounds. Their potent in vitro cytotoxicity, which in some cases surpasses that of established drugs like cisplatin and doxorubicin, underscores their therapeutic potential. The multifaceted mechanism of action, targeting key cancer-related pathways such as apoptosis, cell cycle regulation, NF-κB signaling, and the proteasome, offers the possibility of overcoming some of the resistance mechanisms that limit the efficacy of current therapies.

Future research should focus on obtaining direct head-to-head comparative data for Methyl 4-methylpiperazine-1-carbodithioate against a broader panel of cancer cell lines and in in vivo tumor models. Elucidating the precise molecular interactions within the NF-κB and proteasome pathways will be crucial for optimizing the therapeutic index of this compound. Furthermore, exploring combination therapies with existing anticancer agents could reveal synergistic effects and provide new avenues for clinical translation. This guide provides a solid foundation for these future investigations, empowering researchers to rigorously evaluate the potential of this novel anticancer agent.

References

  • Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. [Link]

  • Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. National Institute of Health. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. National Institute of Health. [Link]

  • Design, Synthesis and Pharmacological Evaluation of Three Novel Dehydroabietyl Piperazine Dithiocarbamate Ruthenium (II) Polypyridyl Complexes as Potential Antitumor Agents: DNA Damage, Cell Cycle Arrest and Apoptosis Induction. PubMed. [Link]

  • Cytotoxic effects of cisplatin on HeLa cells viability for 24 h and 48... ResearchGate. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. National Institute of Health. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. National Institute of Health. [Link]

  • Cytotoxic effect and IC50 values of DOX (A) and MPC-3100 (B) in MCF-7 and MDA-MB-231 cells at 48 h. ResearchGate. [Link]

  • Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. DergiPark. [Link]

  • Effect of a novel piperazine compound on cancer cells. National Institute of Health. [Link]

  • Cisplatin IC50 in 48 h HeLa cell cultures. Effects for individual... ResearchGate. [Link]

  • Compound ID-11 induced G2/M phase arrest in CRC cell lines. (A) SW620... ResearchGate. [Link]

  • Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system. National Institute of Health. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science. [Link]

  • HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3. MDPI. [Link]

  • Induction of apoptosis by piperine in human cervical adenocarcinoma via ROS mediated mitochondrial pathway and caspase-3 activation. National Institute of Health. [Link]

  • G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. National Institute of Health. [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institute of Health. [Link]

  • The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. National Institute of Health. [Link]

  • Induction of cell cycle arrest (G2/M) and apoptosis : action mechanism ? ResearchGate. [Link]

  • Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. National Institute of Health. [Link]

  • Proteasome inhibition and mechanism of resistance to a synthetic, library-based hexapeptide. National Institute of Health. [Link]

  • Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation. National Institute of Health. [Link]

  • Epidithiodiketopiperazines inhibit protein degradation by targeting proteasome deubiquitinase Rpn11. National Institute of Health. [Link]

  • Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. MDPI. [Link]

  • UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. UbiQ Bio. [Link]

  • Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. PubMed. [Link]

  • Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin. The American Society for Pharmacology and Experimental Therapeutics. [Link]

  • (a) Cytotoxic assessment of DOXIND and DOX against HeLa cells,... ResearchGate. [Link]

  • RESEARCH ARTICLE Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventiona. International Journal of Advanced Biological and Biomedical Research. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-methylpiperazine-1-carbodithioate

For professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our laboratory practices. While Methyl 4-methylpiperazine-1-carbo...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in advanced research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our laboratory practices. While Methyl 4-methylpiperazine-1-carbodithioate is a valuable reagent, its proper disposal is not merely a regulatory formality but a critical component of ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in an understanding of its chemical nature.

Hazard Profile and Inherent Risks: A Causal Analysis

Understanding the "why" behind safety protocols is paramount. The disposal procedure for Methyl 4-methylpiperazine-1-carbodithioate is dictated by the hazards associated with its two primary structural components.

  • The Dithiocarbamate Group: Dithiocarbamates are a class of organosulfur compounds widely used as fungicides and pesticides.[1][2] Their environmental fate is a significant concern; while they can degrade through photolysis and hydrolysis, their breakdown can produce toxic metabolites such as carbon disulfide (CS₂).[1] The U.S. Environmental Protection Agency (EPA) classifies certain waste streams from the production of dithiocarbamate acids and their salts as hazardous.[3] Long-term exposure to some dithiocarbamates has been linked to adverse health effects in laboratory animals, and some are considered probable human carcinogens.[4]

  • The 4-Methylpiperazine Moiety: The piperazine functional group and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5][6] Handling requires stringent controls to prevent personal contact.[5] Waste containing piperazine derivatives must be treated as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

Therefore, Methyl 4-methylpiperazine-1-carbodithioate must be handled as a hazardous substance that is corrosive, potentially toxic, and poses a risk to the aquatic environment.

Quantitative Data Summary for Hazard Assessment

For the purposes of risk assessment, handling, and transport, the following data for structurally related compounds provides a necessary framework.

PropertyValue & Classification (Based on Related Compounds)Source
UN Number UN 2579 (Piperazine) / UN 3261 (Corrosive Solid, Acidic, Organic, n.o.s.)[6][8][9]
UN Proper Shipping Name PIPERAZINE or CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S.[6][9]
Transport Hazard Class Class 8 (Corrosive)[6][8][9]
Packing Group II or III[6][8][9]
Primary Hazards Corrosive, Skin/Eye Irritant, Potential Environmental Hazard[4][5][9]

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure safety and compliance at every stage.

Step 1: Pre-Disposal Risk Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough risk assessment is mandatory. Always assume the compound is highly hazardous due to the combined properties of its functional groups.

  • PPE Requirements:

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[7] Given that dithiocarbamates can be present in some rubber gloves, using non-latex-based materials like vinyl or nitrile is a prudent measure to avoid any potential cross-contamination.[10]

    • Eye/Face Protection: Chemical safety goggles are required at a minimum. A face shield should be used when handling larger quantities or if there is a splash risk.[11]

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.[5]

    • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][8]

Step 2: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management. Cross-contamination can lead to dangerous chemical reactions and complicate the final disposal process.

  • Dedicated Waste Container: All waste containing Methyl 4-methylpiperazine-1-carbodithioate must be collected in a designated, properly labeled hazardous waste container.[7]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "Methyl 4-methylpiperazine-1-carbodithioate," and all relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).[11]

  • No Mixing: Never mix this waste with other chemical waste streams, especially strong acids or oxidizing agents.[5][11] Dithiocarbamates can decompose under acidic conditions.[1]

  • Waste Types: This includes pure unused product, reaction residues, and any contaminated consumables such as weighing paper, pipette tips, and gloves.[7]

Step 3: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels for the initial containment.[7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

Step 4: Decontamination of Empty Containers

Empty containers are not truly empty and must be treated as hazardous waste until properly decontaminated.

  • Triple Rinsing: Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).[11]

  • Rinsate Collection: The solvent rinsate is now considered hazardous waste and MUST be collected and added to your hazardous waste container. Do not pour rinsate down the drain. [12]

  • Final Disposal: Once decontaminated, the container can often be disposed of through normal laboratory glass or plastic recycling, but you must consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[11][12]

Step 5: Final Disposal

The ultimate disposal of chemical waste is a regulated process that must be handled by professionals.

  • Storage Pending Disposal: Keep the sealed hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials.[5][11]

  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor.[8][11]

  • Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by regulations.[11]

Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from point of generation to final removal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Final Disposal A Waste Generation (Residues, Contaminated Items) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Handle Waste C Step 2: Segregate Waste (Dedicated, Labeled Container) B->C D Step 3: Interim Storage (Secure, Ventilated Area) C->D E Spill Occurs C->E If Spill G Step 4: Schedule Pickup (Contact EHS/Licensed Vendor) D->G Container Full F Spill Management Protocol (Contain, Collect, Clean) E->F F->C Place Spill Waste in Container H Step 5: Document Waste (Maintain Disposal Records) G->H I Waste Transported & Treated (Licensed Facility) H->I

Caption: Disposal workflow for Methyl 4-methylpiperazine-1-carbodithioate.

References

  • Campanale, C., Triozzi, M., Ragonese, A., Losacco, D., & Massarelli, C. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]

  • ResearchGate. (2023). Dithiocarbamates environmental fate and degradation mechanisms occurring in the environment. [Link]

  • National Center for Biotechnology Information. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]

  • New Jersey Department of Environmental Protection. Dithiocarbamates Fact Sheet. [Link]

  • MDPI. (2022). The Versatility in the Applications of Dithiocarbamates. Molecules, 27(15), 4933. [Link]

  • Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • Thermo Fisher Scientific. (2016). Safety Data Sheet: 4-Methylpiperazin-1-amine. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Piperazine. [Link]

  • MDPI. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]

  • Horticulture Development Council. (2005). Dithiocarbamate contamination of salad produce and the use of rubber gloves. [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Center for Biotechnology Information. (2019). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. Bioinorganic Chemistry and Applications. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of Methyl 4-methylpiperazine-1-carbodithioate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-methylpiperazine-1-carbodithioate (CAS No. 80531-43-3).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 4-methylpiperazine-1-carbodithioate (CAS No. 80531-43-3). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and data from structurally related molecules.

Understanding the Hazard Profile

Given these data, it is prudent to handle Methyl 4-methylpiperazine-1-carbodithioate with a high degree of caution, assuming it may possess the following hazards:

  • Skin corrosion/irritation

  • Serious eye damage/irritation

  • Acute toxicity (dermal, inhalation, and oral)

  • Potential for allergic skin reaction

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling Methyl 4-methylpiperazine-1-carbodithioate. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Protects against skin contact. Dithiocarbamates can be irritating to the skin.[5]
Eye Protection Chemical safety goggles and a face shield.Provides comprehensive protection against splashes and aerosols that can cause serious eye damage.
Body Protection A flame-retardant and chemical-resistant lab coat.Protects against spills and splashes.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter.Essential for handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Operational Plan: From Receipt to Experiment

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: Workflow for the safe handling of Methyl 4-methylpiperazine-1-carbodithioate.

Step-by-Step Protocol:

  • Preparation:

    • Don PPE: Before entering the laboratory, don all required PPE as outlined in the table above.

    • Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of the solid compound and its concentrated solutions should be performed within the hood.

    • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Weighing: Carefully weigh the required amount of Methyl 4-methylpiperazine-1-carbodithioate in a disposable weigh boat. Avoid creating dust.

    • Dissolving: Add the compound to the desired solvent within the reaction vessel. Use a magnetic stirrer to aid dissolution if necessary.

    • Experimentation: Conduct the experiment, ensuring that the reaction apparatus is securely clamped and that any potential for splashes or aerosol generation is minimized.

  • Cleanup:

    • Decontamination: Decontaminate all surfaces and non-disposable equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Waste Disposal: Segregate all waste streams. Contaminated solids (gloves, weigh boats, paper towels) should be placed in a designated hazardous waste container. Liquid waste containing the compound should also be collected in a labeled hazardous waste container.

    • Doffing PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by the face shield, goggles, and lab coat. Wash hands thoroughly after removing all PPE.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of Methyl 4-methylpiperazine-1-carbodithioate and its associated waste is crucial. Wastes from the production of dithiocarbamate acids and their salts are considered hazardous.[8]

Waste Segregation and Labeling:

  • Solid Waste: All contaminated disposables (e.g., gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling Methyl 4-methylpiperazine-1-carbodithioate, ensuring a safe and productive research environment.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-methylpiperazine-1-carbodithioate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 4-methylpiperazine-1-carbodithioate
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